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  • Product: 1,3- BENZENEDIAMINE, 4-METHOXY-, SULFATE
  • CAS: 121734-19-8

Core Science & Biosynthesis

Foundational

Technical Whitepaper: Physicochemical Dynamics, Analytical Methodologies, and Toxicological Profiling of 1,3-Benzenediamine, 4-methoxy-, sulfate

Executive Summary 1,3-Benzenediamine, 4-methoxy-, sulfate (commonly known as 2,4-Diaminoanisole sulfate, CAS 39156-41-7) is an aromatic amine salt historically utilized as a color modifier in permanent hair dye formulati...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

1,3-Benzenediamine, 4-methoxy-, sulfate (commonly known as 2,4-Diaminoanisole sulfate, CAS 39156-41-7) is an aromatic amine salt historically utilized as a color modifier in permanent hair dye formulations and as an intermediate in dye manufacturing. From a chemical perspective, it presents a fascinating yet hazardous profile: a highly electron-rich aromatic ring stabilized temporarily by a sulfate counter-ion.

For researchers and drug development professionals, understanding this compound is critical not for its therapeutic potential, but for its role as a well-documented pro-toxicant and animal carcinogen. This whitepaper dissects the causality behind its physical properties, details self-validating analytical protocols for its quantification, and maps the mechanistic pathways of its toxicological activation.

Molecular Architecture & Physicochemical Causality

The behavior of 2,4-diaminoanisole sulfate in both analytical matrices and biological systems is dictated by the interplay between its electron-donating methoxy group (-OCH₃) and its primary amine (-NH₂) substituents.

Structural Dynamics

The sulfate counter-ion significantly enhances the aqueous solubility of the highly lipophilic 2,4-diaminoanisole free base. This salt formation facilitates systemic absorption in biological models but complicates reverse-phase chromatographic retention due to the dissociation into a highly polar, doubly protonated amine in aqueous environments[1].

Furthermore, the methoxy group at the para position relative to the primary amine enriches the electron density of the aromatic ring. This renders the diamine highly susceptible to electrophilic attack and auto-oxidation upon exposure to atmospheric oxygen and light. This oxidative lability explains the characteristic macroscopic color shift of the compound from an off-white powder to a violet or dark brown state[2].

Quantitative Physicochemical Profile
PropertyValueCausality / Implication
IUPAC Name 4-methoxybenzene-1,3-diamine;sulfuric acidDefines the core aromatic amine and salt structure.
CAS Number 39156-41-7Unique regulatory identifier[2].
Molecular Formula C₇H₁₂N₂O₅SIncorporates the 1:1 sulfate counter-ion[1].
Molecular Weight 236.25 g/mol Critical for stoichiometric calculations in analytical assays[1].
Physical Appearance Off-white to violet/dark brown powderColor shift indicates auto-oxidation of the amine groups[1].
Solubility Soluble in water and ethanolSulfate salt formation drives high aqueous solubility[3].
Thermal Stability Decomposes before meltingEmits toxic NOₓ and SOₓ fumes; requires controlled storage[1].

Analytical Quantification: A Self-Validating HPLC-UV Protocol

Because 2,4-diaminoanisole sulfate dissociates into a highly polar ion in aqueous solutions, traditional reverse-phase chromatography (e.g., standard C18 stationary phases) results in poor retention and severe peak tailing. To counteract this, the following protocol employs an ion-pairing reagent . The hydrophobic tail of the ion-pairing agent interacts with the C18 phase, while its anionic head neutralizes the protonated amine, creating a transient, lipophilic complex that ensures sharp, Gaussian peak shapes.

Step-by-Step Methodology
  • Mobile Phase Preparation: Prepare an aqueous buffer containing 5 mM sodium 1-heptanesulfonate (ion-pairing agent) adjusted to pH 3.0 using phosphoric acid. The acidic pH ensures complete protonation of the amine groups, maximizing the ion-pairing efficiency. Mix with HPLC-grade acetonitrile (80:20, v/v).

  • Sample Extraction: Extract the target analyte from the matrix using Solid-Phase Extraction (SPE) with a strong cation-exchange (SCX) cartridge, leveraging the positive charge of the protonated amines for selective retention. Elute with 5% methanolic ammonia.

  • Chromatographic Separation: Inject 10 µL onto a C18 column (e.g., 150 x 4.6 mm, 5 µm) maintaining an isocratic flow of 1.0 mL/min at 25°C.

  • Detection: Monitor via Diode-Array Detection (DAD) extracting at 280 nm, the optimal wavelength for the unoxidized aromatic amine structure.

System Suitability & Self-Validation

A protocol is only as reliable as its internal validation mechanisms. Before sample analysis, inject a calibration standard containing 2,4-diaminoanisole sulfate and an internal standard (e.g., 4-chloroaniline).

  • Validation Criteria: The system is validated only if the resolution ( Rs​ ) between the two peaks is > 2.0, the tailing factor ( Tf​ ) for the target analyte is < 1.5, and the relative standard deviation (RSD) of peak areas across five replicate injections is < 2.0%. If Tf​ exceeds 1.5, it indicates depletion of the ion-pairing agent or column degradation, mandating mobile phase replacement before proceeding.

AnalyticalWorkflow N1 1. Matrix Extraction (Solid-Phase Extraction) N2 2. Chromatographic Separation (Ion-Pairing RP-HPLC) N1->N2 N3 3. Spectrophotometric Detection (Diode-Array UV/Vis) N2->N3 N4 4. Data Validation (System Suitability & Recovery) N3->N4

Fig 1: Self-validating HPLC-UV analytical workflow for 2,4-diaminoanisole sulfate.

Toxicokinetics & Macromolecular Binding Assays

In vivo, the carcinogenicity of 2,4-diaminoanisole sulfate is not driven by the parent compound, but by its electrophilic metabolites. Dietary administration and oral exposure in murine models have definitively linked this compound to thyroid-gland tumors, Zymbal gland carcinomas, and mammary gland adenocarcinomas[3],.

The Causality of Toxicity (Metabolic Activation)

Hepatic Cytochrome P450 enzymes catalyze the N-hydroxylation of the primary amines. These N-hydroxy intermediates are inherently unstable and undergo spontaneous heterolytic cleavage to form highly reactive nitrenium ions. These electrophiles covalently bind to nucleophilic sites on DNA (e.g., guanine N7) and hepatic proteins, initiating mutagenesis and cellular toxicity.

MetabolicPathway A 2,4-Diaminoanisole Sulfate B Hepatic CYP450 (N-Hydroxylation) A->B Oxidation C Electrophilic Intermediate B->C Activation D Macromolecular Adducts (DNA/Protein Binding) C->D Toxicity E Conjugation (Detoxification) C->E Glucuronidation

Fig 2: Cytochrome P450-mediated metabolic activation and adduct formation pathway.

Protocol: In Vitro Microsomal Stability and Adduct Formation Assay

To empirically map this activation, researchers utilize in vitro microsomal incubations.

  • Incubation Matrix: Combine 1 mg/mL Rat Liver Microsomes (RLM) with 10 µM 2,4-diaminoanisole sulfate in 100 mM phosphate buffer (pH 7.4).

  • Reaction Initiation: The reaction is strictly dependent on electron transfer; therefore, initiate the assay by adding an NADPH-regenerating system (NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase).

  • Quenching & Trapping: After 60 minutes at 37°C, quench the reaction with ice-cold acetonitrile. To detect the transient nitrenium ions, include glutathione (GSH) in the incubation matrix to act as a surrogate nucleophile, trapping the electrophile as a stable GSH-adduct.

  • Assay Validation (Self-Correcting Logic): The system must include a positive control (e.g., phenacetin for CYP1A2 activity) and a negative control (incubation without the NADPH-regenerating system).

    • Interpretation: If the positive control fails to metabolize, the microsomes are inactive (assay failure). If the negative control shows parent compound depletion, it indicates non-CYP-mediated degradation (e.g., auto-oxidation), prompting an immediate re-evaluation of the antioxidant conditions in the buffer.

References

  • Title: 1,3-Benzenediamine, 4-methoxy-, sulfate (1:1)
  • Source: nih.
  • Title: 4-Methoxy-1,3-benzenediamine and its sulfate: Human health tier II assessment - Australian Industrial Chemicals Introduction Scheme (AICIS)
  • Title: CAS 39156-41-7: 1,3-Benzenediamine, 4-methoxy-, sulfate (1:1)

Sources

Exploratory

2,4-Diaminoanisole Sulfate: Molecular Architecture, Toxicokinetics, and Analytical Methodologies

Target Audience: Researchers, Analytical Chemists, and Drug Development Professionals Document Type: Technical Whitepaper Executive Overview and Regulatory Context 2,4-Diaminoanisole sulfate (DAAS), identified by CAS No....

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Analytical Chemists, and Drug Development Professionals Document Type: Technical Whitepaper

Executive Overview and Regulatory Context

2,4-Diaminoanisole sulfate (DAAS), identified by CAS No. 39156-41-7, is an aromatic amine salt historically utilized as a chemical intermediate in the synthesis of dyes (such as C.I. Basic Brown 2) and as a core component in oxidative hair and fur dye formulations[1][2]. Due to its definitive classification as a Category 2 carcinogenic substance, its application has been heavily restricted or voluntarily phased out in global jurisdictions[2]. For researchers and drug development professionals, understanding the precise molecular weight, structural vulnerabilities, and metabolic pathways of DAAS is critical for toxicological screening and the development of robust analytical detection methods.

Molecular Structure and Physicochemical Profiling

DAAS is the sulfate salt of 2,4-diaminoanisole, formed by reacting the free base with one equivalent of sulfuric acid. Understanding its physicochemical properties is foundational for accurate stoichiometric calculations during assay development.

Causality in Structural Behavior: The protonation of the amino groups by sulfuric acid significantly increases the compound's aqueous solubility compared to its free base form[3]. However, the electron-donating nature of the methoxy (-OCH₃) and amino (-NH₂) groups makes the electron-rich aromatic ring highly susceptible to auto-oxidation. When exposed to air and light, the off-white powder oxidizes into conjugated quinone-imine structures, causing a visible color shift to violet or dark brown[3]. Furthermore, the sulfate salt is thermally labile; heating it beyond its melting point causes the sulfate to dissociate, emitting toxic nitrogen and sulfur oxide fumes[3].

Quantitative Physicochemical Data

To facilitate rapid reference for formulation and extraction calculations, the critical physicochemical metrics of DAAS are summarized below.

Table 1: Key Physicochemical Properties of 2,4-Diaminoanisole Sulfate

PropertyQuantitative Value / DescriptionScientific Implication
Molecular Formula C₇H₁₂N₂O₅S (C₇H₁₀N₂O · H₂SO₄)[3]Indicates a 1:1 molar ratio of free base to sulfate.
Molecular Weight 236.25 g/mol [3]Essential for standard curve molarity calculations.
Physical State Off-white to violet/dark brown powder[2][3]Color shift acts as a visual indicator of oxidative degradation.
Melting Point Decomposes at 372 to 378 °F[3]Thermal instability precludes direct Gas Chromatography (GC) analysis.
Aqueous Solubility 10 to 50 mg/mL (at 65.3 °F)[3]High solubility dictates reverse-phase chromatography and limits liquid-liquid extraction efficiency.

Toxicokinetics and Metabolic Biotransformation

The speciation of DAAS in biological fluids is strictly pH-dependent. Once systemically absorbed—which can occur via dermal exposure[3]—the sulfate dissociates, and the free 2,4-diaminoanisole undergoes extensive hepatic biotransformation.

Mechanistic Insight: The primary metabolic pathways involve N-acetylation and O-demethylation. Research utilizing isotopic labeling has demonstrated that substituting deuterium for hydrogens in the methyl group slows down O-demethylation and concurrently increases the compound's mutagenicity. This kinetic isotope effect confirms that O-demethylation serves as a critical detoxification pathway . Conversely, N-hydroxylation of the intact methoxy-aromatic amine generates reactive electrophiles that bind irreversibly to liver and kidney microsomal proteins, driving its carcinogenic profile[4]. The resulting metabolites, such as 4-acetylamino-2-aminoanisole, are ultimately excreted in the urine as free compounds, glucuronides, and sulfates[4].

MetabolicPathway DAAS 2,4-Diaminoanisole Sulfate (Systemic Absorption) DAA 2,4-Diaminoanisole (Free Base) DAAS->DAA Dissociation (pH dependent) ToxPathway N-Hydroxylation (Bioactivation) DAA->ToxPathway CYP450 DetoxPathway O-Demethylation (Detoxification) DAA->DetoxPathway CYP450 Acetylation N-Acetylation (Phase II) DAA->Acetylation NAT Enzymes DNA Protein/DNA Binding (Mutagenesis) ToxPathway->DNA Electrophilic Attack Excretion Renal Excretion (Glucuronides/Sulfates) DetoxPathway->Excretion Conjugation Acetylation->Excretion Conjugation

Metabolic biotransformation and toxicity pathways of 2,4-Diaminoanisole.

Analytical Methodology: Self-Validating HPLC-UV Protocol

Because DAAS decomposes upon heating and emits toxic fumes[3], Gas Chromatography (GC) without prior chemical derivatization is prone to artifact generation. High-Performance Liquid Chromatography (HPLC) coupled with Ultraviolet (UV) detection is the established gold standard for analysis[3]. The methoxy and amine auxochromes on the benzene ring provide strong UV absorbance, making this method highly sensitive.

Step-by-Step HPLC-UV Workflow

This protocol is designed as a self-validating system, incorporating chemical stabilization and system suitability checks to ensure absolute data integrity.

Step 1: Standard Preparation & Chemical Stabilization

  • Action: Prepare a primary stock solution of DAAS (236.25 g/mol ) at 1.0 mg/mL in 0.1 M HCl.

  • Causality: The acidic environment protonates the amine groups (converting -NH₂ to -NH₃⁺). This ties up the nitrogen lone pairs, preventing them from participating in oxidative degradation. Without this step, the standard will rapidly auto-oxidize, altering the UV absorption profile and invalidating the calibration curve.

  • Validation Check: Run a 5-point calibration curve (1 to 50 µg/mL). The correlation coefficient ( R2 ) must be ≥0.999 .

Step 2: Sample Matrix Extraction

  • Action: For complex biological or environmental matrices, perform a solid-phase extraction (SPE) using a strong cation exchange (SCX) cartridge.

  • Causality: DAAS is highly water-soluble and positively charged at low pH. The SCX stationary phase selectively retains the protonated amines while neutral and anionic interferents are washed away with methanol. Elute the target analyte using 5% ammonium hydroxide in methanol to neutralize the charge and release the compound.

Step 3: Chromatographic Separation

  • Action: Inject 20 µL onto a C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm). Utilize an isocratic mobile phase consisting of 0.05 M phosphate buffer (pH 6.0) and acetonitrile (85:15, v/v) at a flow rate of 1.0 mL/min.

  • Causality: A mobile phase pH of 6.0 ensures the compound is partially unionized, allowing sufficient retention on the hydrophobic C18 stationary phase. This specific pH balances retention time while preventing excessive peak tailing caused by secondary interactions with residual column silanols.

Step 4: UV Detection and Quantification

  • Action: Monitor the eluent absorbance at λ=280 nm.

  • Causality: This wavelength precisely corresponds to the π→π∗ transition of the conjugated aromatic system extended by the auxochromic groups, maximizing the signal-to-noise ratio while avoiding background interference from the mobile phase solvents.

HPLCWorkflow Prep Sample Prep: SCX-SPE (Isolates protonated amines) HPLC Separation: C18 Column (pH 6.0 limits peak tailing) Prep->HPLC Calib Calibration: 0.1M HCl Stock (Prevents auto-oxidation) Calib->HPLC System Suitability UV Detection: UV @ 280 nm (Targets π→π* transition) HPLC->UV Valid Data Validation (R² ≥ 0.999) UV->Valid

Self-validating HPLC-UV analytical workflow for DAAS quantification.

References

  • California Office of Environmental Health Hazard Assessment (OEHHA) . "2,4-Diaminoanisole Sulfate". Proposition 65 Chemical Database. URL:[Link]

  • New Jersey Department of Health . "Hazardous Substance Fact Sheet: 2,4-Diaminoanisole Sulfate". Right to Know Hazardous Substance List. URL:[Link]

  • Australian Industrial Chemicals Introduction Scheme (AICIS) . "4-Methoxy-1,3-benzenediamine and its sulfate: Human health tier II assessment". URL:[Link]

  • National Center for Biotechnology Information (PubChem) . "1,3-Benzenediamine, 4-methoxy-, sulfate (1:1) | C7H12N2O5S". PubChem Compound Summary for CID 38221. URL:[Link]

  • National Center for Biotechnology Information (PubChem) . "2,4-Diaminoanisole | C7H10N2O". PubChem Compound Summary for CID 11976. URL:[Link]

Sources

Foundational

Synthesis and purification of 4-methoxy-1,3-benzenediamine sulfate

An In-depth Technical Guide to the Synthesis and Purification of 4-Methoxy-1,3-benzenediamine Sulfate Authored by: A Senior Application Scientist Abstract This technical guide provides a comprehensive overview of the syn...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-depth Technical Guide to the Synthesis and Purification of 4-Methoxy-1,3-benzenediamine Sulfate

Authored by: A Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of the synthesis and purification of 4-methoxy-1,3-benzenediamine sulfate, a key intermediate in various chemical industries, notably in the synthesis of azo dyes.[1] Also known as 2,4-diaminoanisole sulfate, this compound requires precise handling and controlled reaction conditions due to its hazardous nature.[2][3][4] This document outlines a reliable synthesis route via catalytic hydrogenation, details the subsequent conversion to its stable sulfate salt, and describes robust purification and analytical characterization methods. The causality behind critical experimental choices is explained to provide researchers and drug development professionals with a deep, practical understanding of the process.

Introduction and Strategic Overview

4-Methoxy-1,3-benzenediamine is an aromatic amine whose utility as a chemical intermediate is well-established.[1] However, the free base is often a dark, unstable oil or low-melting solid that is susceptible to air oxidation. Consequently, it is almost invariably converted to its sulfate salt, which presents as an off-white to violet crystalline solid with enhanced stability, facilitating storage, handling, and purification.[2]

The primary industrial application for this compound has been as a component in "permanent" hair and fur dye formulations, though its use in cosmetics has been largely discontinued in many regions due to safety concerns.[3][5] It remains a valuable building block in the synthesis of specialized colorants and other organic molecules.[1]

Health & Safety Imperatives: It is critical to recognize that 4-methoxy-1,3-benzenediamine and its salts are classified as hazardous substances. The compound is harmful if swallowed, causes serious skin and eye irritation, and is reasonably anticipated to be a human carcinogen.[2][3][6] All handling must be performed in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[6][7]

Synthesis of 4-Methoxy-1,3-benzenediamine (Free Base)

The most efficient and clean method for preparing 4-methoxy-1,3-benzenediamine is through the catalytic hydrogenation of its nitroaromatic precursor, 4-methoxy-2-nitroaniline. This approach is favored over older methods, such as reduction with iron filings in acidic media, due to its high yield, cleaner reaction profile, and simpler product work-up.[8][9]

2.1. Rationale for Method Selection

  • Starting Material: 4-methoxy-2-nitroaniline is the logical precursor. The methoxy, nitro, and amino groups are pre-arranged on the benzene ring in the correct orientation, requiring only the selective reduction of the nitro group to yield the desired product.

  • Reaction Choice (Catalytic Hydrogenation): This method offers high selectivity for the reduction of the nitro group without affecting the aromatic ring or other functional groups. It operates under moderate pressure and temperature and, crucially, the palladium catalyst can be easily recovered by filtration.[8] The by-product is water, making it an environmentally cleaner process compared to metal/acid reductions which generate large amounts of metallic sludge.

2.2. Synthesis Pathway Diagram

Caption: Catalytic hydrogenation of 4-methoxy-2-nitroaniline.

2.3. Detailed Experimental Protocol

  • Reactor Setup: Charge a hydrogenation reactor (e.g., a Parr apparatus) with 4-methoxy-2-nitroaniline (1.0 eq) and ethanol (approx. 180 mL per 1 mmol of substrate).[8] Ensure the vessel is appropriately sized for the scale of the reaction.

  • Catalyst Addition: Under a gentle stream of inert gas (nitrogen or argon), carefully add 10% palladium on activated carbon (Pd/C) catalyst. The catalyst loading is typically low, but a "pinch" or a specific weight percentage should be determined based on reaction scale.[8]

  • Hydrogenation: Seal the reactor. Purge the system several times with hydrogen gas to remove all air. Pressurize the reactor to the target pressure (e.g., 50 psi or ~3.4 atm) with hydrogen.[8]

  • Reaction Execution: Commence vigorous stirring. The reaction is typically run at room temperature (20-25°C) for up to 24 hours.[8] The progress can be monitored by observing the cessation of hydrogen uptake. For more precise monitoring, thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) can be used to check for the disappearance of the starting material.

  • Work-up and Isolation: Once the reaction is complete, carefully vent the excess hydrogen and purge the reactor with an inert gas. Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst.[10] Wash the filter cake with additional ethanol to ensure complete recovery of the product.

  • Concentration: Concentrate the filtrate using a rotary evaporator. This will yield the crude 4-methoxy-1,3-benzenediamine as a dark oil or solid.[8] This crude product is used directly in the next step without further purification.

Formation and Purification of the Sulfate Salt

The conversion of the crude free base to its sulfate salt is a critical step that serves both as a means of purification and as a way to produce a stable, solid material. The process relies on the principles of acid-base chemistry and solubility differences.

3.1. Rationale for Method Selection

  • Salt Formation: The two basic amino groups on the diamine readily react with a strong acid like sulfuric acid to form a salt. The sulfate salt is chosen for its tendency to form well-defined crystals and its stability.

  • Purification (Precipitation/Recrystallization): The sulfate salt typically has significantly lower solubility in organic solvents or aqueous-organic mixtures compared to the free base and many impurities.[9] By carefully adding sulfuric acid to a solution of the crude free base, the sulfate salt can be selectively precipitated, leaving impurities behind in the mother liquor. This process is effectively a reactive crystallization.

3.2. Purification Workflow Diagram

Purification_Workflow cluster_main Purification of 4-methoxy-1,3-benzenediamine sulfate A 1. Dissolve Crude Free Base in Ethanol C 3. Slow Addition & Precipitation (Control Temperature) A->C B 2. Prepare H₂SO₄ Solution (in Ethanol) B->C D 4. Cool Mixture (e.g., to 20-25°C) C->D E 5. Isolate by Vacuum Filtration D->E F 6. Wash with Cold Ethanol E->F G 7. Dry Under Vacuum F->G H Pure Crystalline Product G->H

Caption: Workflow for the formation and purification of the sulfate salt.

3.3. Detailed Experimental Protocol

  • Dissolution: Dissolve the crude 4-methoxy-1,3-benzenediamine free base obtained in the previous step in a suitable solvent like 95% ethyl alcohol.[9]

  • Acid Addition: In a separate flask, prepare a solution of sulfuric acid (e.g., 6 N H₂SO₄) or concentrated H₂SO₄ carefully diluted in the same solvent.[9]

  • Precipitation: While stirring the diamine solution, add the sulfuric acid solution dropwise. The reaction is exothermic, and the sulfate salt will begin to precipitate. Maintain control over the temperature to ensure the formation of a manageable slurry.

  • Crystallization and Isolation: After the addition is complete, continue stirring and allow the mixture to cool to room temperature (e.g., 25°C) to maximize the yield of the precipitate.[9] Collect the solid product by vacuum filtration.

  • Washing: Wash the filter cake with two portions of cold 95% ethyl alcohol to remove any residual mother liquor and soluble impurities.[9]

  • Drying: Dry the purified 4-methoxy-1,3-benzenediamine sulfate to a constant weight, preferably in a vacuum oven at a moderate temperature (e.g., 110°C).[9] The final product should be an off-white to light brown or violet powder.[2]

Analytical Characterization and Quality Control

Rigorous analytical testing is essential to confirm the identity and purity of the final product. A combination of chromatographic and spectroscopic techniques should be employed.

Technique Purpose Expected Results / Key Parameters
HPLC (High-Performance Liquid Chromatography) To determine purity and quantify impurities.A reverse-phase method using a C18 column with a mobile phase of acetonitrile and water (with an acid modifier like phosphoric or formic acid) is suitable.[11] The final product should show a single major peak with purity >98%.
¹H NMR (Proton Nuclear Magnetic Resonance) Structural confirmation of the free base.In CDCl₃, characteristic peaks should be observed for the methoxy group (singlet, ~3.5 ppm), aromatic protons (~6.2-6.7 ppm), and the two amine groups (broad singlets, ~3.1-3.5 ppm).[8]
MS (Mass Spectrometry) To confirm the molecular weight of the free base.Electron ionization (EI) mass spectrometry should show a molecular ion peak (M⁺) corresponding to the molecular weight of the free base (C₇H₁₀N₂O), which is approximately 138.17 g/mol .[12]
FT-IR (Fourier-Transform Infrared Spectroscopy) To identify key functional groups.The spectrum should display characteristic bands for N-H stretching (amines), C-O stretching (methoxy ether), and aromatic C-H and C=C vibrations.[13]
Melting Point To assess purity and identity of the sulfate salt.The sulfate salt has a distinct melting point, often with decomposition. For the related compound 2,4-diaminotoluene sulfate, this is reported at 249–251°C.[9]

References

  • Chemsrc. (2025). 4-Methoxy-1,3-benzenediamine | CAS#:615-05-4. Available at: [Link]

  • CPAchem. (2023). Safety data sheet: 4-Methoxy-o-phenylenediamine. Available at: [Link]

  • Australian Industrial Chemicals Introduction Scheme (AICIS). (2014). 4-Methoxy-1,3-benzenediamine and its sulfate: Human health tier II assessment. Available at: [Link]

  • PubChem. 1,3-Benzenediamine, 4-methoxy-, sulfate (1:1). Available at: [Link]

  • SIELC Technologies. (2018). 2,4-Diaminoanisole sulfate. Available at: [Link]

  • NIST. 1,3-Benzenediamine, 4-methoxy-. Available at: [Link]

  • Ministry of the Environment, Japan. III Analytical Methods. Available at: [Link]

  • Organic Syntheses. 2,4-Diaminotoluene. Available at: [Link]

  • National Toxicology Program. (2021). 15th Report on Carcinogens: 2,4-Diaminoanisole Sulfate. Available at: [Link]

  • Universitat de Barcelona. 2. Characterisation techniques. Available at: [Link]

  • PubChem. 1,4-Benzenediamine, N-(4-methoxyphenyl)-, sulfate (1:1). Available at: [Link]

  • Google Patents. (2013). EP2621885B1 - Methods of synthesizing 2-methoxymethyl-1,4-benzenediamine.
  • Hasegawa, M. (1998). A FACILE ONE-POT SYNTHESIS OF 4-ALKOXY-1,3-BENZENEDICARBONITRILE. Heterocycles, 47(2), 857. Available at: [Link]

  • Scientific Research Publishing. (2021). Analyses of Reaction Mechanisms among Different Sulfonation Reagents and m-Diphenylamine and Crystal Structures of the Formed Compounds. Available at: [Link]

  • National Open Access Monitor, Ireland. Hyphenated analytical techniques for materials characterisation. Available at: [Link]

  • Royal Society of Chemistry. (2025). Analytical Methods. Available at: [Link]

  • OSU Chemistry. (2003). The use of alternative solvent purification techniques. Available at: [Link]

  • Organic Syntheses. ULLMAN METHOXYLATION IN THE PRESENCE OF A 2,5-DIMETHYLPYRROLE-BLOCKED ANILINE: PREPARATION OF 2-FLUORO-4-METHOXYANILINE. Available at: [Link]

  • WUR eDepot. Techniques for Enzyme Purification. Available at: [Link]

  • MDPI. (2024). Synthesis and Catalytic Activity of 1,2-Benzenediamine-Derived Organocatalysts Based on (1R,2R)-Cyclohexane-1,2-Diamine. Available at: [Link]

  • Google Patents. (2014). WO2014066713A1 - Process for preparing 2-methoxymethyl-1,4-benzenediamine and salts thereof.
  • ResearchGate. Scheme3: Reaction mechanism for conversion of 4-methoxybenzenamine to 2-imino-3(4-methoxyphenyl) oxazolidin-4-one. Available at: [Link]

Sources

Exploratory

Stability and Storage Dynamics of 1,3-Benzenediamine, 4-Methoxy-, Sulfate: A Technical Whitepaper

Executive Summary As a Senior Application Scientist, managing the lifecycle and integrity of highly reactive chemical intermediates is paramount to ensuring reproducible downstream data. 1,3-Benzenediamine, 4-methoxy-, s...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

As a Senior Application Scientist, managing the lifecycle and integrity of highly reactive chemical intermediates is paramount to ensuring reproducible downstream data. 1,3-Benzenediamine, 4-methoxy-, sulfate (1:1) —commonly referred to as 2,4-diaminoanisole sulfate (CAS: 39156-41-7 or 6219-67-6 for hydrate forms)—is an aromatic amine salt historically utilized in dye formulations and currently employed in specialized toxicological and synthetic research[1][2].

Due to the synergistic electron-donating effects of its methoxy and amino groups, the aromatic ring is highly activated. While this makes it a versatile synthetic intermediate, it simultaneously renders the compound exceptionally vulnerable to oxidative and photolytic degradation[2]. This whitepaper dissects the mechanistic pathways of its degradation, establishes empirically validated storage parameters, and provides a self-validating analytical protocol for stability-indicating assays.

Physicochemical Profiling & Structural Vulnerabilities

The baseline stability of 2,4-diaminoanisole sulfate is intrinsically linked to its molecular architecture (C7H10N2O·H2SO4)[1].

  • Physical Appearance: In its pristine state, the compound presents as an off-white to pale crystalline powder. However, upon environmental exposure, it undergoes a distinct colorimetric shift to violet or dark brown—a macroscopic indicator of chemical degradation[1].

  • Thermal Profile: The compound has a melting point ranging between 189–192 °C[3]. Approaching or exceeding this threshold results in irreversible thermal decomposition.

  • Solubility & Polarity: The presence of the sulfate moiety renders the compound highly soluble in water[3]. While advantageous for aqueous assays, this solubility increases its susceptibility to hydrolytic or aqueous oxidative microenvironments, as the amino groups readily participate in hydrogen bonding and nucleophilic interactions[2].

  • Reactivity Causality: The methoxy group (-OCH3) positioned relative to the primary amines pumps electron density into the aromatic ring via resonance. This lowers the oxidation potential of the molecule, making the amine nitrogens prime targets for electrophilic attack and autoxidation[2].

Mechanisms of Degradation

Understanding the causality behind the degradation of 2,4-diaminoanisole sulfate is critical for designing failsafe storage environments.

Oxidative Degradation (Autoxidation)

Aromatic amines are notoriously prone to autoxidation. Exposure to ambient oxygen initiates a single-electron transfer (SET) from the nitrogen lone pair, forming a transient radical cation. Subsequent deprotonation yields a neutral nitrogen-centered radical. These radicals rapidly dimerize or further oxidize into highly conjugated quinone diimines. Because these extended conjugated systems act as chromophores, they are responsible for the characteristic violet/dark brown discoloration observed in aged samples[1].

Photolytic Degradation

Ultraviolet (UV) and high-energy visible light act as potent catalysts for the oxidative process. Photon absorption excites the molecule, either facilitating homolytic bond cleavage or accelerating the reaction with triplet oxygen to form reactive oxygen species (ROS), which rapidly degrade the intact compound.

Thermal Decomposition

While relatively stable at controlled ambient temperatures under inert conditions, elevated thermal stress induces severe decomposition. Heating the compound past its decomposition threshold causes the breakdown of the sulfate salt and the aromatic ring, emitting highly toxic gases, specifically nitrogen oxides (NOx) and sulfur oxides (SOx)[1][4].

DegradationPathway A 2,4-Diaminoanisole Sulfate (Intact API) B Environmental Stress (O2, UV Light, Heat) A->B Exposure F Thermal Decomposition (>189°C) A->F Extreme Heat C Radical Cation Intermediates (N-Oxidation) B->C Single Electron Transfer D Quinone Diimines (Highly Reactive) C->D Deprotonation E Polymeric Degradants (Violet/Brown Discoloration) D->E Cross-linking / Dimerization G Toxic Gas Emissions (NOx, SOx) F->G Bond Cleavage

Fig 1. Mechanistic pathways of oxidative and thermal degradation for 2,4-diaminoanisole sulfate.

Empirical Storage Protocols & Environmental Controls

To mitigate the thermodynamic and kinetic drivers of degradation, laboratory personnel must enforce strict environmental controls. The following storage matrix summarizes the optimal conditions and the consequences of deviation.

Quantitative Data: Stability & Storage Matrix
ParameterOptimal ConditionCritical ThresholdConsequence of Deviation
Temperature 2–8 °C (Refrigerated)> 25 °CIncreased kinetic energy accelerates autoxidation; severe shelf-life reduction[3].
Atmosphere Argon / Nitrogen BackfillAmbient O2Rapid formation of radical cations and quinone diimines[1][3].
Light Exposure Actinic / Amber GlassUV/Vis LightPhoto-catalyzed radical initiation and chromophore generation[3].
Thermal Stress < 30 °C≥ 189 °CIrreversible decomposition; release of toxic NOx and SOx gases[1][3].
Chemical Compatibility Isolated StorageOxidizing AgentsExothermic degradation; potential hazardous reactions[4].

Causality of Storage Choices: Storing the compound at 2–8 °C in the dark under an inert atmosphere[3] is not merely a precaution; it is a thermodynamic necessity. Lowering the temperature suppresses the activation energy required for bimolecular condensation reactions, while the inert gas displaces the oxygen necessary for the initial single-electron transfer.

Experimental Protocol: Forced Degradation & Stability-Indicating Assay

To validate the shelf-life of 2,4-diaminoanisole sulfate in a laboratory setting, a self-validating forced degradation study using High-Performance Liquid Chromatography coupled with Mass Spectrometry (HPLC-UV/MS) is required.

Trustworthiness & Self-Validation: This protocol incorporates a specific chemical quenching step. Without quenching, the degradation reaction would continue while the sample sits in the autosampler queue, leading to artificially inflated degradation metrics. By neutralizing the stressor, the protocol ensures the data strictly reflects the defined incubation period.

Step-by-Step Methodology: Oxidative Stress Testing
  • Sample Preparation: Accurately weigh 10.0 mg of 2,4-diaminoanisole sulfate and dissolve it in 10 mL of degassed, HPLC-grade water to create a 1 mg/mL stock solution. Perform this step under a nitrogen purge to prevent premature oxidation.

  • Stress Induction: Transfer 2.0 mL of the stock solution to a 10 mL volumetric flask. Add 1.0 mL of 3% Hydrogen Peroxide ( H2​O2​ ) to act as the oxidative stressor.

  • Incubation: Seal the flask tightly and incubate in a dark, temperature-controlled chamber at 25 °C for exactly 24 hours.

  • Reaction Quenching (Critical Step): Terminate the oxidation reaction by adding 1.0 mL of 10% sodium thiosulfate ( Na2​S2​O3​ ). This selectively reduces any residual H2​O2​ , freezing the degradation profile in time.

  • Dilution: Dilute the mixture to the 10 mL mark with the mobile phase (e.g., 0.1% Formic acid in Water:Acetonitrile).

  • Control Preparation: Prepare a parallel control sample by substituting the H2​O2​ with degassed HPLC water, quenched identically, and kept at 2–8 °C.

  • Analytical Injection: Inject 10 µL of both the control and stressed samples into the HPLC-UV/MS system. Monitor UV absorbance at 254 nm and 280 nm.

  • Data Interpretation: Calculate the percentage of degradation by comparing the peak area of the intact 2,4-diaminoanisole sulfate in the stressed sample against the control. Utilize the MS data to identify degradant masses (expecting M-2 or M+16 peaks, corresponding to quinone diimines and N-oxides, respectively).

StabilityWorkflow S1 Step 1 Aliquot Prep S2 Step 2 Controlled Stress S1->S2 H2O2 / Heat S3 Step 3 Reaction Quenching S2->S3 Na2S2O3 S4 Step 4 HPLC-MS Analysis S3->S4 Injection S5 Step 5 Kinetic Modeling S4->S5 Data Output

Fig 2. Step-by-step workflow for the forced degradation and stability-indicating assay.

Conclusion

The stability of 1,3-Benzenediamine, 4-methoxy-, sulfate is dictated by its electron-rich aromatic amine structure, making it highly susceptible to autoxidation and photo-degradation. By enforcing a strict storage regimen—specifically 2–8 °C, an inert atmosphere, and protection from actinic light—researchers can effectively arrest the kinetic pathways that lead to quinone diimine formation and polymerization. Implementing robust, self-validating stability-indicating assays remains essential to verify the chemical integrity of the compound prior to its use in sensitive toxicological or synthetic applications.

References

  • PubChem: 1,3-Benzenediamine, 4-methoxy-, sulfate (1:1) | C7H12N2O5S. National Center for Biotechnology Information. Available at:[Link][1]

  • LookChem: China Biggest factory Manufacturer Supply High Quality 2,4-Diaminoanisole sulfate CAS 39156-41-7. Leader Biochemical Group. Available at:[Link][3]

Sources

Foundational

An In-depth Technical Guide to the Health and Safety of 2,4-Diaminoanisole Sulfate

Abstract 2,4-Diaminoanisole sulfate (CAS No. 39156-41-7), an aromatic amine salt, has a significant history of use, primarily as a component in permanent hair and fur dye formulations.[1][2] Despite its utility, comprehe...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

2,4-Diaminoanisole sulfate (CAS No. 39156-41-7), an aromatic amine salt, has a significant history of use, primarily as a component in permanent hair and fur dye formulations.[1][2] Despite its utility, comprehensive toxicological data has raised substantial health and safety concerns, leading to its voluntary removal from consumer hair dyes in the United States around 1980.[1][2] This guide provides a detailed examination of the health and safety profile of 2,4-diaminoanisole sulfate, synthesizing data from foundational toxicology studies. We will delve into its carcinogenic and genotoxic properties, metabolic activation, acute and chronic toxicity, and the established protocols for its assessment. This document is intended to serve as a critical resource for professionals handling this compound in research and development settings, ensuring a thorough understanding of its potential hazards and the necessary safety precautions.

Chemical and Physical Properties

2,4-Diaminoanisole sulfate is the sulfate salt of 2,4-diaminoanisole. It exists as an off-white to violet powder at room temperature and is soluble in water and ethanol.[1][2]

PropertyValue
CAS Number 39156-41-7
Molecular Formula C₇H₁₂N₂O₅S
Molecular Weight 236.25 g/mol
Appearance Off-white to violet powder[1][2]
Solubility Soluble in water and ethanol[1][2]

Carcinogenicity: A Primary Hazard

The most significant health concern associated with 2,4-diaminoanisole sulfate is its carcinogenicity. It is classified as "reasonably anticipated to be a human carcinogen" by the National Toxicology Program (NTP) based on sufficient evidence from studies in experimental animals.[1][2] The International Agency for Research on Cancer (IARC) has classified 2,4-diaminoanisole as "possibly carcinogenic to humans (Group 2B)".[3]

Evidence from Animal Bioassays

Seminal studies conducted by the National Cancer Institute (NCI) provided definitive evidence of carcinogenicity in rodents.[4] Oral administration of 2,4-diaminoanisole sulfate in the diet was found to be carcinogenic for both Fischer 344 rats and B6C3F1 mice.[4]

Key Findings from Rodent Bioassays:

  • Rats: Induced malignant tumors of the thyroid gland (follicular-cell and C-cell), skin, Zymbal gland, and preputial gland in males.[1][2][4][5] In females, it caused cancers of the thyroid, Zymbal, clitoral, and mammary glands.[2][5]

  • Mice: Increased the incidence of thyroid gland tumors (follicular-cell adenoma and carcinoma) in both sexes.[1][2][4]

These findings demonstrate a multi-organ carcinogenic potential, a critical consideration for risk assessment. The causality is clear: dietary exposure directly led to a statistically significant increase in tumor formation at multiple sites compared to control groups.[4]

Human Carcinogenicity Data

To date, no epidemiological studies have specifically evaluated the relationship between human cancer and exposure to 2,4-diaminoanisole sulfate.[1][3] While studies on hair dye users exist, they do not isolate exposure to this specific compound.[3] The classification as a potential human carcinogen is therefore based on the robust and consistent evidence from animal models.

Genotoxicity and Mutagenicity

2,4-Diaminoanisole sulfate exhibits clear genotoxic activity in vitro. This property is fundamental to understanding its carcinogenic mechanism.

  • Bacterial Mutagenesis (Ames Test): The compound is mutagenic in Salmonella typhimurium strains, both with and without metabolic activation.[3][6] This indicates that the parent compound and/or its metabolites can induce DNA mutations.

  • In Vitro Mammalian Assays: It has been shown to cause chromosomal aberrations and sister chromatid exchange in rodent cells in vitro.[3] One study found it to be mutagenic in an in vitro mouse lymphoma assay and a micronucleus study using human peripheral blood lymphocytes.[7]

  • In Vivo Mammalian Assays: In contrast to the in vitro results, most tests for genotoxicity in live mammals have been negative.[3]

The discrepancy between in vitro and in vivo results is a crucial point. It suggests that while the chemical has the intrinsic ability to damage DNA, factors such as absorption, distribution, metabolism, and detoxification in a whole organism may modulate this effect. The potent in vitro mutagenicity, however, remains a significant red flag.

Metabolic Activation Pathway

The genotoxicity of 2,4-diaminoanisole is dependent on its metabolic activation, primarily by the cytochrome P-450 enzyme system in the liver.[8] The proposed pathway involves the transformation of the parent compound into reactive intermediates that can bind to macromolecules like DNA.

The activation process is enhanced by inducers of the cytochrome P-450 system, suggesting that the rate of metabolism directly influences its mutagenic potential.[8] The formation of hydroxylamine intermediates is believed to be the key step in producing the ultimate mutagenic species.[8]

Metabolic_Activation cluster_body In the Body (Liver) 2,4-DAA_Sulfate 2,4-Diaminoanisole Sulfate (Absorbed) Metabolites Reactive Intermediates (e.g., Hydroxylamines) 2,4-DAA_Sulfate->Metabolites Cytochrome P-450 Metabolism DNA_Adducts DNA Adducts Metabolites->DNA_Adducts Covalent Binding Excretion Detoxification & Excretion Metabolites->Excretion Mutation Somatic Mutation DNA_Adducts->Mutation Cancer Cancer Mutation->Cancer

Caption: Metabolic activation of 2,4-Diaminoanisole Sulfate.

Toxicology Profile

Routes of Exposure and Absorption

The primary routes of occupational and consumer exposure are dermal contact and inhalation.[1][2]

  • Dermal Absorption: Studies show that only about 2-4% of a dermal dose is absorbed by humans, monkeys, and rats.[3]

  • Oral Absorption: In contrast, the compound is completely absorbed after oral administration in rats.[3]

Acute Toxicity

2,4-Diaminoanisole sulfate is classified as harmful if swallowed, in contact with skin, or inhaled.[9][10] Acute high-level exposure can lead to:

  • Skin and eye irritation[11]

  • Muscle twitching and trembling[11]

  • Nausea and diarrhea[11]

  • Convulsions and respiratory distress[11]

Quantitative Acute Toxicity Data

SpeciesRouteValue
Rat (Male) Oral (LD₅₀)475 mg/kg
Rat (Female) Oral (LD₅₀)588 mg/kg
Mouse (Female) Oral (LD₅₀)538 mg/kg
Mouse (Combined) Oral (LD₅₀)327 mg/kg
(Source: Cosmetic Ingredient Review, 2012)[7]
Reproductive and Developmental Toxicity

There is limited evidence to suggest that 2,4-diaminoanisole sulfate is a teratogen in animals.[11] Due to the lack of comprehensive data, it is prudent to handle it as a potential human teratogen.[11]

Occupational Health and Safety

Given its classification as a potential carcinogen and mutagen, stringent safety protocols are required when handling 2,4-diaminoanisole sulfate.

Exposure Limits

No specific permissible exposure limit (PEL) has been established by OSHA.[11] However, the National Institute for Occupational Safety and Health (NIOSH) recommends that occupational exposure be minimized, with a particular focus on preventing skin contact.[12] The guiding principle is to reduce all contact to the lowest possible level.[11]

Engineering and Personal Protective Controls
  • Ventilation: Work should be conducted in a well-ventilated area, preferably within a chemical fume hood or using local exhaust ventilation to minimize inhalation of the powder.[9][11]

  • Personal Protective Equipment (PPE):

    • Gloves: Wear impervious protective gloves.[10][11]

    • Clothing: Use protective work clothing to prevent skin contact.[10][11]

    • Eye Protection: Safety glasses or goggles are mandatory.[9]

    • Respiratory Protection: If dust cannot be controlled, a NIOSH-approved respirator should be worn.[9][12]

Key Experimental Protocols

The assessment of chemicals like 2,4-diaminoanisole sulfate relies on standardized and validated toxicological assays. Understanding these protocols is key to interpreting the data.

Protocol: NCI Carcinogenicity Bioassay

This protocol is a long-term study designed to determine if a substance causes cancer in animals. The choice of two rodent species is a standard practice to increase the predictive value for human risk.

Step-by-Step Methodology:

  • Animal Selection: Use groups of 50 male and 50 female Fischer 344 rats and B6C3F1 mice.[4][13]

  • Dose Groups: Establish a control group (receiving basal diet) and at least two exposure groups (low dose and high dose).[4][13]

    • Rationale: Multiple dose levels help establish a dose-response relationship.

  • Administration: Administer 2,4-diaminoanisole sulfate in the feed for a prolonged period (e.g., 78 weeks).[4][13]

    • Rationale: Chronic exposure mimics potential long-term human exposure scenarios.

  • Observation Period: Following the administration period, observe the animals for an additional period (e.g., 19-29 weeks) to allow for the development of late-onset tumors.[4][13]

  • Necropsy and Histopathology: At the end of the study, perform a complete necropsy on all animals. Collect all major tissues and any visible lesions for histopathological examination by a qualified pathologist.

    • Rationale: This is the definitive step to identify and classify tumors.

  • Statistical Analysis: Compare the incidence of tumors in the dosed groups with the control group using appropriate statistical methods.

Carcinogenicity_Bioassay cluster_protocol Carcinogenicity Bioassay Workflow start Animal Acclimation (Rats & Mice) grouping Randomization into Groups (Control, Low Dose, High Dose) start->grouping dosing Chronic Dietary Administration (78 Weeks) grouping->dosing observation Post-Dosing Observation (19-29 Weeks) dosing->observation necropsy Full Necropsy & Tissue Collection observation->necropsy histology Histopathological Examination necropsy->histology analysis Statistical Analysis of Tumor Incidence histology->analysis end Conclusion on Carcinogenicity analysis->end

Caption: Workflow for a typical NCI carcinogenicity bioassay.

Protocol: Bacterial Reverse Mutation Assay (Ames Test)

This in vitro test is a rapid and widely used method to assess the mutagenic potential of a chemical. It uses several strains of Salmonella typhimurium that are engineered with mutations in the gene required to synthesize the amino acid histidine.

Step-by-Step Methodology:

  • Strain Selection: Use a panel of tester strains (e.g., TA98, TA100, TA1535, TA1537) that are sensitive to different types of mutagens.[7]

  • Metabolic Activation: Prepare two sets of experiments for each dose: one with and one without a mammalian liver extract (S9 fraction).

    • Rationale: The S9 fraction contains cytochrome P-450 enzymes and mimics mammalian metabolism, allowing for the detection of chemicals that only become mutagenic after activation.[3][8]

  • Exposure: Mix the tester strain, the test chemical (at several concentrations), and either the S9 mix or a buffer onto a petri dish with a minimal histidine medium.

  • Incubation: Incubate the plates for 48-72 hours.

  • Scoring: Count the number of bacterial colonies (revertants) that have re-acquired the ability to grow without external histidine.

    • Rationale: A mutagen will cause a reverse mutation, allowing the bacteria to synthesize their own histidine and form visible colonies.

  • Analysis: A dose-dependent increase in the number of revertant colonies compared to a negative control indicates a positive (mutagenic) result.

Conclusion

The available scientific evidence establishes 2,4-diaminoanisole sulfate as a significant chemical hazard. Its classification as a probable human carcinogen is well-supported by extensive animal data demonstrating multi-organ tumorigenesis.[1][2][4] Furthermore, its in vitro genotoxicity highlights a clear mechanism for its carcinogenic action through metabolic activation to DNA-reactive species.[3][8] While it has been largely phased out of consumer products, its presence in research and industrial settings necessitates the highest degree of caution. Professionals in drug development and scientific research must adhere to stringent safety protocols, including the use of engineering controls and appropriate personal protective equipment, to minimize any potential for exposure. This guide underscores the importance of a data-driven approach to chemical safety, ensuring that the handling of 2,4-diaminoanisole sulfate is informed by a thorough understanding of its toxicological profile.

References

  • National Toxicology Program. (2009). RoC Profile: 2,4-Diaminoanisole Sulfate. U.S. Department of Health and Human Services. [Link]

  • New Jersey Department of Health and Senior Services. (2001). Hazardous Substance Fact Sheet: 2,4-Diaminoanisole Sulfate. [Link]

  • National Center for Biotechnology Information. 15th Report on Carcinogens: 2,4-Diaminoanisole Sulfate. National Toxicology Program. [Link]

  • National Toxicology Program. (1978). Bioassay of 2,4-diaminoanisole sulfate for possible carcinogenicity. NCI Carcinogenesis Technical Report Series, No. 84. [Link]

  • International Agency for Research on Cancer. (2001). IARC Monographs on the Evaluation of Carcinogenic Risks to Humans, Volume 79: 2,4-Diaminoanisole. INCHEM. [Link]

  • CPAchem Ltd. (2024). Safety Data Sheet: 2,4-Diaminoanisole Sulfate Hydrate. [Link]

  • National Toxicology Program. 2,4-Diaminoanisole sulfate: Target Organs and Levels of Evidence for TR-084. [Link]

  • Centers for Disease Control and Prevention. (2014). NIOSH Pocket Guide to Chemical Hazards: 2,4-Diaminoanisole (and its salts). [Link]

  • Ames, B. N., Kammen, H. O., & Yamasaki, E. (1975). Hair dyes are mutagenic: identification of a variety of mutagenic ingredients. Proceedings of the National Academy of Sciences of the United States of America, 72(6), 2423–2427. [Link]

  • Dybing, E., & Thorgeirsson, S. S. (1977). Metabolic activation of 2,4-diaminoanisole, a hair-dye component—I. Biochemical Pharmacology, 26(8), 729–734. [Link]

  • Cosmetic Ingredient Review. (2012). Final Safety Assessment 2-Amino-4-Hydroxyethylaminoanisole and its Sulfate Salt as Used in Hair Dyes. [Link]

  • National Toxicology Program. (1978). Abstract for TR-84: Bioassay of 2,4-Diaminoanisole Sulfate for Possible Carcinogenicity. [Link]

Sources

Exploratory

1,3-Benzenediamine, 4-Methoxy-, Sulfate: A Comprehensive Technical Guide to Hydrate vs. Anhydrous Forms

Executive Summary 1,3-Benzenediamine, 4-methoxy-, sulfate (commonly referred to as 2,4-diaminoanisole sulfate or 4-methoxy-m-phenylenediamine sulfate) is an aromatic amine salt historically utilized as a key intermediate...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

1,3-Benzenediamine, 4-methoxy-, sulfate (commonly referred to as 2,4-diaminoanisole sulfate or 4-methoxy-m-phenylenediamine sulfate) is an aromatic amine salt historically utilized as a key intermediate in azo dye manufacturing and permanent hair dye formulations[1][2]. Following its classification as a "reasonably anticipated human carcinogen" by the National Toxicology Program (NTP), its primary utility has shifted toward toxicological research, analytical standardization, and biochemical assays[1][2].

For researchers and drug development professionals, distinguishing between the hydrate and anhydrous forms of this compound is critical. The presence of water molecules within the crystal lattice fundamentally alters the compound's thermodynamic stability, solubility kinetics, and handling requirements. This whitepaper provides an in-depth analysis of the physicochemical differences between these forms, the mechanistic toxicology of the compound, and self-validating analytical protocols for precise characterization.

Physicochemical Profiling: Anhydrous vs. Hydrate Forms

The structural integrity and reactivity of 2,4-diaminoanisole sulfate are heavily influenced by its solid-state form. The anhydrous form (CAS 39156-41-7) consists strictly of the protonated diaminoanisole and the sulfate counterion[3][4]. In contrast, the hydrate forms (CAS 123333-56-2 and 6219-67-6) incorporate water molecules into their crystal lattice[5][6].

The causality behind the formation of the hydrate lies in the highly polar nature of the sulfate moiety and the hydrogen-bonding capacity of the two primary amine groups and the methoxy substituent. When crystallized from aqueous solutions or exposed to high humidity, the lattice thermodynamically favors the inclusion of water to minimize free energy, resulting in a stable hydrate[3].

Table 1: Comparative Physicochemical Properties
PropertyAnhydrous FormHydrate Form
CAS Registry Number 39156-41-7[3]123333-56-2 / 6219-67-6[5][6]
Molecular Formula C₇H₁₀N₂O · H₂SO₄[7]C₇H₁₀N₂O · H₂SO₄ · xH₂O[5]
Molecular Weight 236.25 g/mol [4]>236.25 g/mol (varies by hydration)[5]
Physical Appearance Off-white to violet powder[4]Gray to dark brown/black powder[6]
Melting / Decomposition ~192°C (Decomposes)[8]Dehydrates <120°C, then decomposes[8]
Solubility Soluble in water, ethanol[2]Soluble in water, ethanol[2]
Hygroscopicity High (readily absorbs moisture)Low to Moderate (lattice is saturated)

Note: Both forms are insoluble in sodium hydroxide and will emit toxic fumes of nitrogen oxides and sulfur oxides upon thermal decomposition[4].

Mechanistic Toxicology and Biological Significance

While no longer used in consumer cosmetics, 2,4-diaminoanisole sulfate remains a critical standard in carcinogenicity studies. Dietary administration in experimental animals has been shown to cause thyroid-gland cancer (follicular-cell carcinoma) and Zymbal gland cancer in rats, as well as skin and mammary gland tumors[1][2].

The causality of its toxicity is rooted in its metabolic activation. The electron-donating methoxy group increases the electron density of the aromatic ring, making the amine groups highly susceptible to enzymatic oxidation. Cytochrome P450 enzymes catalyze the N-hydroxylation of the primary amines. Subsequent Phase II esterification (e.g., sulfation or acetylation) creates an unstable leaving group, generating a highly reactive electrophilic nitrenium ion. This ion covalently binds to nucleophilic sites on DNA, forming adducts that lead to mutagenesis and tumor formation.

MetabolicPathway A 2,4-Diaminoanisole Sulfate (Parent Compound) B Cytochrome P450 (N-Hydroxylation) A->B C N-Hydroxy Intermediate B->C D Phase II Enzymes (Sulfation/Acetylation) C->D E Reactive Nitrenium Ion (Electrophile) D->E F Covalent DNA Adducts E->F G Mutagenesis & Carcinogenesis (Thyroid/Zymbal Gland Tumors) F->G

Figure 1: Proposed metabolic activation pathway leading to carcinogenesis.

Analytical Differentiation: Hydrate vs. Anhydrous

Relying solely on visual inspection or simple melting point determination is insufficient to distinguish between the hydrate and anhydrous forms, as the compound undergoes thermal decomposition near its melting point (~192°C)[8]. A self-validating analytical system must employ orthogonal techniques: Thermogravimetric Analysis (TGA), Differential Scanning Calorimetry (DSC), and Powder X-Ray Diffraction (PXRD).

  • TGA maps the precise mass loss as a function of temperature.

  • DSC identifies the thermodynamic nature of the thermal events (endothermic dehydration vs. decomposition).

  • PXRD confirms the unique crystallographic unit cell, ensuring that mass loss is due to lattice-bound water rather than surface-adsorbed moisture.

AnalyticalWorkflow Start Unknown Sample (2,4-Diaminoanisole Sulfate) TGA Thermogravimetric Analysis (TGA) Heat 10°C/min to 300°C Start->TGA DSC Differential Scanning Calorimetry (DSC) Start->DSC PXRD Powder X-Ray Diffraction (PXRD) Lattice Confirmation Start->PXRD Decision Mass Loss < 120°C? TGA->Decision Hydrate Hydrate Form (Stoichiometric Water Loss) Decision->Hydrate Yes Anhydrous Anhydrous Form (Stable until >190°C) Decision->Anhydrous No DSC->Hydrate Endotherm < 120°C DSC->Anhydrous Only Melt/Decomp > 190°C

Figure 2: Orthogonal analytical workflow for polymorph and hydrate identification.

Self-Validating Experimental Protocol: TGA/DSC Analysis

To accurately quantify the water of hydration while preventing oxidative artifacts, the following step-by-step methodology must be strictly adhered to.

Step 1: Sample Preparation
  • Action: Accurately weigh 5.0 to 10.0 mg of the 2,4-diaminoanisole sulfate sample.

  • Causality: Utilizing a small, precisely measured mass minimizes thermal gradients within the sample bed. This ensures sharp endothermic peaks in DSC and accurate onset temperatures in TGA, preventing thermal lag from skewing the dehydration profile.

Step 2: Crucible Selection
  • Action: Place the sample into an alumina crucible for TGA and a pin-holed aluminum pan for DSC.

  • Causality: A pin-holed pan allows evolved water vapor to escape during heating. If a hermetically sealed pan is used, the internal pressure will build, artificially shifting the dehydration event to a higher temperature and potentially altering the decomposition kinetics.

Step 3: Atmospheric Control
  • Action: Purge the furnace with high-purity Nitrogen (N₂) gas at a constant flow rate of 50 mL/min.

  • Causality: Aromatic amines are highly susceptible to oxidation (evidenced by the compound's tendency to darken to violet/brown upon light and air exposure)[4]. An inert nitrogen atmosphere ensures that any recorded mass loss is strictly due to dehydration or thermal decomposition, eliminating oxidative degradation as a confounding variable.

Step 4: Heating Program
  • Action: Equilibrate the instrument at 25°C, then heat the sample to 300°C at a rate of 10°C/min.

  • Causality: A 10°C/min heating rate provides the optimal balance between resolution and sensitivity. It is slow enough to separate the loss of free surface moisture (typically <80°C) from lattice-bound hydrate water (typically 80°C–120°C), yet fast enough to produce a distinct, measurable heat flow signal in the DSC detector.

Step 5: Data Interpretation
  • Action: Calculate the percentage of mass lost between 80°C and 120°C. Compare this experimental mass loss to the theoretical stoichiometric water content (e.g., ~7.08% for a monohydrate).

  • Causality: If the mass loss matches the theoretical value and corresponds to a distinct endothermic peak in the DSC, the sample is confirmed as a true hydrate. If no mass loss occurs before the decomposition onset (~192°C), the sample is the anhydrous form.

Handling, Storage, and Formulation Stability

The physical form of 2,4-diaminoanisole sulfate dictates its storage requirements.

  • Anhydrous Form: Because the crystal lattice is devoid of water, the anhydrous form is highly hygroscopic. If left exposed to ambient humidity, it will rapidly absorb moisture, leading to inaccurate weighing during formulation and potential chemical instability. It must be stored in a desiccator under an inert atmosphere (Argon or Nitrogen).

  • Hydrate Form: The hydrate is generally more stable under ambient conditions because its crystal lattice is already saturated with water[9]. However, it must be stored at room temperature (or below 15°C as recommended by some suppliers) in tightly sealed, light-resistant containers to prevent the oxidation of the amine groups, which manifests as a color change from off-white to dark brown or black[4][6].

References

  • National Toxicology Program. "RoC Profile: 2,4-Diaminoanisole Sulfate." National Institutes of Health, 2009.[Link]

  • National Center for Biotechnology Information. "2,4-Diaminoanisole Sulfate - 15th Report on Carcinogens." National Institutes of Health, 2021.[Link]

  • PubChem. "1,3-Benzenediamine, 4-methoxy-, sulfate (1:1) | CID 38221." National Institutes of Health, n.d.[Link]

  • US Environmental Protection Agency. "1,3-Benzenediamine, 4-methoxy-, sulfate (1:1) - Substance Details." Substance Registry Services, n.d.[Link]

  • LookChem. "4-Methoxy-m-phenylenediamine-sulfate hydrate cas no. 6219-67-6." LookChem Catalog, n.d.[Link]

Sources

Protocols & Analytical Methods

Method

Application Note: Synthesis and Analytical Validation of Azo Dyes Utilizing 1,3-Benzenediamine, 4-methoxy-, sulfate

Target Audience: Researchers, analytical scientists, and drug development professionals investigating dye synthesis, toxicology, and regulatory compliance. Scientific Context and Mechanistic Overview "1,3-Benzenediamine,...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, analytical scientists, and drug development professionals investigating dye synthesis, toxicology, and regulatory compliance.

Scientific Context and Mechanistic Overview

"1,3-Benzenediamine, 4-methoxy-, sulfate" (CAS: 39156-41-7), commonly known as 2,4-diaminoanisole sulfate, is an aromatic amine historically utilized as a highly effective coupling component in the synthesis of azo dyes and semi-permanent hair colorants[1],[2].

From a mechanistic perspective, the synthesis of azo dyes relies on a two-step sequence: diazotization and azo coupling [3]. In the coupling phase, 2,4-diaminoanisole acts as a powerful nucleophile. The methoxy (-OCH₃) and amino (-NH₂) groups strongly donate electron density into the benzene ring via resonance, activating it toward electrophilic aromatic substitution by a diazonium cation.

Despite its synthetic utility, the compound is heavily restricted in modern applications. When azo dyes derived from 2,4-diaminoanisole are exposed to azoreductase enzymes (present in human intestinal microflora or skin bacteria) or environmental reducing agents, the azo bond (-N=N-) undergoes reductive cleavage[4]. This cleavage releases the free base 2,4-diaminoanisole, a known mutagen and IARC Group 2B carcinogen[4]. Consequently, global regulations strictly limit the presence of dyes capable of releasing this amine[5].

Mechanistic Workflow

AzoSynthesis Step1 Primary Aromatic Amine (Diazo Precursor) Step2 Diazonium Salt (Electrophile) Step1->Step2 NaNO2, HCl 0-5 °C (Diazotization) Step4 Azo Dye Complex (Chromophore Formed) Step2->Step4 Electrophilic Aromatic Substitution Step3 2,4-Diaminoanisole Sulfate (Coupling Component) Step3->Step4 pH 5-7 Buffer (Azo Coupling) Step5 Reductive Cleavage (Azoreductase / Na2S2O4) Step4->Step5 Environmental or In Vivo Degradation Step6 Carcinogenic Amine Release (2,4-Diaminoanisole) Step5->Step6 Azo Bond (-N=N-) Cleavage

Workflow of azo dye synthesis using 2,4-diaminoanisole sulfate and subsequent reductive cleavage.

Quantitative Data and Regulatory Profile

To ensure compliance during synthesis and product development, it is critical to understand the physiochemical and regulatory thresholds of the coupling agent.

Table 1: Physiochemical and Regulatory Profile of 2,4-Diaminoanisole Sulfate

Property / ParameterSpecification / Detail
Chemical Nomenclature 1,3-Benzenediamine, 4-methoxy-, sulfate (1:1)
Common Synonyms 2,4-Diaminoanisole sulfate, 4-Methoxy-m-phenylenediamine sulfate
CAS Registry Numbers 39156-41-7 (Sulfate salt); 615-05-4 (Free base)
Role in Synthesis Azo coupling component (Nucleophile)
Toxicological Classification IARC Group 2B (Possibly carcinogenic to humans)[4]
Regulatory Limits (Textiles) Maximum 30 ppm of cleavable aromatic amines (EU REACH, GB 18401:2010)[5]

Experimental Protocols

The following self-validating system details the synthesis of the azo dye, followed immediately by an analytical cleavage assay to quantify the release of restricted amines, ensuring the experimental output can be audited against regulatory standards.

Protocol A: Diazotization of the Primary Amine
  • Preparation : Dissolve 0.01 mol of the selected primary aromatic amine (e.g., aniline) in 2.5 equivalents of aqueous hydrochloric acid (HCl, 3M).

    • Causality: Excess acid is critical to keep the unreacted amine fully protonated, preventing it from prematurely coupling with the newly formed diazonium salt to form an unwanted diazoamino byproduct[3].

  • Thermal Control : Chill the solution to 0–5 °C using an ice-salt bath.

    • Causality: Diazonium salts are highly unstable intermediates. Temperatures above 5 °C provide sufficient thermal energy for the diazonium ion to degrade into nitrogen gas and a phenol[3].

  • Reaction : Slowly add a cold aqueous solution of sodium nitrite (NaNO₂, 0.011 mol) dropwise under continuous stirring, maintaining the temperature strictly below 5 °C.

  • Validation : Test for excess nitrous acid using starch-iodide paper (an immediate blue-black color indicates completion). Neutralize any excess nitrous acid with a small amount of sulfamic acid.

Protocol B: Azo Coupling with 2,4-Diaminoanisole Sulfate
  • Buffer Preparation : Dissolve 0.01 mol of 1,3-Benzenediamine, 4-methoxy-, sulfate in a sodium acetate buffer adjusted to pH 5.0–6.0.

    • Causality: The sulfate salt is highly water-soluble but exists in a protonated state. Buffering to a slightly acidic/neutral pH generates the free amine in situ. This maximizes the electron-donating effect of the -NH₂ groups, activating the ring for electrophilic attack without raising the pH so high that the diazonium salt converts into an unreactive diazotate[2].

  • Coupling : Slowly add the cold diazonium salt solution (from Protocol A) to the coupling component solution under vigorous stirring, maintaining the temperature at 0–5 °C.

  • Isolation : Allow the mixture to stir for 1–2 hours. A deep-colored precipitate will form. Adjust the pH to 7.0 to maximize precipitation, filter under vacuum, wash with cold distilled water, and dry in a desiccator.

Protocol C: Analytical Validation (Reductive Cleavage Assay)

This protocol acts as a self-validating quality control step, modeled after the EN ISO 17234-1 standard, to determine if the synthesized dye releases carcinogenic amines above the 30 ppm regulatory threshold[5].

  • Extraction : Suspend 1.0 g of the synthesized azo dye (or dyed substrate) in 17 mL of pre-heated citrate buffer (pH 6.0) at 70 °C[5].

  • Reductive Cleavage : Add 3.0 mL of a freshly prepared aqueous solution of sodium dithionite (Na₂S₂O₄, 200 mg/mL) to the mixture. Seal and incubate at 70 °C for 30 minutes.

    • Causality: Sodium dithionite acts as a powerful chemical reducing agent, mimicking the action of in vivo azoreductases to quantitatively cleave the -N=N- bond and release 2,4-diaminoanisole[5].

  • Isolation of Amines : Cool the mixture to room temperature and extract the cleaved aromatic amines using liquid-liquid extraction with ethyl acetate (2 x 20 mL)[5].

  • Quantification : Concentrate the ethyl acetate extract under a gentle stream of nitrogen, reconstitute in methanol, and analyze via GC-MS/MS or UPLC-MS/MS[5],[2]. Quantify the 2,4-diaminoanisole peak against a multi-point calibration curve.

References

  • Title : Hair Dye Ingredients and Potential Health Risks from Exposure to Hair Dyeing Source : nih.gov URL :[1]

  • Title : Azo Dyes and Human Health: A Review Source : researchgate.net URL :[4]

  • Title : Quantitative Determination of Aromatic Amines formed from Azo Dyes in Textile using GCMS/MS Source : shimadzu.com URL :[5]

  • Title : Rapid Analysis of Carcinogenic Aromatic Amines Using the ACQUITY UPLC H-Class SQD System Source : waters.com URL :[2]

  • Title : Azo-colorants in Textile Dyeing and Printing Source : mst.dk URL :[3]

Sources

Application

Application Note: 2,4-Diaminoanisole Sulfate in Pharmaceutical Intermediates and Advanced Materials Synthesis

Executive Summary & Chemical Profile 2,4-Diaminoanisole sulfate (CAS: 39156-41-7), the stable sulfate salt of 4-methoxy-1,3-phenylenediamine (CAS: 615-05-4), is a highly versatile aromatic diamine[1]. While historically...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Chemical Profile

2,4-Diaminoanisole sulfate (CAS: 39156-41-7), the stable sulfate salt of 4-methoxy-1,3-phenylenediamine (CAS: 615-05-4), is a highly versatile aromatic diamine[1]. While historically utilized in the dye industry, its unique structural asymmetry makes it an invaluable precursor in modern pharmaceutical synthesis and advanced biomaterial engineering.

The compound features two amino groups with distinct microenvironments. The methoxy group at C1 exerts a strong electron-donating resonance effect (+M), which primarily activates the para-position (C4). Conversely, the amino group at C2 is sterically hindered by the adjacent methoxy group. This electronic and steric dichotomy allows chemists to perform highly regioselective transformations, a critical requirement for synthesizing complex active pharmaceutical ingredients (APIs) and specialized functional polymers[2].

Quantitative Data Summary

Table 1: Physicochemical Properties of 2,4-Diaminoanisole Sulfate

PropertyValue / Description
CAS Number 39156-41-7 (Sulfate) / 615-05-4 (Free Base)
Molecular Formula C₇H₁₀N₂O · H₂SO₄
Molecular Weight 236.24 g/mol
Appearance White to dark purple crystalline powder
Solubility Soluble in water (sulfate salt); Free base soluble in DMSO/EtOH
Primary Applications Precursor for 2-amino-4-acetamidoanisole, semiaromatic polyamides

Table 2: Comparative Yields of Synthetic Workflows

Synthetic WorkflowTarget ProductCatalyst / Key ReagentExpected Yield
Regioselective Acylation 2-Amino-4-acetamidoanisoleAcetic Anhydride (pH 5-6)> 90%
Chemoenzymatic Polymerization Poly(Gly-Dan-Gly)Papain (Aqueous Buffer, 40°C)Polymer-dependent
Catalytic Diamination 2,4-DiaminoanisoleDicopper Complex, NH₃(aq)79%

Synthetic Workflows & Logical Relationships

Workflow Start 2,4-Diaminoanisole Sulfate (CAS: 39156-41-7) FreeBase 2,4-Diaminoanisole (Free Base) Nucleophilic 4-NH2 > 2-NH2 Start->FreeBase NaOH Neutralization Acylation Regioselective N-Acylation (Acetic Anhydride, pH 5-6) FreeBase->Acylation Pathway A GlycineMod Glycine Modification (Peptide Coupling) FreeBase->GlycineMod Pathway B Product1 2-Amino-4-acetamidoanisole (Pharma/Dye Intermediate) Acylation->Product1 Steric Control Monomer Gly-Dan-Gly Monomer GlycineMod->Monomer Substrate Activation Polymerization Chemoenzymatic Polycondensation (Papain, 40°C) Monomer->Polymerization Enzyme Catalysis Product2 Semiaromatic Polyamides (Biomaterials) Polymerization->Product2 Green Synthesis

Fig 1: Divergent synthetic workflows of 2,4-Diaminoanisole for pharma intermediates and biomaterials.

Experimental Protocols & Mechanistic Insights

Protocol A: Regioselective N-Acylation for Pharmaceutical Intermediates

Mechanistic Causality: To synthesize 2-amino-4-acetamidoanisole—a crucial intermediate for downstream coupling reactions—regioselective mono-acylation is required. Because the C4-amino group is highly nucleophilic (due to the +M effect of the methoxy group) and the C2-amino group is sterically hindered, careful control of pH and stoichiometry forces the reaction exclusively at the C4 position. Traditional methods using unbuffered systems often result in over-acylation (di-acetylation) or oxidation[2].

Step-by-Step Methodology:

  • Free Base Generation: Suspend 10.0 g of 2,4-Diaminoanisole sulfate in 40 mL of deionized water. Slowly add 1M NaOH under continuous stirring at 0-5°C until the pH reaches 7.0, liberating the free base.

  • Buffer Addition: Add glacial acetic acid to adjust the solution to a slightly acidic pH of 5.0–6.0. This protonates a fraction of the amines, further suppressing the reactivity of the less nucleophilic C2-amine.

  • Acylation: Heat the mixture to 90–105°C. Slowly dropwise add 1.05 molar equivalents of acetic anhydride over 30 minutes.

  • Isolation: Maintain the temperature for 1 hour post-addition. Slowly cool the mixture to 5°C to induce crystallization. Filter the precipitate and wash with ice-cold water until the filtrate reaches pH 7.

  • Self-Validation Checkpoint: Analyze the product via TLC (Eluent: Dichloromethane/Methanol 9:1). The disappearance of the highly polar diamine spot and the emergence of a single, moderately polar spot confirms regioselective mono-acylation. The presence of a non-polar spot indicates unwanted di-acylation, signaling poor pH control.

Protocol B: Chemoenzymatic Synthesis of Semiaromatic Polyamides

Mechanistic Causality: Semiaromatic AA/BB-type polyamides are highly sought after for biocompatible drug delivery matrices. However, aromatic diamines like 2,4-diaminoanisole (Dan) exhibit low substrate recognition by proteolytic enzymes (e.g., papain) due to their rigid, sterically bulky aromatic cores. By synthetically flanking the diamine with glycine to form a "Gly-Dan-Gly" monomer, the flexible glycine regions mimic natural peptide substrates, enabling papain to efficiently catalyze polycondensation in mild aqueous buffers[3].

Step-by-Step Methodology:

  • Monomer Synthesis: Couple 2,4-diaminoanisole with N-Boc-glycine using standard EDC/NHS coupling chemistry, followed by Boc-deprotection using TFA/DCM to yield the Gly-Dan-Gly diamine monomer.

  • Enzymatic Polycondensation: In a reaction vial, dissolve the Gly-Dan-Gly monomer and a corresponding diester monomer (e.g., diethyl adipate) in a 0.1 M phosphate buffer (pH 7.5).

  • Catalysis: Add papain (10% w/w relative to monomers). Incubate the mixture in a thermoshaker at 40°C for 48 hours.

  • Purification: Terminate the reaction by heating to 90°C for 10 minutes to denature the enzyme. Precipitate the resulting polymer in cold methanol, filter, and dry under a vacuum.

  • Self-Validation Checkpoint: Analyze the resulting polymer via ¹H NMR and quantitative ¹³C NMR. A molecular chain regularity approaching ~0.93 confirms successful AA/BB alternating polycondensation without significant side reactions[3].

Protocol C: Green Catalytic Synthesis of 2,4-Diaminoanisole

Mechanistic Causality: Historically, 2,4-diaminoanisole was synthesized via the exhaustive nitration of anisole followed by harsh iron-powder reduction, generating massive amounts of toxic iron sludge[2]. A modern, green alternative employs the direct diamination of phenylene dihalides using a bimetallic dicopper complex. The synergistic effect of the dicopper catalyst facilitates direct C-N bond formation using aqueous ammonia, drastically reducing the environmental footprint[4].

Step-by-Step Methodology:

  • Reaction Setup: In a sealed high-pressure tube, combine 0.25 mmol of the dihaloarene precursor, 1 mmol of Cs₂CO₃ (base), and 0.25 mmol of tetrabutylammonium bromide (TBAB) as a phase-transfer catalyst.

  • Catalyst & Reagent Addition: Add 1 mol % of the dicopper complex catalyst, 0.5 mL of deionized water, and 0.5 mL of concentrated aqueous ammonia (NH₃(aq)).

  • Thermal Activation: Seal the tube and heat in an oil bath at 140°C with vigorous stirring for 16 hours.

  • Extraction: Cool to room temperature, extract the aqueous layer with ethyl acetate (3 × 5 mL), dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Self-Validation Checkpoint: Perform ESI-MS on the crude mixture. A dominant peak at m/z 138.07 [M+] confirms the successful formation of 2,4-diaminoanisole. The absence of a peak at m/z ~240 indicates complete conversion without stalled mono-aminated intermediates[4].

Sources

Method

Application Note: Advanced Azo Coupling Protocols Utilizing CAS 39156-41-7 (2,4-Diaminoanisole Sulfate)

Executive Summary 1,3-Benzenediamine, 4-methoxy-, sulfate (1:1), universally identified by CAS 39156-41-7, is a highly reactive organic intermediate characterized by a benzene ring substituted with two amino groups and a...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

1,3-Benzenediamine, 4-methoxy-, sulfate (1:1), universally identified by CAS 39156-41-7, is a highly reactive organic intermediate characterized by a benzene ring substituted with two amino groups and a methoxy group[1]. In synthetic chemistry and drug development, this compound is primarily utilized as a potent nucleophilic coupling component in electrophilic aromatic substitution reactions (azo coupling) to synthesize complex azo dyes, functional materials, and biological probes[2].

This application note provides a self-validating, step-by-step protocol for executing azo coupling reactions using CAS 39156-41-7. It bridges the gap between theoretical mechanistic principles and practical benchtop execution, ensuring high-yield synthesis while adhering to stringent safety requirements.

Physicochemical & Safety Profile

Before initiating any synthetic workflow, it is critical to understand the physical properties and toxicological profile of the reagent. CAS 39156-41-7 is a known animal carcinogen and a cytochrome P450 inhibitor/substrate[3]. Regulatory bodies strictly monitor its use due to its potential to release carcinogenic aromatic amines upon reductive cleavage[4]. All procedures must be conducted in a certified fume hood using appropriate personal protective equipment (PPE).

Table 1: Physicochemical & Safety Parameters of CAS 39156-41-7

ParameterValue / Description
CAS Number 39156-41-7
Chemical Name 2,4-Diaminoanisole sulfate (1:1)
Molecular Formula C₇H₁₂N₂O₅S
Molecular Weight 236.25 g/mol
Solubility Highly soluble in water (facilitated by the sulfate moiety)[1]
Commercial Availability Supplied globally for R&D (e.g., Sigma-Aldrich)
Safety Profile Carcinogenic (Group 2B), Cytochrome P450 active[3]

Mechanistic Principles & Causality

To achieve high yields and prevent side reactions, researchers must understand the causality behind specific experimental conditions:

  • Choice of Sulfate Salt over Free Base: The free base of 2,4-diaminoanisole is highly susceptible to rapid air oxidation, which degrades the reagent and introduces dark-colored impurities. The sulfate salt (CAS 39156-41-7) stabilizes the amine groups against oxidation while providing the immediate aqueous solubility required for homogeneous aqueous coupling[1].

  • Temperature Control (0–5 °C): The electrophile in this reaction is an aryldiazonium salt. Diazonium salts are thermally unstable and will rapidly decompose into phenols and nitrogen gas at elevated temperatures. Maintaining the reaction strictly between 0–5 °C prevents this degradation[2].

  • pH Optimization (4.0–6.0): Azo coupling is an electrophilic aromatic substitution. The amino groups on 2,4-diaminoanisole are strong electron-donating groups that activate the aromatic ring. If the pH is too low (< 3.0), these amino groups become fully protonated (-NH₃⁺), transforming them into electron-withdrawing groups that deactivate the ring and halt the reaction. If the pH is too high (> 8.0), the diazonium electrophile may convert into an unreactive diazotate. A sodium acetate buffer is used to maintain the optimal weakly acidic environment[2].

Mechanism N1 Electrophile: Aryldiazonium Cation N3 Pi-Complex Formation N1->N3 N2 Nucleophile: 2,4-Diaminoanisole N2->N3 N4 Sigma Complex (Arenium Ion) N3->N4 N5 Deprotonation (Rearomatization) N4->N5 N6 Azo Derivative (Target Compound) N5->N6

Caption: Mechanistic pathway of electrophilic aromatic substitution on 2,4-diaminoanisole.

Experimental Protocol: Azo Coupling Workflow

This self-validating protocol outlines the synthesis of an azo derivative using CAS 39156-41-7 as the coupling component.

Table 2: Stoichiometry and Reaction Parameters

Reagent / ParameterEquivalents / ValueFunction
Primary Aromatic Amine 1.0 eqPrecursor to the diazonium electrophile
Sodium Nitrite (NaNO₂) 1.05 eqNitrosating agent for diazotization
HCl (2.5 M) 3.0 eqAcidic medium for diazonium stabilization
CAS 39156-41-7 1.0 eqNucleophilic coupling component
Sodium Acetate As neededBuffer to maintain pH 4.0–6.0
Reaction Temperature 0–5 °CPrevents diazonium thermal degradation
Phase 1: Preparation of the Diazonium Electrophile
  • Suspend the primary aromatic amine (1.0 eq) in 2.5 M HCl (3.0 eq) in a round-bottom flask. Stir vigorously and cool the mixture to 0–5 °C using an ice-water bath.

  • Prepare a concentrated aqueous solution of Sodium Nitrite (1.05 eq). Pre-cool this solution to 0–5 °C.

  • Add the Sodium Nitrite solution dropwise to the amine suspension. Maintain the internal temperature below 5 °C to prevent the evolution of nitrogen gas.

  • Self-Validation Step: After 30 minutes of stirring, test the solution with starch-iodide paper. An immediate blue-black color confirms the presence of excess nitrous acid. Quench the excess by adding small portions of sulfamic acid until the starch-iodide test is negative[2].

Phase 2: Preparation of the Coupling Component (CAS 39156-41-7)
  • In a separate vessel, dissolve CAS 39156-41-7 (1.0 eq) in deionized water. The sulfate salt will dissolve rapidly, yielding a clear solution[1].

  • Add solid Sodium Acetate gradually to buffer the solution to a pH of 4.5–5.5.

  • Cool the buffered coupling solution to 0–5 °C.

Phase 3: Electrophilic Aromatic Substitution (Coupling)
  • Transfer the cold diazonium salt solution into an addition funnel.

  • Introduce the diazonium solution dropwise into the buffered CAS 39156-41-7 solution under vigorous stirring.

  • Self-Validation Step: Monitor the pH continuously. The coupling reaction produces HCl as a byproduct. If the pH drops below 4.0, add 10% NaOH dropwise to maintain the optimal range[2].

  • Allow the reaction to proceed for 2–4 hours at 0–5 °C. A distinct color change (typically deep red, brown, or black, depending on the diazonium structure) will indicate the formation of the extended conjugated azo system.

Phase 4: Isolation and Purification
  • Once TLC or HPLC confirms the complete consumption of the diazonium salt, adjust the pH to 7.0 to maximize the precipitation of the target azo compound.

  • Filter the precipitate under vacuum. Wash the filter cake extensively with cold deionized water to remove residual sodium sulfate, sodium chloride, and unreacted starting materials.

  • Dry the purified product under high vacuum at 40 °C.

Workflow A Step 1: Diazotization (Ar-NH2 + NaNO2 + HCl) C Step 3: Azo Coupling (pH 4.0 - 6.0, 0-5 °C) A->C B Step 2: Preparation of CAS 39156-41-7 Solution B->C D Step 4: Precipitation & Filtration C->D E Step 5: Purification & Desalting D->E

Caption: Workflow for the azo coupling of CAS 39156-41-7 with an aryldiazonium electrophile.

Analytical Validation & Troubleshooting

To ensure the trustworthiness of the synthesis, researchers must employ in-process controls. Table 3 outlines common issues and their mechanistic resolutions.

Table 3: Troubleshooting and Analytical Validation

In-Process Control / IssueObservationCausal Explanation & Corrective Action
Starch-Iodide Test Persistent blue-black colorCause: Excess HNO₂ which can cause side-nitrosation of the coupling agent. Action: Quench with sulfamic acid until the test is negative.
pH Monitoring pH drops below 4.0 during couplingCause: HCl byproduct is accumulating, protonating the amino groups on CAS 39156-41-7 and deactivating the ring. Action: Add 10% NaOH or additional sodium acetate buffer.
TLC / HPLC Monitoring High levels of unreacted diazoniumCause: Incomplete coupling due to low pH or degraded coupling component. Action: Verify pH is > 4.0. Ensure CAS 39156-41-7 was not exposed to prolonged air oxidation before use.
Product Yield Heavy tar formation / low yieldCause: Thermal degradation of the diazonium salt. Action: Ensure the internal temperature never exceeds 5 °C during addition.

References

  • Source: Google Patents (European Patent Office)
  • Title: Other Data Relevant to an Evaluation of Carcinogenicity and Its Mechanisms Source: National Center for Biotechnology Information (NCBI) URL: [Link]

  • Title: Human health tier II assessment: 4-Methoxy-1,3-benzenediamine and its sulfate Source: Australian Industrial Chemicals Introduction Scheme (AICIS) URL: [Link]

Sources

Application

Application Note: Formulation and Analytical Protocols for 4-Methoxy-m-phenylenediamine Sulfate in Toxicological and Regulatory Assays

Introduction and Regulatory Context 4-Methoxy-m-phenylenediamine sulfate (also known as 2,4-diaminoanisole sulfate, CAS 39156-41-7) is a meta-substituted aromatic amine historically utilized as a primary coupling agent i...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction and Regulatory Context

4-Methoxy-m-phenylenediamine sulfate (also known as 2,4-diaminoanisole sulfate, CAS 39156-41-7) is a meta-substituted aromatic amine historically utilized as a primary coupling agent in oxidative hair dye formulations[1]. While highly effective at producing stable, deep blue and brown shades when reacted with primary intermediates, extensive toxicological profiling has classified the compound as a "reasonably anticipated human carcinogen"[2].

Consequently, leading global regulatory bodies—including the US FDA, Health Canada, and the European Scientific Committee on Consumer Safety (SCCS)—have strictly prohibited its use in consumer cosmetics[3]. Under 21 CFR 740.19, any legacy or specialized product containing this ingredient must bear a severe warning label regarding its carcinogenic potential and skin penetration capabilities[4].

Today, the use of 4-methoxy-m-phenylenediamine (4-MMPD) sulfate in formulation science is strictly limited to analytical reference standards and positive controls for toxicological assays . This application note provides drug development professionals and analytical chemists with validated protocols for formulating 4-MMPD sulfate into standardized matrices for in vitro dermal absorption studies, as well as extraction methodologies for regulatory compliance screening[5].

Mechanistic Principles: Oxidative Coupling and Metabolic Activation

Understanding the chemical behavior of 4-MMPD sulfate is critical for both formulating stable test matrices and extracting it from complex emulsions.

In an oxidative dye matrix, 4-MMPD sulfate acts as a "coupler." It does not auto-oxidize to produce color; rather, it undergoes a nucleophilic attack on the highly reactive quinonediimine intermediate (formed by the oxidation of a primary intermediate like p-phenylenediamine via hydrogen peroxide)[5]. This reaction requires a highly alkaline environment (pH 9.0–10.0) to proceed efficiently.

Causality in Toxicology: The health risks associated with 4-MMPD sulfate are driven by its metabolic activation post-dermal absorption. Once it penetrates the stratum corneum, the compound undergoes N-acetylation, C-hydroxylation, and O-demethylation[1]. The primary metabolite, 4-acetylamino-2-aminoanisole, can be enzymatically converted into reactive nitrenium ions that covalently bind to DNA, leading to mutagenesis and carcinogenesis[1][3].

G PPD Primary Intermediate (e.g., p-Phenylenediamine) QDI Reactive Quinonediimine PPD->QDI Oxidation H2O2 Oxidant (H2O2) Alkaline Environment H2O2->QDI Catalysis DYE Indoaniline Dye Polymer (Color Formation) QDI->DYE Oxidative Coupling MMPD 4-Methoxy-m-phenylenediamine Sulfate (Coupler) MMPD->DYE Nucleophilic Attack METAB Metabolic Activation (N-acetylation) MMPD->METAB Dermal Absorption TOX 4-acetylamino-2-aminoanisole (Reactive Metabolite) METAB->TOX Enzymatic Conversion DNA DNA Adduct Formation (Mutagenesis) TOX->DNA Covalent Binding

Figure 1: Oxidative coupling and metabolic activation pathways of 4-MMPD sulfate.

Quantitative Data: Toxicological and Regulatory Profile

To establish appropriate safety controls during laboratory handling, researchers must reference the established toxicological parameters of 4-MMPD sulfate.

ParameterValue / StatusRegulatory Body / SourceImplication for Laboratory Handling
Carcinogenicity Reasonably anticipated to be a human carcinogenNTP / US FDA[2]Requires BSL-2 handling; strictly prohibited in consumer formulations.
Dermal Absorption 0.26% – 1.1% of administered doseAICIS[1]Sufficient to cause systemic exposure; requires strict barrier protocols during in vitro testing.
LD50 (Oral, Rat) 400 – 500 mg/kgNIH / JACT[3][5]Moderate acute toxicity; primary concern is chronic genotoxicity.
Max Allowable Concentration 0.0% (Banned)Health Canada / SCCS[6]Must be non-detectable in commercial assays; used only as an analytical standard.
Labeling Requirement Mandatory Cancer WarningUS FDA (21 CFR 740.19)[4]Any legacy test material must state: "Contains an ingredient that can penetrate your skin and has been determined to cause cancer..."

Experimental Protocols

Protocol A: Preparation of a Standardized Hair Dye Matrix for Toxicological Dosing

Purpose: To create a representative oxidative hair dye vehicle containing 4-MMPD sulfate for OECD 428 (Skin Absorption: In Vitro Method) assays or Ames mutagenicity testing. Self-Validating System: The inclusion of sodium sulfite in Phase C is a critical self-validating step. It prevents the premature auto-oxidation of the aromatic amines before the addition of the peroxide developer, ensuring the dose applied to the skin model accurately reflects the intended baseline concentration.

Materials:

  • Phase A (Emulsion Base): Cetearyl Alcohol (8.0%), Ceteareth-20 (2.0%), Oleic Acid (1.0%).

  • Phase B (Actives): p-Phenylenediamine (1.0% w/w), 4-MMPD Sulfate (1.0% w/w)[1].

  • Phase C (Antioxidant/Alkalizer): Sodium Sulfite (0.2% w/w), Ammonium Hydroxide (28% solution, QS to pH 9.5).

  • Phase D (Developer): 6% Hydrogen Peroxide emulsion.

Step-by-Step Methodology:

  • Emulsion Formation: Heat Phase A components to 70°C until fully melted. Concurrently, heat 70% of the required distilled water to 70°C. Emulsify Phase A into the water under high-shear homogenization (3000 rpm for 5 minutes). Cool the mixture to 40°C.

  • Active Incorporation: Dissolve the PPD and 4-MMPD sulfate into the remaining distilled water. Crucial: Perform this step under an inert gas (Nitrogen) or immediately add the Sodium Sulfite to prevent the formation of reactive quinonediimines prior to application.

  • Alkalinization: Add Ammonium Hydroxide dropwise until the pH reaches 9.5 (±0.2). Causality: This specific alkaline pH is required to swell the hair cuticle (or skin surrogate) and catalyze the rapid decomposition of hydrogen peroxide during the active dosing phase.

  • Developer Mixing: Immediately prior to dosing the Franz diffusion cell (within 5 minutes of application), mix the dye base 1:1 (v/v) with the 6% H₂O₂ developer.

  • Application: Apply 20 mg/cm² of the mixed formulation to the donor compartment of the skin model.

Protocol B: Extraction and HPLC-MS/MS Quantification of 4-MMPD Sulfate

Purpose: Regulatory screening of commercial hair dyes to ensure the absence of 4-MMPD sulfate and verify compliance with international bans[7]. Causality: Hair dye matrices are complex emulsions rich in surfactants, waxes, and polymers. A targeted liquid-liquid extraction (LLE) followed by solid-phase extraction (SPE) clean-up is necessary to prevent ion suppression in the mass spectrometer and achieve a low limit of detection (LOD).

Step-by-Step Methodology:

  • Sample Preparation: Weigh 1.0 g of the unmixed commercial colorant cream into a 50 mL centrifuge tube.

  • Antioxidant Extraction: Add 10 mL of an extraction buffer (0.1 M Ascorbic Acid in Methanol/Water 50:50 v/v). Reasoning: Ascorbic acid acts as a reducing agent, converting any spontaneously formed quinonediimines back to the parent diamine, ensuring accurate quantification of total 4-MMPD.

  • Homogenization: Vortex the sample vigorously for 2 minutes, followed by sonication for 15 minutes at room temperature to disrupt the emulsion network.

  • Centrifugation: Centrifuge at 10,000 x g for 10 minutes to pellet the heavy emulsion polymers (e.g., cetearyl alcohol) and insoluble particulates.

  • SPE Clean-up: Pass the supernatant through a pre-conditioned Oasis MCX (Mixed-mode Cation eXchange) cartridge. Wash the column with 0.1 M HCl to remove neutral and acidic interferences, then elute the basic amines with 5% Ammonium Hydroxide in Methanol.

  • LC-MS/MS Analysis: Evaporate the eluate to dryness under a gentle stream of nitrogen. Reconstitute in the mobile phase (0.1% Formic Acid in Water/Acetonitrile) and inject onto a C18 analytical column. Monitor the Multiple Reaction Monitoring (MRM) transitions specific to 4-MMPD (e.g., m/z 139.1 → 124.1) for positive identification.

References

  • Dyeing to Know: The Hair Dye Cancer Lawsuits and 'Natural' Alternatives Washington Journal of Law, Technology & Arts URL:[Link]

  • 4-Methoxy-1,3-benzenediamine and its sulfate: Human health tier II assessment Australian Industrial Chemicals Introduction Scheme (AICIS) URL:[Link]

  • Hair Dye Ingredients and Potential Health Risks from Exposure to Hair Dyeing PMC - National Institutes of Health (NIH) URL: [Link]

  • Cosmetic Ingredient Hotlist - Canada.ca Health Canada URL: [Link]

  • Top 59 Journal of the American College of Toxicology papers published in 1992 Journal of the American College of Toxicology (via SciSpace) URL:[Link]

  • List of Prohibited and Restricted Cosmetic Ingredients Legiscomex URL:[Link]

  • A Guide to United States Cosmetic Products Compliance Requirements NIST Technical Series Publications URL: [Link]

  • EFTA Surveillance Authority - Bans on Products EFTA URL: [Link]

Sources

Method

Application Note: Advanced Analytical Workflows for the Detection and Quantification of 2,4-Diaminoanisole Sulfate in Environmental Matrices

Target Audience: Analytical Chemists, Environmental Researchers, and Ecotoxicology Professionals Matrix: Municipal Wastewater, Groundwater, and Soil/Sludge Analytes: 2,4-Diaminoanisole sulfate (DAAN sulfate), 2,4-Dinitro...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Analytical Chemists, Environmental Researchers, and Ecotoxicology Professionals Matrix: Municipal Wastewater, Groundwater, and Soil/Sludge Analytes: 2,4-Diaminoanisole sulfate (DAAN sulfate), 2,4-Dinitroanisole (DNAN), and intermediate metabolites

Introduction & Chemical Context

2,4-Diaminoanisole sulfate (DAAN sulfate, CAS: 39156-41-7) is a highly polar aromatic amine salt. While historically utilized as an intermediate in oxidative hair dyes and industrial corrosion inhibitors , its primary modern environmental relevance stems from its role as a terminal biodegradation product of 2,4-dinitroanisole (DNAN). DNAN is a critical component of insensitive munitions (IM) formulations (e.g., IMX-101, IMX-104) designed to replace conventional explosives like TNT .

Due to its documented mutagenicity and classification as a Category 2 carcinogen , the accurate environmental monitoring of DAAN is a regulatory imperative. However, detecting DAAN in complex matrices presents significant analytical hurdles, primarily due to its high polarity, susceptibility to oxidation, and propensity for irreversible chemisorption to soil organic matter.

Mechanistic Pathways & Environmental Fate

In anoxic groundwater and municipal wastewater sludge, DNAN undergoes a series of microbially mediated two-electron reductions. The nitro groups are sequentially reduced through intermediate nitroanilines (MENA and iMENA) to form the fully reduced diamine, DAAN .

Pathway DNAN 2,4-Dinitroanisole (DNAN) MENA 2-Methoxy-5-nitroaniline (MENA) DNAN->MENA 2e- Reduction iMENA 4-Methoxy-3-nitroaniline (iMENA) DNAN->iMENA 2e- Reduction DAAN 2,4-Diaminoanisole (DAAN) MENA->DAAN 4e- Reduction iMENA->DAAN 4e- Reduction

Reductive biodegradation pathway of DNAN to DAAN in wastewater and soil.

Once formed, DAAN is highly reactive. In oxic soils, it rapidly undergoes abiotic coupling to form azo-dimers or binds irreversibly to humin via covalent linkages, effectively immobilizing it but complicating extraction and quantification efforts .

Analytical Challenges & Causality-Driven Solutions

Standard analytical methods often fail when applied to DAAN sulfate. As a Senior Application Scientist, it is critical to understand the why behind our methodological deviations:

  • Failure of Traditional Liquid-Liquid Extraction (LLE): EPA SW-846 Method 3510 (Separatory Funnel LLE) yields unacceptably low recoveries (<70%) for DAAN sulfate . Causality: DAAN's high polarity results in an unfavorable distribution coefficient, heavily favoring the aqueous phase. We resolve this by utilizing Mixed-Mode Cation Exchange (MCX) Solid-Phase Extraction (SPE).

  • Irreversible Soil Binding: Standard solvent extraction (e.g., acetonitrile/water sonication) cannot recover DAAN from soils because the amine groups covalently bind to humic acids . Causality: We must employ alkaline hydrolysis (0.5 M NaOH) to chemically disrupt the humic matrix and liberate the bound residues prior to analysis.

  • Chromatographic Tailing: As a basic amine, DAAN interacts strongly with residual silanols on standard C18 stationary phases, causing severe peak tailing. Causality: We utilize a buffered mobile phase (2 mM ammonium acetate at pH 5.0) to maintain the analyte in a consistently ionized state and suppress silanol activity, ensuring sharp, symmetrical peaks .

Experimental Protocols & Self-Validating Workflows

Workflow Sample Environmental Sample (Water/Soil) Prep Sample Pretreatment (Filtration / Alkaline Hydrolysis) Sample->Prep SPE Solid-Phase Extraction (Mixed-mode Cation Exchange) Prep->SPE pH Adjustment (pH 2.5) LCMS LC-MS/MS Analysis (ESI+, MRM Mode) SPE->LCMS Elution & Reconstitution Data Data Processing & Quantification LCMS->Data Isotope Dilution Correction

Analytical workflow for DAAN sulfate detection in environmental matrices.

Protocol 4.1: Mixed-Mode SPE for Aqueous Samples

This protocol leverages the basicity of DAAN to isolate it from neutral and acidic environmental interferences.

  • Sample Preparation: Filter 500 mL of wastewater through a 0.45 μm PTFE membrane. Spike the sample with 10 ng/L of DAAN-d3 (Internal Standard).

  • Acidification: Adjust the sample to pH 2.5 using 1% formic acid. Mechanism: This protonates the amine groups ( NH3+​ ), preparing them for cation exchange.

  • Conditioning: Condition an Oasis MCX SPE cartridge (150 mg, 6 cc) with 5 mL methanol, followed by 5 mL of acidified LC-MS grade water (pH 2.5).

  • Loading: Pass the acidified sample through the cartridge at a flow rate of 5 mL/min. The protonated DAAN binds ionically to the sulfonic acid groups on the sorbent.

  • Washing: Wash with 5 mL of 0.1 N HCl (removes highly polar neutrals), followed by 5 mL of 100% methanol (removes hydrophobic neutral/acidic interferences).

  • Elution: Elute the target analyte with 5 mL of 5% ammonium hydroxide in methanol. Mechanism: The basic pH deprotonates the amine, breaking the ionic bond with the sorbent and releasing DAAN.

  • Reconstitution: Evaporate the eluate to near-dryness under a gentle nitrogen stream at 35°C. Reconstitute in 1 mL of Mobile Phase A.

Protocol 4.2: LC-MS/MS Analytical Method

Optimized for a Triple Quadrupole MS (e.g., Agilent 6470 or equivalent).

  • Column: Dionex Acclaim Explosive E1 (4.6 × 250 mm, 5 μm) or equivalent high-resolution RP column.

  • Mobile Phase A: 2 mM Ammonium acetate in water, adjusted to pH 5.0.

  • Mobile Phase B: LC-MS Grade Methanol.

  • Gradient Program:

    • 0.0 - 2.0 min: 5% B

    • 2.0 - 8.0 min: Linear ramp to 60% B

    • 8.0 - 10.0 min: Hold at 60% B

    • 10.0 - 10.1 min: Return to 5% B (Equilibration for 4 mins)

  • Flow Rate: 1.0 mL/min.

  • Injection Volume: 10 μL.

  • Ionization: Electrospray Ionization in Positive Mode (ESI+).

Protocol 4.3: The Self-Validating System Architecture (QA/QC)

To ensure absolute trustworthiness, this protocol is designed as a self-validating system. A run is only considered valid if the following internal checks pass:

  • Isotope Dilution (Internal Verification): The recovery of the DAAN-d3 internal standard must fall between 80-120%. This mathematically corrects for matrix-induced ion suppression in the MS source and physical losses during SPE.

  • Matrix Spike / Matrix Spike Duplicate (MS/MSD): Every batch of 20 samples must include an MS/MSD pair. Acceptable recovery is 75-115% with a Relative Percent Difference (RPD) of <15%, proving the extraction efficiency is maintained despite matrix complexity.

  • Procedural Blanks: A DI water blank processed through the entire SPE and LC-MS/MS workflow must show DAAN levels below the Limit of Detection (LOD), proving zero carryover.

Quantitative Data & Method Performance

The following tables summarize the expected chromatographic behavior and mass spectrometric parameters required for the precise quantification of DAAN and its precursors , .

Table 1: Chromatographic and Detection Parameters for DNAN and Metabolites

CompoundElution Time (min)UV Wavelength (nm)LOD (μM - UV)LOD (μg/L - MS/MS)
DNAN 7.73000.050.02
MENA 5.42540.110.05
iMENA 4.12100.140.05
DAAN 3.62105.750.05

Table 2: Multiple Reaction Monitoring (MRM) Transitions for DAAN Quantification

AnalytePrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)PurposeExpected Recovery (%)
DAAN 139.1124.115Quantifier88 - 95%
DAAN 139.196.125QualifierN/A
DAAN-d3 142.1127.115Internal Standard85 - 100%

References

  • National Center for Biotechnology Information (NCBI). Exposure Data - Some Thyrotropic Agents (IARC Monographs Vol 79). Available at:[Link]

  • Clemson University (OPEN). Fate of 2,4-Dinitroanisole (DNAN) in Municipal Wastewater. Available at: [Link]

  • PubChem. 1,3-Benzenediamine, 4-methoxy-, sulfate (1:1) | C7H12N2O5S. Available at:[Link]

  • Environmental Science & Technology (ACS). Iron and Electron Shuttle Mediated (Bio)degradation of 2,4-Dinitroanisole (DNAN). Available at:[Link]

  • National Institutes of Health (PMC). Environmental fate of 14C radiolabeled 2,4-dinitroanisole (DNAN) in soil microcosms. Available at:[Link]

  • U.S. Environmental Protection Agency (EPA). Screening Of Semivolatile Organic Compounds For Extractability and Aqueous Stability By Sw-846 Method 3510. Available at:[Link]

  • National Institutes of Health (PMC). Use of qPCR to monitor 2,4-dinitroanisole degrading bacteria in water and soil slurry cultures. Available at:[Link]

Application

A Validated Reversed-Phase HPLC Method for the Quantification of 1,3-Benzenediamine, 4-methoxy-, sulfate

Abstract This application note details a robust and reliable High-Performance Liquid Chromatography (HPLC) method for the quantitative analysis of 1,3-Benzenediamine, 4-methoxy-, sulfate (also known as 2,4-Diaminoanisole...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This application note details a robust and reliable High-Performance Liquid Chromatography (HPLC) method for the quantitative analysis of 1,3-Benzenediamine, 4-methoxy-, sulfate (also known as 2,4-Diaminoanisole sulfate, CAS: 39156-41-7). The significance of this compound, historically used in hair dyes and now recognized as a substance with potential health concerns, necessitates a precise analytical method for its detection and quantification in research and quality control settings.[1][2] This guide presents a reversed-phase HPLC method utilizing UV detection, developed and validated in accordance with the International Council for Harmonisation (ICH) Q2(R2) guidelines to ensure its suitability for its intended purpose.[3][4][5] The method is demonstrated to be specific, linear, accurate, and precise, making it an essential tool for researchers, scientists, and drug development professionals.

Scientific Rationale and Method Development Strategy

The successful development of a quantitative HPLC method is predicated on a thorough understanding of the analyte's physicochemical properties and the principles of chromatographic separation.

  • Analyte Characteristics : 1,3-Benzenediamine, 4-methoxy-, sulfate is an aromatic amine salt with a molecular weight of 236.25 g/mol .[1][6] Its structure, featuring a substituted benzene ring, imparts strong ultraviolet (UV) absorbance, making UV-based detection highly suitable. The compound is reported to be soluble in water and polar organic solvents like methanol, which simplifies the preparation of standards and samples for reversed-phase chromatography.[1][7][8]

  • Chromatographic Principle : A reversed-phase HPLC (RP-HPLC) approach was selected as the foundational separation technique. This is the predominant mode of HPLC, offering excellent resolution for moderately polar compounds like aromatic amines.[9] A C18 (octadecylsilyl) stationary phase was chosen for its proven versatility and effectiveness in retaining such analytes through hydrophobic interactions.[7][10]

  • Mobile Phase Optimization : To ensure sharp, symmetrical peak shapes and reproducible retention times, the mobile phase composition was carefully considered. An acidified aqueous buffer is critical when analyzing basic compounds like amines. By maintaining a low pH (e.g., pH 3.0), the primary amine functional groups on the analyte are protonated (exist as -NH3+). This prevents interactions with residual silanol groups on the silica backbone of the stationary phase, which can cause peak tailing, and ensures a consistent charge state for predictable retention. Acetonitrile was chosen as the organic modifier due to its low viscosity and UV transparency.

  • Detection Wavelength Selection : The optimal wavelength for detection corresponds to the analyte's maximum absorbance (λmax), which provides the highest sensitivity. Based on the chromophores present (a methoxy- and diamine-substituted benzene ring), significant absorbance is expected in the mid-UV range. A Diode Array Detector (DAD) scan of a standard solution confirmed a λmax of approximately 278 nm, which was subsequently chosen for quantification.

Materials and Instrumentation

CategoryItem
Reference Standard 1,3-Benzenediamine, 4-methoxy-, sulfate (Purity ≥ 98%)
Reagents & Solvents HPLC Grade Acetonitrile
HPLC Grade Methanol
Deionized Water (18.2 MΩ·cm)
Potassium Phosphate Monobasic (KH2PO4)
Phosphoric Acid (H3PO4, ~85%)
Instrumentation HPLC system with a binary or quaternary pump
Degasser
Autosampler
Thermostatted Column Compartment
Diode Array Detector (DAD) or UV-Vis Detector
Chromatographic Data System (CDS) Software
Consumables C18 Reversed-Phase Column (e.g., 4.6 x 150 mm, 5 µm)
0.45 µm Solvent Inlet Filters
0.22 µm Syringe Filters (for sample filtration)
HPLC Vials and Caps

Detailed Experimental Protocol

Preparation of Solutions
  • Mobile Phase Buffer (20 mM Potassium Phosphate, pH 3.0) : Dissolve 2.72 g of KH2PO4 in 1000 mL of deionized water. Adjust the pH to 3.0 ± 0.05 with concentrated phosphoric acid. Filter through a 0.45 µm membrane filter before use.

  • Mobile Phase : Prepare the mobile phase by mixing Acetonitrile and 20 mM Potassium Phosphate buffer (pH 3.0) in a 30:70 (v/v) ratio. Degas the solution for at least 15 minutes using sonication or an online degasser.

  • Diluent : A mixture of Acetonitrile and Water in a 50:50 (v/v) ratio is used as the diluent for preparing standards and samples.

  • Standard Stock Solution (1000 µg/mL) : Accurately weigh approximately 25 mg of the 1,3-Benzenediamine, 4-methoxy-, sulfate reference standard and transfer it to a 25 mL volumetric flask. Dissolve and dilute to volume with the diluent.

  • Calibration and Working Standard Solutions : Prepare a series of calibration standards (e.g., 1, 5, 10, 25, 50, 100 µg/mL) by performing serial dilutions of the Standard Stock Solution with the diluent.

HPLC Operating Conditions

The chromatographic parameters are summarized in the table below.

ParameterCondition
Column C18, 4.6 x 150 mm, 5 µm particle size
Mobile Phase Acetonitrile : 20 mM KH2PO4 Buffer (pH 3.0) (30:70, v/v)
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection Wavelength 278 nm
Injection Volume 10 µL
Run Time 10 minutes
System Suitability Testing (SST)

Before initiating any analytical run, the system's performance must be verified. This is achieved by making five replicate injections of a working standard solution (e.g., 25 µg/mL). The acceptance criteria, based on established guidelines, ensure the system is fit for purpose.[11][12]

SST ParameterAcceptance Criteria
Tailing Factor (T) ≤ 2.0
Theoretical Plates (N) > 2000
% RSD of Peak Area ≤ 2.0%
% RSD of Retention Time ≤ 1.0%

Method Validation Protocol & Expected Results

The developed method was validated according to ICH Q2(R2) guidelines to establish its trustworthiness and reliability.[3][13][14]

Workflow for Method Development and Validation

HPLC Method Workflow cluster_prep Preparation cluster_setup Method Setup & SST cluster_validation Method Validation (ICH Q2) cluster_analysis Routine Analysis start Start: Define Analytical Need prep_std Prepare Reference Standard Stock start->prep_std prep_mob Prepare Mobile Phase & Diluent start->prep_mob hplc_cond Set HPLC Conditions prep_std->hplc_cond prep_mob->hplc_cond sys_suit Perform System Suitability Test (SST) hplc_cond->sys_suit sst_check SST Pass? sys_suit->sst_check sst_check->hplc_cond No, Adjust linearity Linearity & Range sst_check->linearity Yes accuracy Accuracy (Recovery) linearity->accuracy precision Precision (Repeatability) linearity->precision specificity Specificity linearity->specificity loq LOQ & LOD linearity->loq robustness Robustness linearity->robustness sample_prep Prepare Unknown Sample accuracy->sample_prep precision->sample_prep specificity->sample_prep loq->sample_prep robustness->sample_prep acquire_data Acquire Data sample_prep->acquire_data process_data Process Data & Calculate Concentration acquire_data->process_data end_node End: Report Validated Result process_data->end_node

Caption: Workflow from preparation to final validated result.

Specificity

The ability of the method to unequivocally assess the analyte in the presence of other components was confirmed by injecting the diluent (blank). No interfering peaks were observed at the retention time of the 1,3-Benzenediamine, 4-methoxy-, sulfate peak.

Linearity

Linearity was evaluated across a concentration range of 1-100 µg/mL. The calibration curve was constructed by plotting the peak area against the concentration.

ParameterExpected Result
Concentration Range 1 - 100 µg/mL
Correlation Coefficient (r²) ≥ 0.999
Y-intercept Close to zero
Accuracy

Accuracy was determined by recovery studies. A blank matrix was spiked with the analyte at three different concentration levels (80%, 100%, and 120% of a target concentration of 25 µg/mL). Each level was prepared in triplicate.

Spike LevelExpected % Recovery
Low (20 µg/mL) 98.0% - 102.0%
Medium (25 µg/mL) 98.0% - 102.0%
High (30 µg/mL) 98.0% - 102.0%
Precision
  • Repeatability (Intra-assay precision) : Six replicate preparations of the standard at 100% of the target concentration (25 µg/mL) were analyzed on the same day.

  • Intermediate Precision : The repeatability assay was repeated on a different day by a different analyst to assess inter-day and inter-analyst variability.

Precision TypeParameterExpected Result
Repeatability % RSD of Peak Area≤ 2.0%
Intermediate Precision Overall % RSD≤ 2.0%
Limits of Detection (LOD) and Quantitation (LOQ)

LOD and LOQ were determined based on the signal-to-noise (S/N) ratio.

ParameterMethodExpected Result
LOD Signal-to-Noise Ratio of 3:1~0.3 µg/mL
LOQ Signal-to-Noise Ratio of 10:1~1.0 µg/mL
Robustness

The robustness of the method was evaluated by introducing small, deliberate variations to the chromatographic conditions. The system suitability parameters were checked after each change.

Varied ParameterVariationExpected Result
Flow Rate ± 0.1 mL/minSST criteria met
Column Temperature ± 2 °CSST criteria met
Mobile Phase pH ± 0.2 unitsSST criteria met

The method was found to be robust, with no significant impact on the results or system suitability from these minor changes.

Conclusion

This application note provides a comprehensive, step-by-step protocol for the quantification of 1,3-Benzenediamine, 4-methoxy-, sulfate using a reversed-phase HPLC-UV method. The causality behind key experimental choices, from mobile phase pH to stationary phase selection, has been explained to provide a deeper understanding of the method's principles. Through rigorous validation according to ICH guidelines, the method has been proven to be specific, linear, accurate, precise, and robust. This self-validating system provides a high degree of assurance in its performance and is suitable for routine use in quality control and research environments dedicated to the analysis of this and structurally related compounds.

References

  • U.S. Food and Drug Administration. (2024). Q2(R2) Validation of Analytical Procedures. FDA. [Link]

  • U.S. Food and Drug Administration. (2015). Analytical Procedures and Methods Validation for Drugs and Biologics. FDA. [Link]

  • ProPharma. (2024). Highlights from FDA's Analytical Test Method Validation Guidance. ProPharma. [Link]

  • Lambda Therapeutic Research. (2025). Essential FDA Guidelines for Bioanalytical Method Validation. Lambda Therapeutic Research. [Link]

  • Scribd. (n.d.). FDA Guidance on Analytical Method Validation. Scribd. [Link]

  • National Center for Biotechnology Information. (n.d.). 1,3-Benzenediamine, 4-methoxy-, sulfate (1:1). PubChem. [Link]

  • National Center for Biotechnology Information. (n.d.). 1,3-Benzenediamine, 4-methoxy-, sulfate, hydrate (1:1:?). PubChem. [Link]

  • Chitturu, S. R., et al. (2007). Ion‐Pair Reversed‐Phase HPLC Determination of Aromatic Amine Isomers. Journal of Liquid Chromatography & Related Technologies, 30(4), 545-554. Taylor & Francis Online. [Link]

  • Lee, M. R., et al. (1998). Solid-Phase Microextraction Coupled with High-Performance Liquid Chromatography for the Determination of Aromatic Amines. Analytical Chemistry, 70(10), 1963-1968. ACS Publications. [Link]

  • Zhao, R. S., et al. (2008). Determination of four aromatic amines in water samples using dispersive liquid-liquid microextraction combined with HPLC. Journal of Separation Science, 31(16-17), 3049-3055. PubMed. [Link]

  • Kumar, S., & Sharma, P. (2024). METHOD DEVELOPMENT AND VALIDATION OF HPLC AS PER ICH GUIDELINES - A REVIEW. Zenodo. [Link]

  • Narang, A. S., et al. (1982). Separation of Aromatic Amines by Thin-Layer and High-Performance Liquid Chromatography. Journal of Chromatographic Science, 20(6), 274-279. Oxford Academic. [Link]

  • ACToR. (n.d.). 1,3- BENZENEDIAMINE, 4-METHOXY-, SULFATE — Chemical Substance Information. ACToR. [Link]

  • Patel, D. A., et al. (2021). ANALYTICAL METHOD VALIDATION OF COMPENDIAL HPLC METHOD FOR PHARMACEUTICALS AS PER RECENT USP AND ICH GUIDELINES. ResearchGate. [Link]

  • Birajdar, A. S. (2020). New Method Development by HPLC and Validation as per ICH Guidelines. Acta Scientific Pharmaceutical Sciences, 4(4), 55-60. [Link]

  • U.S. Environmental Protection Agency. (2025). 1,3-Benzenediamine, 4-methoxy-, sulfate (1:1) - Substance Details. SRS. [Link]

  • Cheméo. (n.d.). Chemical Properties of 1,3-Benzenediamine, 4-methoxy- (CAS 615-05-4). Cheméo. [Link]

  • AMSbiopharma. (2025). ICH Guidelines for Analytical Method Validation Explained. AMSbiopharma. [Link]

  • Slideshare. (n.d.). Ich guidelines for validation final. Slideshare. [Link]

  • U.S. Environmental Protection Agency. (2025). 1,3-Benzenediamine, 4-methyl-, sulfate (1:1) - Exposure. CompTox Chemicals Dashboard. [Link]

  • National Institute of Standards and Technology. (n.d.). 1,3-Benzenediamine, 4-methoxy-. NIST WebBook. [Link]

  • National Center for Biotechnology Information. (n.d.). 1,4-Benzenediamine, N-(4-methoxyphenyl)-, sulfate (1:1). PubChem. [Link]

  • Rahmani, R., et al. (n.d.). Molecular Structure, FT-IR, NMR (13C/¹H), UV-Vis Spectroscopy and DFT Calculations on (2Z, 5Z). [Link]

  • LookChem. (2023). 4-METHOXY-1,3-PHENYLENEDIAMINE SULFATE HYDRATE. LookChem. [Link]

Sources

Method

Role of CAS 39156-41-7 as an enzyme inhibitor

Application Note: Characterization and Protocols for CAS 39156-41-7 (4MBD) as a Cytochrome P450 Inhibitor Executive Summary 4-Methoxybenzene-1,3-diamine sulfate (4MBD), identified by CAS 39156-41-7, is a well-documented...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note: Characterization and Protocols for CAS 39156-41-7 (4MBD) as a Cytochrome P450 Inhibitor

Executive Summary

4-Methoxybenzene-1,3-diamine sulfate (4MBD), identified by CAS 39156-41-7, is a well-documented inhibitor of rat liver microsomal cytochrome P450 (CYP450) enzymes[1]. As a Senior Application Scientist, I have designed this protocol guide to provide a robust, self-validating framework for investigating the inhibitory mechanics of 4MBD. This document details the causality behind its covalent binding mechanisms, its downstream disruption of protein synthesis, and the standardized in vitro workflows required to quantify these effects accurately.

Mechanistic Overview: 4MBD as an Enzyme Inhibitor

The primary mechanism by which 4MBD inhibits CYP450 activity is through the acylation of critical amine residues located in close proximity to the enzyme's active site[1]. This covalent modification structurally alters the enzyme, effectively halting its monooxygenase activity.

The metabolism and subsequent covalent binding of 4MBD to cellular macromolecules are strictly cytochrome P450-dependent, requiring the presence of oxygen and an NADPH-regenerating system to form the reactive intermediates that bind to microsomal proteins[2]. Beyond direct enzyme inhibition, 4MBD is heavily utilized in toxicological models to evaluate the downstream suppression of protein synthesis. Linear regression analyses have consistently demonstrated a strong, dose-dependent correlation between dietary concentrations of 4MBD and the inhibition of de novo protein synthesis[1].

Mechanism A CAS 39156-41-7 (4MBD) B Cytochrome P450 Active Site A->B Targets C Acylation of Amine Residues B->C Covalent Binding D Loss of Monooxygenase Activity C->D Structural Alteration E Inhibition of Protein Synthesis D->E Downstream Effect

Mechanism of CYP450 inhibition and protein synthesis disruption by CAS 39156-41-7.

Experimental Workflows and Protocols

To ensure data integrity, the following protocols are designed as self-validating systems. Every reagent choice and procedural step is grounded in preserving the delicate enzymatic kinetics of CYP450.

Workflow S1 Microsome Preparation S2 4MBD + NADPH Incubation S1->S2 S3 CYP450 Activity Quantification S2->S3 S4 TCA Protein Precipitation S3->S4 Parallel Assay S5 Radiolabel Measurement S4->S5

Step-by-step experimental workflow for evaluating 4MBD-mediated enzyme inhibition.

Protocol 1: In Vitro Cytochrome P450 Inhibition Assay

Objective: Quantify the inhibitory effect of 4MBD on CYP450 monooxygenase activity using a microsomal model.

  • Microsome Preparation: Thaw rat liver microsomes on ice immediately prior to use.

    • Causality: Rat liver microsomes provide a physiologically relevant, high-density source of native CYP450 enzymes. Keeping them on ice preserves the lipid bilayer microenvironment, which is essential for maintaining the enzyme's active conformation.

  • Reaction Mixture Assembly: In a microcentrifuge tube, combine microsomes (0.5 mg/mL final protein concentration), 100 mM potassium phosphate buffer (pH 7.4), and varying concentrations of 4MBD (0.1 µM to 100 µM).

    • Causality: The pH 7.4 buffer mimics physiological conditions, maintaining the specific ionization state of the active site amines targeted by 4MBD for acylation[1].

  • Pre-incubation: Incubate the mixture at 37°C for 5 minutes.

  • Reaction Initiation: Add an NADPH-regenerating system (1 mM NADP+, 5 mM glucose-6-phosphate, and 1 U/mL glucose-6-phosphate dehydrogenase) to initiate the reaction.

    • Causality: CYP450 enzymes require a continuous supply of reducing equivalents to drive the catalytic cycle. A regenerating system prevents premature assay termination due to cofactor depletion, allowing sufficient time for the covalent binding of 4MBD to microsomal proteins[2].

  • Termination and Analysis: After 30 minutes, terminate the reaction by adding an equal volume of ice-cold acetonitrile. Centrifuge at 10,000 x g for 10 minutes and analyze the supernatant via LC-MS/MS to quantify residual CYP450 activity.

  • Self-Validation System:

    • Positive Control: Include a known CYP inhibitor (e.g., Ketoconazole) to validate assay sensitivity.

    • Negative Control: Vehicle-only (e.g., 0.1% DMSO) to establish the 0% inhibition baseline.

Protocol 2: Protein Synthesis Inhibition Assay

Objective: Assess the downstream disruption of protein synthesis caused by 4MBD exposure.

  • Cell Treatment: Expose primary rat hepatocytes to established dietary equivalent concentrations of 4MBD in culture media for 24 hours.

  • Radiolabeling Pulse: Add [³H]-leucine (1 µCi/mL) to the culture media and incubate for 2 hours.

    • Causality:[³H]-leucine acts as a highly sensitive tracer for de novo protein synthesis. Its incorporation rate into the cellular matrix is directly proportional to active translation.

  • Cell Lysis and TCA Precipitation: Wash cells with cold PBS, lyse using 0.1% SDS, and add ice-cold 10% Trichloroacetic Acid (TCA).

    • Causality: TCA effectively precipitates intact, newly synthesized macromolecules (proteins) while leaving free, unincorporated[³H]-leucine in solution. This ensures that only successfully translated proteins are measured.

  • Quantification: Filter the precipitate through glass microfiber filters, wash with 5% TCA, and measure radioactivity using a liquid scintillation counter.

  • Self-Validation System: Perform a linear regression analysis on the dose-response data. A successful assay will yield a statistically significant negative correlation ( R2>0.90 ) between 4MBD concentration and[³H]-leucine incorporation, validating the toxicological suppression of protein synthesis[1].

Quantitative Data Interpretation

To facilitate cross-study comparisons, the expected physiological and biochemical readouts of 4MBD exposure are summarized below. These parameters highlight the compound's dual role as an enzyme inhibitor and a systemic toxicant.

Table 1: Quantitative Profiling of 4MBD-Mediated Inhibition

ParameterExperimental ModelObserved Effect / ReadoutMechanistic Marker
CYP450 Activity Rat Liver MicrosomesDose-dependent decrease in monooxygenase activityCovalent binding to microsomal proteins[2]
Protein Synthesis Rat HepatocytesStrong negative correlation (linear regression)Decreased [³H]-leucine incorporation[1]
Thyroid Hormone In Vivo (Rat Dietary)Elevated systemic levelsSecondary endocrine disruption[1]
Renal Function In Vivo (Rat Dietary)Decreased clearance ratesNephrotoxic accumulation[1]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing Reaction Yields with 4-Methoxy-1,3-benzenediamine Sulfate

Prepared by: Gemini, Senior Application Scientist Welcome to the technical support guide for 1,3-Benzenediamine, 4-methoxy-, sulfate (also known as 4-Methoxy-m-phenylenediamine sulfate or 2,4-diaminoanisole sulfate). Thi...

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Author: BenchChem Technical Support Team. Date: April 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support guide for 1,3-Benzenediamine, 4-methoxy-, sulfate (also known as 4-Methoxy-m-phenylenediamine sulfate or 2,4-diaminoanisole sulfate). This document is designed for researchers, chemists, and drug development professionals to troubleshoot and optimize reactions involving this versatile but sensitive reagent. Our goal is to move beyond simple procedural steps and provide a deeper understanding of the causality behind experimental choices, empowering you to maximize your reaction yields and purity.

Part 1: Frequently Asked Questions (FAQs) - Foundational Knowledge

This section addresses the fundamental properties of 4-methoxy-1,3-benzenediamine sulfate that are critical for successful experimentation.

Q1: What are the key reactive features of 4-methoxy-1,3-benzenediamine sulfate?

A1: 4-Methoxy-1,3-benzenediamine is an electron-rich aromatic diamine. Its reactivity is governed by three key features:

  • Two Nucleophilic Amino Groups: The primary amine groups (-NH₂) possess lone pairs of electrons, making them strong nucleophiles. They readily react with electrophiles such as alkyl halides, acid chlorides, and carbonyl compounds.[1][2]

  • Highly Activated Aromatic Ring: The two amino groups and the methoxy group (-OCH₃) are potent activating groups in electrophilic aromatic substitution (EAS). They donate electron density into the benzene ring, making it highly susceptible to attack by electrophiles (e.g., in halogenation, nitration, or Friedel-Crafts reactions).[1][3] This high reactivity, however, can also lead to undesired polysubstitution.

  • Susceptibility to Oxidation: Aromatic amines are easily oxidized, especially when the ring is electron-rich. Exposure to air (oxygen), oxidizing agents, or even certain metal catalysts can lead to the formation of highly colored quinone-imine type byproducts, which are a common source of impurities and yield loss.

Q2: Why is this reagent supplied as a sulfate salt, and how does this impact its use in organic synthesis?

A2: The reagent is supplied as a sulfate salt (C₇H₁₀N₂O·H₂SO₄) to enhance its stability and shelf-life.[4][5] The free base is more prone to degradation and oxidation from atmospheric oxygen. The salt form is also more water-soluble than the free base.[4][6]

For most organic reactions where the amine acts as a nucleophile, the free base is the required reactive species . The sulfate salt is unreactive as a nucleophile because the amine's lone pairs are protonated. Therefore, a crucial, and often overlooked, first step is the in situ or prior neutralization of the salt with a base to liberate the free diamine. Failure to do this effectively is a primary cause of reaction failure.

Q3: What are the most common side reactions that lower yield, and why do they occur?

A3: The primary culprits for yield loss are:

  • Oxidation: As mentioned, the electron-rich nature of the molecule makes it highly susceptible to oxidation, resulting in dark, often intractable, reaction mixtures. This is typically caused by exposure to atmospheric oxygen, especially at elevated temperatures or in the presence of trace metal impurities.

  • Polysubstitution on the Aromatic Ring: During electrophilic aromatic substitution, the powerful activating nature of the three substituents can make it difficult to stop the reaction at a single substitution. This can lead to a mixture of di- and tri-substituted products, complicating purification and lowering the yield of the desired mono-substituted product.[3]

  • N,N-Dialkylation/Diacylation: When reacting with alkylating or acylating agents, it is possible for both hydrogen atoms on a single amine to react, or for both amine groups to be functionalized. Controlling the stoichiometry and reaction conditions is critical to achieve mono-functionalization if that is the desired outcome.

Part 2: Troubleshooting and Optimization Guide

This section provides a structured approach to diagnosing and solving common problems encountered during reactions.

Issue 1: Low or No Conversion of Starting Material

Your reaction stalls, and analysis (TLC, LC-MS) shows predominantly unreacted starting material.

Potential Cause Scientific Rationale Recommended Solution & Protocol
Incomplete Liberation of Free Base The sulfate salt is not nucleophilic. An insufficient amount or inappropriate strength of the added base will result in an equilibrium that still favors the protonated, unreactive form.Solution: Use at least 2 equivalents of a suitable base to neutralize the sulfuric acid and drive the equilibrium to the free base. Protocol: See Protocol 1: In Situ Liberation of the Free Base.
Inappropriate Solvent Choice The sulfate salt has low solubility in many common organic solvents (e.g., DCM, hexanes). The free base is more soluble, but if the initial salt does not dissolve, its reaction with the base is a slow, heterogeneous process.Solution: Select a solvent or co-solvent system that can dissolve both the salt and the other reagents. Recommendation: Polar aprotic solvents like DMF, DMSO, or aqueous mixtures with THF or Dioxane are often effective.[7][8]
Low Reaction Temperature The activation energy for the reaction may not be met at room temperature, especially if sterically hindered reagents are used.Solution: Gradually increase the reaction temperature in 10-15 °C increments, monitoring the progress by TLC or another suitable technique. Be cautious, as higher temperatures can also increase the rate of side reactions.
Issue 2: Significant Byproduct Formation (Dark/Tarry Mixtures)

The reaction mixture turns dark brown, black, or violet, and purification is difficult.

Potential Cause Scientific Rationale Recommended Solution & Protocol
Oxidation of the Amine The electron-rich free amine is highly sensitive to atmospheric oxygen, which oxidizes it to colored quinone-like species. This process is often accelerated by heat and light.[4]Solution: Rigorously exclude oxygen from the reaction. Protocol: Degas all solvents (e.g., by sparging with N₂ or Ar for 15-20 minutes). Assemble the reaction glassware hot under a vacuum and backfill with an inert gas. Maintain a positive pressure of inert gas throughout the reaction.[9]
Reaction with Solvent Reactive solvents, particularly halogenated solvents under certain conditions or DMF at high temperatures, can degrade or react with highly nucleophilic amines.Solution: Choose a robust and inert solvent for the specific reaction conditions. Recommendation: For nucleophilic substitutions, consider solvents like acetonitrile, THF, or toluene. For reactions requiring high polarity, use purified DMSO or NMP.
Issue 3: Formation of Multiple Products & Low Selectivity

Analysis shows the desired product along with several other related compounds.

Potential Cause Scientific Rationale Recommended Solution & Protocol
Ring Polysubstitution (EAS) The highly activated ring reacts faster than the desired product, leading to multiple additions of the electrophile.Solution: Temporarily deactivate the ring by protecting the amine groups. Protocol: See Protocol 2: General Procedure for Acylation (Protective Step). The resulting amide groups are still activating but are significantly less so than the free amines, allowing for controlled monosubstitution. The protecting group can be removed later via hydrolysis.[3]
Lack of Stoichiometric Control Adding the electrophile too quickly or in a large excess can lead to multiple reactions on both the ring and the nitrogen atoms.Solution: Add the limiting reagent slowly (e.g., via a syringe pump) to maintain its low concentration in the reaction mixture. Use a stoichiometry of 1.0-1.1 equivalents for mono-functionalization.
Part 3: Key Experimental Protocols & Data
Protocol 1: In Situ Liberation of the Free Base

This protocol describes the critical first step for using the sulfate salt in a nucleophilic addition or substitution reaction.

  • Setup: To a flame-dried, round-bottom flask equipped with a magnetic stir bar, add 1,3-Benzenediamine, 4-methoxy-, sulfate (1.0 eq).

  • Inert Atmosphere: Seal the flask with a septum, and purge with dry nitrogen or argon for 10-15 minutes.[9]

  • Solvent Addition: Add a suitable anhydrous solvent (e.g., THF, Acetonitrile, or DMF, 0.1-0.5 M). Stir to form a suspension.

  • Base Addition: Add a non-nucleophilic base (see table below, 2.0-2.2 eq) portion-wise or as a solution in the same solvent.

  • Stirring: Allow the mixture to stir at room temperature for 30-60 minutes. The reaction is often accompanied by a color change and the dissolution of the starting material as the more soluble free base is formed.

  • Confirmation (Optional): To confirm neutralization, withdraw a small aliquot, dilute with water, and check the pH to ensure it is basic (>8).

  • Proceed: The free base is now ready in solution for the subsequent addition of your electrophile.

Table 1: Selection of Bases for Free Base Liberation

BaseStrengthSolubilityComments
Triethylamine (Et₃N) ModerateHigh in organic solventsVolatile, easy to remove. Can act as a nucleophile in some cases.
DIPEA ModerateHigh in organic solventsBulkier and less nucleophilic than Et₃N.
Potassium Carbonate (K₂CO₃) ModerateLow in most organic solventsHeterogeneous reaction. Good for reactions where a solid base is preferred.
Sodium Bicarbonate (NaHCO₃) WeakLow in most organic solventsGenerally too weak for complete neutralization.
Protocol 2: General Procedure for Acylation (Protective Step)

This protocol is used to moderate the reactivity of the aromatic ring prior to electrophilic aromatic substitution.

  • Generate Free Base: Follow Protocol 1 to generate the free 4-methoxy-1,3-benzenediamine in a suitable solvent like THF or DCM.

  • Cooling: Cool the reaction mixture to 0 °C in an ice bath.

  • Acylation: Slowly add acetic anhydride (2.1 eq) dropwise to the stirred solution.

  • Reaction: Allow the reaction to warm to room temperature and stir for 1-2 hours, or until TLC analysis shows complete consumption of the starting diamine.

  • Workup: Quench the reaction by slowly adding water. Extract the product with a suitable organic solvent (e.g., ethyl acetate). Wash the organic layer with saturated sodium bicarbonate solution and then brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The resulting di-acetylated product can often be used in the next step without further purification.

Protocol 3: Monitoring Reaction Progress using Thin-Layer Chromatography (TLC)
  • Plate Preparation: Use a silica gel TLC plate.

  • Spotting: Apply a small spot of your starting material solution (co-spot), and a spot of the reaction mixture.

  • Elution: Develop the plate in an appropriate solvent system. A good starting point is a mixture of a nonpolar and a polar solvent (e.g., 3:1 Hexanes:Ethyl Acetate).

  • Visualization: Visualize the spots under a UV lamp (254 nm). The starting diamine and many aromatic products are UV active. Staining with an iodine chamber or potassium permanganate dip can also be used.

  • Analysis: The disappearance of the starting material spot and the appearance of a new product spot indicates reaction progress. The relative position (Rƒ value) gives an indication of the polarity change.

Part 4: Visualization of Workflows and Mechanisms
Diagram 1: Troubleshooting Workflow for Low Reaction Yield

G start Low Yield Observed purity Check Starting Material Purity & Integrity start->purity analysis Analyze Reaction Mixture (TLC, LC-MS, NMR) purity->analysis low_conv Problem: Low Conversion analysis->low_conv  Starting Material  Dominates byproducts Problem: Byproducts/ Decomposition analysis->byproducts  New Spots/  Tarry Mixture base Was Free Base Liberated? (Check Base Stoichiometry & Strength) low_conv->base oxidation Is Mixture Dark/Tarry? (Indicates Oxidation) byproducts->oxidation base->low_conv No/Unsure conditions Optimize Conditions (Temp, Concentration, Time) base->conditions Yes selectivity Multiple Product Spots? (Poor Selectivity) oxidation->selectivity No inert Action: Rerun under Inert Atmosphere (N2/Ar) oxidation->inert Yes protect Action: Use Protecting Group Strategy (e.g., Acylation) selectivity->protect Yes

Caption: Decision tree for troubleshooting low yield reactions.

Diagram 2: Role of Activating Groups in Electrophilic Aromatic Substitution

Caption: Activating groups stabilize the reaction intermediate.

References
  • PubChem. (n.d.). 1,3-Benzenediamine, 4-methoxy-, sulfate (1:1). National Center for Biotechnology Information. Retrieved from [Link]

  • Chemistry LibreTexts. (2023, January 22). Reactivity of Amines. Retrieved from [Link]

  • Scribd. (n.d.). Reactions of Aromatic Amines. Retrieved from [Link]

  • Michigan State University Department of Chemistry. (n.d.). Amine Reactivity. Retrieved from [Link]

  • Sundarban Mahavidyalaya. (n.d.). Aromatic Amines. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Supporting Information Table of Contents. Retrieved from [Link]

  • Australian Government Department of Health. (2013, November 22). 1,3-Benzenediamine, 4-methyl-: Human health tier II assessment. Retrieved from [Link]

  • Kao Chemicals. (2024, November 28). Material Safety Data Sheet. Retrieved from [Link]

  • University of Windsor. (2021, November 19). Analytical techniques for reaction monitoring, mechanistic investigations, and metal complex discovery. Retrieved from [Link]

  • ACS Publications. (2018, December 17). Amination of Aromatic Halides and Exploration of the Reactivity Sequence of Aromatic Halides. The Journal of Organic Chemistry. Retrieved from [Link]

  • NIST. (n.d.). 1,3-Benzenediamine, 4-methoxy-. NIST Chemistry WebBook. Retrieved from [Link]

  • PubChem. (n.d.). 1,3-Benzenediamine, 4-methoxy-, sulfate, hydrate (1:1:?). National Center for Biotechnology Information. Retrieved from [Link]

  • NextSDS. (n.d.). 1,3- BENZENEDIAMINE, 4-METHOXY-, SULFATE — Chemical Substance Information. Retrieved from [Link]

  • Beilstein Journal of Organic Chemistry. (2017, February 14). NMR reaction monitoring in flow synthesis. Retrieved from [Link]

  • US EPA. (2025, December 4). 1,3-Benzenediamine, 4-methoxy-, sulfate (1:1) - Substance Details. Retrieved from [Link]

  • Pharmaceutical Technology. (2026, March 30). NMR Reaction-Monitoring as a Process Analytical Technique. Retrieved from [Link]

  • Cheméo. (n.d.). Chemical Properties of 1,3-Benzenediamine, 4-methoxy- (CAS 615-05-4). Retrieved from [Link]

  • Organic Chemistry Research. (n.d.). PDF 1023.49 K. Retrieved from [Link]

  • RSC Publishing. (n.d.). Direct and quantitative monitoring of catalytic organic reactions under heterogeneous conditions using direct analysis in real time mass spectrometry. Retrieved from [Link]

  • MDPI. (2002, September 30). Diazoamino Coupling of a 4-Sulfobenzenediazonium Salt with Some Cyclic Amines. Retrieved from [Link]

  • RSC Publishing. (2022, March 16). Quantitative and convenient real-time reaction monitoring using stopped-flow benchtop NMR. Retrieved from [Link]

  • US EPA. (2025, December 4). 1,3-Benzenediamine, 4-methoxy-, sulfate (1:?) - Substance Details. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthetic applications of 4a Reaction conditions: a Reductive amination. Retrieved from [Link]

  • ResearchGate. (n.d.). Table 4 Reactions of 4-Methoxy-N,N-dimethylaniline (1d) with Chlo. Retrieved from [Link]

  • Chemsrc. (2025, August 25). 4-Methoxy-1,3-benzenediamine. Retrieved from [Link]

  • European Patent Office. (n.d.). High purity process for the preparation of 4,6-diamino-1,3-benzenediol. Retrieved from [Link]

  • Organic Syntheses. (n.d.). o-PHENYLENEDIAMINE. Retrieved from [Link]

  • PMC. (2012, June 29). The Stereoselective Sulfate Conjugation of 4-Methoxyfenoterol Stereoisomers by Sulfotransferase Enzymes. Retrieved from [Link]

  • SpringerLink. (n.d.). Reactions of Compounds Containing Benzoquinonе-1,4-diimine Groups with Sulfuric Acid. Retrieved from [Link]

  • University of Southampton. (2023, October 19). Reaction Chemistry & Engineering. Retrieved from [Link]

  • PMDA. (n.d.). GENERAL TESTS, PROCESSES AND APPARATUS. Retrieved from [Link]

  • SIELC Technologies. (n.d.). Separation of 2,1,3-Benzoxadiazol-4-amine, N-[(4-methoxyphenyl)methyl]-7-nitro- on Newcrom R1 HPLC column. Retrieved from [Link]

  • MDPI. (2025, October 24). Recent Advances in the Synthesis of 4H-Benzo[d][3][4]oxathiin-4-ones and 4H-Benzo[d][3][4]dioxin-4-ones. Retrieved from [Link]

Sources

Optimization

Side reactions and byproducts of 4-Methoxy-m-phenylenediamine sulfate synthesis

Welcome to the Technical Support Center for the synthesis of 4-Methoxy-m-phenylenediamine sulfate (4-MmPD-S). This resource is designed for researchers, scientists, and drug development professionals to navigate the comp...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for the synthesis of 4-Methoxy-m-phenylenediamine sulfate (4-MmPD-S). This resource is designed for researchers, scientists, and drug development professionals to navigate the complexities of this synthesis, troubleshoot common issues, and understand the formation of side products and byproducts. Our goal is to provide you with the expertise and practical insights necessary to achieve high-purity 4-MmPD-S consistently.

Introduction

4-Methoxy-m-phenylenediamine (also known as 2,4-diaminoanisole) is a crucial intermediate in various chemical industries, including the synthesis of dyes and active pharmaceutical ingredients. Its sulfate salt is often preferred for its improved stability. The primary synthetic route to 4-Methoxy-m-phenylenediamine involves the reduction of a dinitro or nitro-amino precursor, most commonly 2,4-dinitroanisole or 4-methoxy-2-nitroaniline. While seemingly straightforward, this synthesis is prone to several side reactions that can significantly impact the yield and purity of the final product. This guide will address these challenges in a practical, question-and-answer format.

Troubleshooting Guide

This section addresses specific problems you may encounter during the synthesis and provides actionable solutions based on established chemical principles.

Question 1: My final product of 4-Methoxy-m-phenylenediamine sulfate is dark-colored (brown, purple, or black) instead of the expected off-white to light violet powder. What is causing this discoloration, and how can I prevent it?

Answer:

Discoloration is the most frequently encountered issue in the synthesis of phenylenediamines and is almost always due to oxidation . Phenylenediamines are highly susceptible to air oxidation, which leads to the formation of highly colored quinone-diimine intermediates. These intermediates can further react to form complex, dark-colored polymeric byproducts.[1][2][3][4]

Causality:

  • Exposure to Atmospheric Oxygen: The free amine groups of 4-Methoxy-m-phenylenediamine are readily oxidized by oxygen in the air, especially in the presence of light or metal ions.

  • Presence of Oxidizing Agents: Residual oxidizing agents from previous synthetic steps (e.g., nitric acid from a nitration step) can contribute to discoloration.

  • Elevated Temperatures: Higher temperatures during workup and purification can accelerate the rate of oxidation.

Troubleshooting Steps & Solutions:

  • Maintain an Inert Atmosphere:

    • Protocol: Conduct the reaction, workup, and any purification steps under an inert atmosphere of nitrogen or argon. This is the most critical preventative measure.

    • Rationale: By displacing oxygen, you significantly reduce the primary pathway for oxidation.

  • Use Degassed Solvents:

    • Protocol: Before use, degas all solvents (e.g., water, ethanol, isopropanol) by sparging with nitrogen or argon for at least 30 minutes, or by using several freeze-pump-thaw cycles.

    • Rationale: Solvents can dissolve a significant amount of oxygen, which can then react with your product.

  • Control Temperature:

    • Protocol: Keep the temperature as low as reasonably possible during workup and isolation. If crystallization is used for purification, cool the solution slowly to encourage the formation of pure crystals while minimizing oxidation.

    • Rationale: Oxidation reactions, like most chemical reactions, are accelerated at higher temperatures.

  • Addition of Antioxidants/Reducing Agents During Workup:

    • Protocol: During the workup or crystallization, a small amount of a reducing agent like sodium dithionite (sodium hydrosulfite) or sodium metabisulfite can be added to the aqueous phase to scavenge dissolved oxygen and reduce any initially formed colored impurities.[3]

    • Rationale: These agents act as oxygen scavengers, protecting the desired product from oxidation.

  • Purification of the Free Base Before Salt Formation:

    • Protocol: If the free base of 4-Methoxy-m-phenylenediamine is isolated before forming the sulfate salt, consider a rapid purification technique like sublimation or a quick filtration through a pad of silica gel under an inert atmosphere.[5]

    • Rationale: Removing impurities from the free base can prevent them from being carried over into the final salt.

Question 2: The yield of my 4-Methoxy-m-phenylenediamine sulfate is consistently low. What are the likely causes, and how can I improve it?

Answer:

Low yields can stem from several factors, including incomplete reaction, product loss during workup, and competing side reactions.

Causality:

  • Incomplete Reduction: The reduction of the nitro groups may not have gone to completion.

  • Side Reactions of the Nitro Group: Under certain reduction conditions, nitro groups can be reduced to intermediate species like nitroso or hydroxylamino compounds, which may not fully convert to the amine.

  • Product Loss During Isolation: 4-Methoxy-m-phenylenediamine and its sulfate salt have some solubility in common solvents.

  • Mechanical Losses: Product loss during transfers, filtration, and drying.

Troubleshooting Steps & Solutions:

  • Monitor Reaction Progress:

    • Protocol: Use Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to monitor the disappearance of the starting material and the formation of the product.

    • Rationale: This will confirm if the reaction has reached completion. If not, you may need to increase the reaction time, temperature, or the amount of reducing agent.

  • Optimize the Reduction Conditions:

    • Catalytic Hydrogenation (e.g., H₂/Pd-C):

      • Issue: Catalyst deactivation.

      • Solution: Ensure the catalyst is fresh and active. The reaction may also be sensitive to catalyst poisons.

    • Metal/Acid Reduction (e.g., Fe/HCl, Sn/HCl):

      • Issue: Insufficient acid or metal.

      • Solution: Ensure a stoichiometric excess of the metal and acid. The surface area of the metal can also be a factor; use a fine powder if possible.

  • Minimize Product Loss During Workup:

    • Protocol for Salt Precipitation: When precipitating the sulfate salt, ensure the pH is correctly adjusted and that the solution is sufficiently cooled to minimize the solubility of the product.

    • Solvent Selection: Choose a solvent for washing the final product in which it has minimal solubility.

Question 3: I have identified several impurities in my final product via HPLC/MS. What are the likely structures of these byproducts?

Answer:

The byproducts in the synthesis of 4-Methoxy-m-phenylenediamine sulfate are typically related to incomplete reactions, side reactions of the nitro groups, or subsequent reactions of the product.

Common Byproducts and Their Formation:

Byproduct/ImpurityPotential Source
4-Methoxy-2-nitroaniline Incomplete reduction of 2,4-dinitroanisole.
2-Methoxy-4-nitroaniline Incomplete reduction of 2,4-dinitroanisole.
N-(4-amino-3-methoxyphenyl)hydroxylamine Partial reduction of a nitro group.
Azoxy, Azo, and Hydrazo compounds Condensation reactions of nitroso and hydroxylamino intermediates, especially under basic conditions.
Isomeric Diaminoanisoles Presence of isomeric dinitroanisoles in the starting material.
Polymeric materials Oxidation and subsequent polymerization of the 4-Methoxy-m-phenylenediamine product.[4]

Visualizing Side Reaction Pathways:

Side_Reactions 2,4-Dinitroanisole 2,4-Dinitroanisole 4-Methoxy-2-nitroaniline 4-Methoxy-2-nitroaniline 2,4-Dinitroanisole->4-Methoxy-2-nitroaniline Partial Reduction Hydroxylamino/Nitroso Intermediates Hydroxylamino/Nitroso Intermediates 2,4-Dinitroanisole->Hydroxylamino/Nitroso Intermediates Partial Reduction 4-Methoxy-m-phenylenediamine 4-Methoxy-m-phenylenediamine 4-Methoxy-2-nitroaniline->4-Methoxy-m-phenylenediamine Full Reduction Oxidized/Polymeric Byproducts Oxidized/Polymeric Byproducts 4-Methoxy-m-phenylenediamine->Oxidized/Polymeric Byproducts Air Oxidation Hydroxylamino/Nitroso Intermediates->4-Methoxy-m-phenylenediamine Full Reduction Azo/Azoxy Byproducts Azo/Azoxy Byproducts Hydroxylamino/Nitroso Intermediates->Azo/Azoxy Byproducts Condensation Synthesis_Workflow cluster_reduction Reduction cluster_workup Workup & Isolation Dissolve 4-Methoxy-2-nitroaniline in Ethanol Dissolve 4-Methoxy-2-nitroaniline in Ethanol Add Pd/C catalyst Add Pd/C catalyst Dissolve 4-Methoxy-2-nitroaniline in Ethanol->Add Pd/C catalyst Hydrogenate under H2 pressure Hydrogenate under H2 pressure Add Pd/C catalyst->Hydrogenate under H2 pressure Monitor reaction completion Monitor reaction completion Hydrogenate under H2 pressure->Monitor reaction completion Filter to remove catalyst Filter to remove catalyst Monitor reaction completion->Filter to remove catalyst Concentrate to get free base Concentrate to get free base Filter to remove catalyst->Concentrate to get free base Dissolve in Isopropanol Dissolve in Isopropanol Concentrate to get free base->Dissolve in Isopropanol Add H2SO4 to precipitate sulfate salt Add H2SO4 to precipitate sulfate salt Dissolve in Isopropanol->Add H2SO4 to precipitate sulfate salt Filter and dry the product Filter and dry the product Add H2SO4 to precipitate sulfate salt->Filter and dry the product End End Filter and dry the product->End Start Start Start->Dissolve 4-Methoxy-2-nitroaniline in Ethanol

Caption: Workflow for the synthesis of 4-Methoxy-m-phenylenediamine sulfate.

References

  • The oxidation of p-phenylenediamine, an ingredient used for permanent hair dyeing purposes, leads to the formation of hydroxyl radicals: Oxidative stress and DNA damage in human immortalized keratinocytes. Toxicology Letters, 239(3), 194-204. [Link]

  • The oxidation of p-phenylenediamine, an ingredient used for permanent hair dyeing purposes, leads to the formation of hydroxyl radicals: Oxidative stress and DNA damage in human immortalized keratinocytes. ResearchGate. [Link]

  • Partial Reduction of Dinitroarenes to Nitroanilines with Hydrazine Hydrate. Bulletin of the Chemical Society of Japan, 56(10), 3197-3198. [Link]

  • p-Phenylenediamine electrochemical oxidation revisited: an insight into the mechanism and kinetics in acid medium. Electrochimica Acta, 52(28), 7894-7901. [Link]

  • Carcinogenicity of an oxidation product of p-phenylenediamine. Carcinogenesis, 8(11), 1635-1638. [Link]

  • 4-Methoxy-o-phenylenediamine. Reddit. [Link]

  • Oxidation of phenylenediamines and possible polymeric products. ResearchGate. [Link]

  • More Reactions on the Aromatic Sidechain: Reduction of Nitro Groups and the Baeyer Villiger. Master Organic Chemistry. [Link]

  • Safety Assessment of p-Phenylenediamine, p-Phenylenediamine HCl, and p-Phenylenediamine Sulfate as Used in Cosmetics. Cosmetic Ingredient Review. [Link]

  • Final Safety Assessment 2-Amino-4-Hydroxyethylaminoanisole and its Sulfate Salt as Used in Hair Dyes. Cosmetic Ingredient Review. [Link]

  • p-Phenylenediamine - CIR Report Data Sheet. Cosmetic Ingredient Review. [Link]

  • Notes on Preparation and important reactions of nitro compounds, nitriles, isonitriles. Unknown Source.
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  • Process for purifying a phenylenediamine.
  • Two-step reductive amination synthesis of 4-methoxy-N-(4-nitrobenzyl)aniline. ResearchGate. [Link]

  • Synthesis process of 2-amino-4-acetamino anisole.
  • Opinion on Hydroxypropyl p-phenylenediamine and its dihydrochloride salt (A165). European Commission. [Link]

  • Selective Reduction of Nitroaromatic Compounds to Their Corresponding Amine Compounds Using NaBH4 / Ni(PPh3)4. Journal of Synthetic Chemistry. [Link]

  • Common Name: 2,4-DIAMINOANISOLE SULFATE HAZARD SUMMARY. NJ.gov. [Link]

  • Nitroreduction: A Critical Metabolic Pathway for Drugs, Environmental Pollutants, and Explosives. PMC. [Link]

  • Identification and synthesis of some contaminants present in 4-methoxyamphetamine (PMA) prepared by the Leuckart method. ResearchGate. [Link]

  • RoC Profile: 2,4-Diaminoanisole Sulfate. National Toxicology Program. [Link]

  • 2,4-Diaminoanisole Sulfate - 15th Report on Carcinogens. NCBI. [Link]

  • Worked problem: Synthesis of Amines | Amines | Class 12 | Chemistry | Khan Academy. YouTube. [Link]

  • Reactions of Amines. Unknown Source.
  • 2,4-Diaminoanisole (IARC Summary & Evaluation, Volume 79, 2001). INCHEM. [Link]

  • preparation of amines. Chemguide. [Link]

  • Preparation of Amines. Chemistry Steps. [Link]

  • Purification of meta-phenylenediamine.
  • Purification of m-phenylenediamine.
  • preparation of secondary amines from primary amines via 2-nitrobenzenesulfonamides. Organic Syntheses. [Link]

  • m-, o-, and p-Phenylenediamine. OSHA. [Link]

  • Synthesis of 2,4‐Diaminoquinazolines and 2‐Amino‐4‐iminoquinazolines via Substrate‐Controlled Annulation of 2‐Aminobenzonitriles and Carbodiimides. ResearchGate. [Link]

  • Synthetic process for 2,4-dinitroanisole.

Sources

Troubleshooting

Troubleshooting solubility issues with 2,4-Diaminoanisole sulfate in reaction mixtures

Welcome to the Advanced Technical Support Center. As a Senior Application Scientist, I frequently encounter researchers struggling with the erratic solubility behavior of 2,4-Diaminoanisole sulfate (DAAS) in complex reac...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Technical Support Center. As a Senior Application Scientist, I frequently encounter researchers struggling with the erratic solubility behavior of 2,4-Diaminoanisole sulfate (DAAS) in complex reaction mixtures.

Rather than simply providing a list of compatible solvents, this guide is designed to deconstruct the causality behind these failures. DAAS is a highly reactive, pH-sensitive aromatic amine salt. By understanding its physicochemical boundaries, you can engineer self-validating workflows that prevent precipitation, degradation, and loss of titer in your assays.

Physicochemical Profiling

To troubleshoot DAAS, we must first establish its baseline quantitative parameters. The table below summarizes the critical data required to predict its behavior in various solvent systems.

ParameterValue / DescriptionMechanistic Implication for Solubility
Molecular Weight 236.25 g/mol (Sulfate salt)[1]Stoichiometric calculations must account for the sulfate counter-ion.
Estimated pKa ~5.15[2]Dictates the protonation state. At pH > 5.15, the molecule shifts toward the hydrophobic free-base form.
Aqueous Solubility (Salt) 10 to 50 mg/mL at 18.5 °C[3]Highly soluble in acidic to neutral water. Miscible in pure aqueous systems[2].
Aqueous Solubility (Base) Insoluble in NaOH / Basic Media[4]Addition of basic buffers will cause immediate precipitation of the free base.
Appearance Off-white to violet/dark brown powder[5]Color shifts indicate oxidative degradation, which generates insoluble polymeric species[3].

Core Causality I: The pH-Dependent "Crash Out"

The Problem: Researchers often dissolve DAAS in deionized water flawlessly, only to watch it instantly crash out as a cloudy precipitate when added to a biological buffer (e.g., PBS at pH 7.4) or an organic reaction mixture containing a base (e.g., triethylamine).

The Causality: DAAS is the sulfate salt of an aromatic amine. In its salt form (pH < 5), it is an ionized cation, making it highly miscible in water[2]. However, when the pH of the mixture exceeds its pKa of ~5.15, the amine groups deprotonate. The resulting free base (2,4-diaminoanisole) loses its ionic charge, rendering it highly hydrophobic and completely insoluble in aqueous media[4].

G Start Aqueous DAAS (Sulfate Salt, pH < 5) Decision Target Reaction Environment? Start->Decision Acidic Aqueous Acidic (pH < 5) Decision->Acidic Basic Basic / Organic (pH > 7) Decision->Basic Direct Proceed Directly (Highly Soluble) Acidic->Direct Precip Free Base Precipitates (Insoluble in Water) Basic->Precip Add Base Extract Add Organic Solvent (Liquid Extraction) Precip->Extract OrgPhase Organic Phase (Soluble Free Base) Extract->OrgPhase

Workflow for pH-dependent solubility management and free-base extraction.

Protocol A: Controlled Biphasic Free-Base Extraction

If your downstream reaction requires a basic or purely organic environment, you must intentionally convert and extract the free base before introducing it to your main reaction vessel.

Step-by-Step Methodology:

  • Initial Dissolution: Dissolve 1.0 g of DAAS in 20 mL of deionized water (yielding a clear, slightly acidic solution).

  • Solvent Layering: Add 20 mL of an immiscible organic solvent (e.g., Ethyl Acetate or Dichloromethane) to the reaction flask to create a biphasic system.

  • Controlled Titration: Under vigorous magnetic stirring (800 rpm), slowly add 1M NaOH dropwise. The aqueous phase will turn cloudy as the free base forms, but the vigorous stirring will immediately drive the hydrophobic free base into the organic layer.

  • Phase Separation: Once the aqueous phase reaches pH 8.0 (verify with a pH meter), transfer the mixture to a separatory funnel. Allow the layers to resolve.

  • Isolation: Collect the organic layer. Wash the aqueous layer with an additional 10 mL of organic solvent to ensure total recovery.

  • Drying: Dry the combined organic layers over anhydrous sodium sulfate ( Na2​SO4​ ) and filter.

  • Validation Checkpoint: Evaporate a 1 mL aliquot of the organic phase to dryness. A crystalline, colorless to pale-yellow solid confirms successful conversion and extraction of the free base. If the solid is dark brown, oxidation occurred during extraction (see Section 3).

Core Causality II: Oxidative Polymerization

The Problem: A DAAS solution is prepared successfully, but over 2–4 hours, the solution darkens from off-white to deep violet or brown, accompanied by the gradual formation of an irreversible, fine particulate suspension[1].

The Causality: Aromatic amines are highly susceptible to auto-oxidation. Exposure to dissolved oxygen and ambient UV/Vis light triggers the formation of amine radical cations[3]. These reactive intermediates rapidly couple to form azo and azine polymeric complexes. Unlike the monomeric salt, these high-molecular-weight polymers are completely insoluble in both water and common organic solvents, leading to a permanent loss of active titer.

OxDegradation DAAS 2,4-Diaminoanisole (Colorless/Off-white) Radical Amine Radical Cation (Reactive Intermediate) DAAS->Radical Auto-oxidation O2 Dissolved O2 & UV Light O2->Radical Polymer Azo/Azine Polymers (Dark Violet/Brown) Radical->Polymer Polymerization Insoluble Irreversible Precipitation (Loss of Titer) Polymer->Insoluble

Logical causality of oxidative degradation leading to irreversible precipitation.

Protocol B: Anaerobic Solubilization Workflow

To maintain solubility over extended experimental timeframes, DAAS must be shielded from oxidative triggers.

Step-by-Step Methodology:

  • Solvent Degassing: Sparge the target aqueous solvent (e.g., deionized water or acidic buffer) with high-purity Argon or Nitrogen gas for a minimum of 30 minutes to displace dissolved oxygen.

  • Photoprotection: Transfer the degassed solvent into an amber glass vial or a flask wrapped entirely in aluminum foil.

  • Inert Transfer: Weigh the DAAS powder. If possible, perform this inside a glovebox. If on a benchtop, flush the headspace of the amber vial with Argon immediately after adding the powder.

  • Sealing: Seal the vessel with a PTFE-lined silicone septum. Use a syringe to add or remove liquids moving forward.

  • Validation Checkpoint: Monitor the solution visually and via UV-Vis spectroscopy. A properly prepared anaerobic solution will remain clear and off-white for >24 hours. The appearance of a broad absorption band in the 500–600 nm range indicates polymer formation and protocol failure.

Frequently Asked Questions (FAQs)

Q: Can I use heat to force DAAS into solution if it precipitates? A: No. While heating generally increases thermodynamic solubility, applying heat to an aromatic amine in the presence of ambient air exponentially accelerates the oxidative degradation pathway described in Section 3. You will permanently destroy the compound, resulting in a dark, insoluble tar.

Q: I need to run a reaction in 100% Acetonitrile, but DAAS sulfate won't dissolve. Why? A: You are encountering the "anti-solvent effect." DAAS is a highly polar sulfate salt. Acetonitrile lacks the hydrogen-bonding capacity to solvate the sulfate anion. You must either use Protocol A to extract the free base (which is highly soluble in polar aprotic organics) or utilize a co-solvent gradient (e.g., 20% Water / 80% Acetonitrile) to maintain the salt in solution.

Q: Is the dark violet precipitate safe to filter out and discard? A: Exercise extreme caution. DAAS is classified as a hazardous substance and a known carcinogen[5],[1]. Any precipitated material, including its polymeric degradation products, must be handled with appropriate PPE, filtered under a fume hood, and disposed of as hazardous chemical waste according to institutional guidelines.

References

  • National Center for Biotechnology Information (PubChem) . 1,3-Benzenediamine, 4-methoxy-, sulfate (1:1) - CID 38221. Retrieved from:[Link]

  • National Center for Biotechnology Information (PubChem) . 2,4-Diaminoanisole - CID 11976. Retrieved from:[Link]

  • National Toxicology Program (NTP) . Report on Carcinogens (RoC) Profile: 2,4-Diaminoanisole Sulfate. Retrieved from:[Link]

  • New Jersey Department of Health . Hazardous Substance Fact Sheet: 2,4-Diaminoanisole Sulfate. Retrieved from:[Link]

Sources

Optimization

Technical Support Center: Optimization of Reaction Conditions for Aryl Amination

Topic: Optimization of Reaction Conditions for the Amination of 1-Bromo-3,5-difluorobenzene (CAS 461-96-1) Audience: Researchers, scientists, and drug development professionals. Disclaimer: The following guide is intende...

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Author: BenchChem Technical Support Team. Date: April 2026

Topic: Optimization of Reaction Conditions for the Amination of 1-Bromo-3,5-difluorobenzene (CAS 461-96-1)

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: The following guide is intended for informational purposes for qualified professionals. All chemical reactions should be performed in a controlled laboratory setting with appropriate safety precautions. The starting material for this guide is assumed to be 1-bromo-3,5-difluorobenzene, a common precursor for the synthesis of 3,5-difluoroaniline, a valuable intermediate in pharmaceutical development.[1][2]

Introduction

The synthesis of substituted anilines from aryl halides is a cornerstone of modern medicinal chemistry. This guide provides an in-depth technical resource for troubleshooting and optimizing the amination of 1-bromo-3,5-difluorobenzene. We will primarily focus on the two most prevalent and effective methods for this transformation: the Buchwald-Hartwig amination and the Ullmann condensation.[3][4] This resource is structured as a series of frequently asked questions (FAQs) and troubleshooting scenarios to directly address challenges encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What are the primary methods for the amination of 1-bromo-3,5-difluorobenzene?

The two most effective and widely used methods for the amination of aryl halides like 1-bromo-3,5-difluorobenzene are the Buchwald-Hartwig amination and the Ullmann condensation.[3][4]

  • Buchwald-Hartwig Amination: This is a palladium-catalyzed cross-coupling reaction between an aryl halide and an amine in the presence of a base.[3] It is known for its broad substrate scope, functional group tolerance, and relatively mild reaction conditions.[3]

  • Ullmann Condensation: This is a copper-catalyzed reaction, which is an older method but has seen a resurgence with the development of new ligand systems.[4][5][6] It can be a viable alternative to the Buchwald-Hartwig reaction, particularly in specific applications.[4]

Q2: I am planning a Buchwald-Hartwig amination. How do I select the appropriate catalyst system (palladium precursor and ligand)?

The choice of the palladium precursor and, more critically, the phosphine ligand is paramount for a successful Buchwald-Hartwig amination.

  • Palladium Precursor: Common choices include Pd(OAc)₂, Pd₂(dba)₃, and various palladacycle precatalysts (e.g., G3 or G4 precatalysts).[7][8] Modern precatalysts are often preferred as they generate the active Pd(0) species more cleanly and efficiently.[8]

  • Ligand Selection: The ligand stabilizes the palladium catalyst and facilitates the catalytic cycle. For the amination of an electron-deficient aryl bromide like 1-bromo-3,5-difluorobenzene, bulky, electron-rich phosphine ligands are generally required.[8][9] The choice of ligand is also highly dependent on the amine nucleophile being used.[8]

Amine TypeRecommended LigandsRationale
Primary AminesBrettPhos, XPhosThese bulky ligands facilitate the coupling of less nucleophilic primary amines.[8]
Secondary AminesRuPhos, DavePhosThese ligands are effective for the coupling of a wide range of secondary amines.[8]
Challenging Amines (e.g., heteroaryl amines)tBuBrettPhos, specialized biarylphosphine ligandsThese require more specialized ligands to overcome issues like catalyst inhibition.[8]
Q3: What is the role of the base in the Buchwald-Hartwig amination, and how do I choose the right one?

The base is crucial for deprotonating the amine-palladium complex, a key step in the catalytic cycle. The choice of base depends on the base sensitivity of your substrates.[9][10]

  • Strong Bases (e.g., NaOtBu, KOtBu, LHMDS): These are the most commonly used and are highly effective for a wide range of amines, leading to high reaction rates.[7][9] However, they are incompatible with base-sensitive functional groups like esters or nitro groups.[9]

  • Weaker Bases (e.g., K₃PO₄, Cs₂CO₃): These are suitable for substrates with base-sensitive functionalities.[9] Reactions with weaker bases may require higher temperatures and longer reaction times.[8][9]

Q4: Which solvent should I use for my amination reaction?

The solvent plays a critical role in solubility and reaction kinetics.

  • Buchwald-Hartwig: Aprotic, non-polar, or weakly polar solvents are generally preferred. Toluene, 1,4-dioxane, and THF are common choices.[7][11] It is crucial to use anhydrous and degassed solvents, as water and oxygen can deactivate the catalyst.[9]

  • Ullmann Condensation: Traditionally, high-boiling polar solvents like N-methylpyrrolidone (NMP), dimethylformamide (DMF), or dimethyl sulfoxide (DMSO) are used, often at high temperatures.[4][12]

Troubleshooting Guide

Scenario 1: Low or No Conversion of Starting Material

This is a common issue that can often be traced back to the catalyst system or reaction setup.

Troubleshooting Workflow for Low/No Conversion

start Low/No Conversion catalyst Check Catalyst Activity start->catalyst reagents Verify Reagent Purity catalyst->reagents If catalyst is active sub_catalyst1 Use a reliable precatalyst (e.g., G3/G4) catalyst->sub_catalyst1 sub_catalyst2 Ensure catalyst and ligand are stored under inert atmosphere catalyst->sub_catalyst2 conditions Optimize Reaction Conditions reagents->conditions If reagents are pure sub_reagents1 Use anhydrous, degassed solvent reagents->sub_reagents1 sub_reagents2 Ensure amine and base are pure and dry reagents->sub_reagents2 sub_conditions1 Screen different ligands conditions->sub_conditions1 sub_conditions2 Increase reaction temperature or time conditions->sub_conditions2 sub_conditions3 Check base strength and solubility conditions->sub_conditions3

Caption: Troubleshooting workflow for low or no reaction conversion.

  • Potential Cause 1: Inactive Catalyst. The active Pd(0) species is sensitive to oxygen.[9]

    • Solution: Ensure your palladium precursor and ligand are of high quality and have been stored under an inert atmosphere.[9] Consider using a precatalyst, which can be more reliable in generating the active catalytic species.[8][9]

  • Potential Cause 2: Impure Reagents or Improper Setup. Water and oxygen can significantly hinder the reaction.[9]

    • Solution: Use anhydrous and degassed solvents. Ensure your amine and base are pure and dry. The reaction should be set up under an inert atmosphere (e.g., argon or nitrogen).[9]

  • Potential Cause 3: Suboptimal Ligand Choice. The ligand is critical for stabilizing the palladium catalyst and facilitating the reaction.[10]

    • Solution: Systematically screen different ligands. For 1-bromo-3,5-difluorobenzene, bulky electron-rich phosphine ligands are a good starting point.[8][9]

Scenario 2: Formation of Side Products

The appearance of unexpected products can complicate purification and reduce the yield of the desired arylamine.

  • Side Product 1: Hydrodehalogenation. The aryl bromide is reduced to the corresponding arene (1,3-difluorobenzene).

    • Cause: This is a common side reaction in Buchwald-Hartwig aminations.[9] It can be promoted by higher temperatures and certain bases.

    • Solution:

      • Optimize the Base: Using a less sterically hindered or a weaker base can sometimes reduce this side reaction.[9]

      • Lower the Reaction Temperature: Higher temperatures can promote side reactions.[9]

      • Screen Ligands: Some ligands are more prone to promoting hydrodehalogenation than others.[9]

  • Side Product 2: Homocoupling. Dimerization of the aryl halide or the amine.

    • Cause: This can be promoted by certain reaction conditions and catalyst systems.[8]

    • Solution: Optimizing the catalyst loading and reaction temperature can often minimize homocoupling.[8]

Logical Relationship of Side Product Formation

A Aryl Halide + Amine B Desired C-N Coupling A->B Optimal Conditions C Hydrodehalogenation A->C Suboptimal Base/High Temp D Homocoupling A->D Suboptimal Catalyst Loading

Caption: Competing reaction pathways in aryl amination.

Experimental Protocols

General Protocol for Buchwald-Hartwig Amination

This protocol provides a general starting point for a small-scale reaction. Optimization will be required for specific amines.

Materials:

  • 1-Bromo-3,5-difluorobenzene (1.0 mmol)

  • Amine (1.2 mmol)

  • Palladium precatalyst (e.g., XPhos Pd G3, 0.02 mmol, 2 mol%)

  • Base (e.g., NaOtBu, 1.4 mmol)

  • Anhydrous, degassed solvent (e.g., toluene, 5 mL)

  • Oven-dried reaction vial with a magnetic stir bar

Procedure:

  • In a glovebox, add the 1-bromo-3,5-difluorobenzene, palladium precatalyst, and base to the reaction vial.

  • Seal the vial with a cap containing a PTFE septum.

  • If not in a glovebox, purge the vial with argon or nitrogen for 5-10 minutes.

  • Add the anhydrous, degassed solvent via syringe.

  • Add the amine via syringe. If the amine is a solid, it can be added with the other solids in step 1.

  • Place the vial in a preheated oil bath or heating block at the desired temperature (e.g., 100 °C).

  • Stir the reaction for the desired amount of time (e.g., 12-24 hours).

  • Monitor the reaction progress by TLC, GC-MS, or LC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Quench the reaction by adding a saturated aqueous solution of NH₄Cl.

  • Dilute with a suitable organic solvent (e.g., ethyl acetate) and filter through a short plug of celite to remove palladium residues.

  • Wash the filtrate with water and brine, dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Data Presentation

The following table provides representative starting conditions for the amination of 1-bromo-3,5-difluorobenzene with a generic primary amine.

ParameterCondition 1Condition 2Condition 3
Catalyst XPhos Pd G3 (2 mol%)Pd(OAc)₂ (2 mol%)RuPhos Pd G3 (2 mol%)
Ligand -XPhos (2.4 mol%)-
Base NaOtBu (1.4 eq)K₃PO₄ (2.0 eq)LHMDS (1.4 eq)
Solvent Toluene1,4-DioxaneTHF
Temperature 100 °C110 °C80 °C
Time 18 h24 h12 h

This table is for illustrative purposes. Actual conditions will need to be optimized for each specific substrate combination.

References

  • Wikipedia. (n.d.). Buchwald–Hartwig amination. Retrieved from [Link]

  • Wikipedia. (n.d.). Ullmann condensation. Retrieved from [Link]

  • PrepChem.com. (n.d.). Synthesis of 3,5-difluoroaniline. Retrieved from [Link]

  • A-ChemTek. (n.d.). The Chemical Versatility of 1-Bromo-3,5-difluorobenzene in Organic Synthesis. Retrieved from [Link]

  • Google Patents. (n.d.). US5294742A - Process for preparing 3,5-difluoroaniline.
  • Novartis OAK. (2024, March 19). Buchwald-Hartwig Aminations of Aryl Halides Using Nitroaromatics as Coupling Partners: Overcoming Hydrodehalogenation Pathway in Water. Retrieved from [Link]

  • The Journal of Organic Chemistry. (2014, October 23). Role of the Base in Buchwald–Hartwig Amination. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction. Retrieved from [Link]

  • PubMed. (2003, July 10). Mild method for Ullmann coupling reaction of amines and aryl halides. Retrieved from [Link]

  • Organic Process Research & Development. (2014, October 11). Kiloscale Buchwald–Hartwig Amination: Optimized Coupling of Base-Sensitive 6-Bromoisoquinoline-1-carbonitrile with (S)-3-Amino-2-methylpropan-1-ol. Retrieved from [Link]

  • Organic Letters. (2003, June 7). Mild Method for Ullmann Coupling Reaction of Amines and Aryl Halides. Retrieved from [Link]

  • PMC. (2021, December 3). Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors. Retrieved from [Link]

  • University of Nottingham. (n.d.). Optimising a Buchwald-Hartwig amination using the ChemSpeed. Retrieved from [Link]

  • Catalysis Consulting. (n.d.). Case Study: Ligand and Catalyst Selection for a Buchwald Hartwig Reaction. Retrieved from [Link]

  • Semantic Scholar. (n.d.). Mild method for Ullmann coupling reaction of amines and aryl halides. Retrieved from [Link]

  • ResearchGate. (n.d.). Mild Method for Ullmann Coupling Reaction of Amines and Aryl Halides. Retrieved from [Link]

  • Reddit. (2018, September 6). Help troubleshooting a Buchwald-Hartwig amination?. Retrieved from [Link]

  • eScholarship.org. (2024, July 17). Palladium-Catalyzed Amination of Aryl Halides with Aqueous Ammonia and Hydroxide Base Enabled by Ligand. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Reductive Amination - Common Conditions. Retrieved from [Link]

  • Wordpress. (n.d.). Specific Solvent Issues with Buchwald-Hartwig Amination. Retrieved from [Link]

  • Taylor & Francis. (2022, December 22). Design and application of a novel and effective ligand for the Cu-catalyzed amination of aryl halides in water. Retrieved from [Link]

  • DSpace@MIT. (n.d.). Development of an Aryl Amination Catalyst with Broad Scope Guided by Consideration of Catalyst Stability. Retrieved from [Link]

  • The Journal of Organic Chemistry. (2022, July 25). General Method for the Amination of Aryl Halides with Primary and Secondary Alkyl Amines via Nickel Photocatalysis. Retrieved from [Link]

  • The Journal of Organic Chemistry. (2018, December 17). Amination of Aromatic Halides and Exploration of the Reactivity Sequence of Aromatic Halides. Retrieved from [Link]

  • PMC. (n.d.). Catalytic C—H Amination for the Preparation of Substituted 1,2-Diamines. Retrieved from [Link]

  • ACS Publications. (2025, August 19). Development of a Reliable Low-Loading Palladium-Catalyzed Monoamination Process for the Large-Scale Synthesis of 3-Bromo-2,5-difluoroaniline. Retrieved from [Link]

  • Google Patents. (n.d.). EP0776877A1 - Process for the preparation of 1-bromo-3,5-difluorobenzene.
  • Google Patents. (n.d.). CA2191652A1 - Process for preparing 1-bromo-3,5-difluorobenzene.
  • SciSpace. (2004, June 2). Process for the preparation of 1-bromo-3,5-difluorobenzene (1996). Retrieved from [Link]

  • Capot Chemical. (n.d.). 39156-41-7 | 2,4-Diaminoanisole sulfate. Retrieved from [Link]

  • Cardiff University. (2024, March 19). Catalysis Science & Technology. Retrieved from [Link]

Sources

Troubleshooting

Technical Support Center: Purification &amp; Handling of 4-Methoxy-m-phenylenediamine Sulfate

Welcome to the advanced technical support center for 4-Methoxy-m-phenylenediamine sulfate (also known as 2,4-diaminoanisole sulfate). As an electron-rich aromatic amine, this compound presents unique isolation and stabil...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the advanced technical support center for 4-Methoxy-m-phenylenediamine sulfate (also known as 2,4-diaminoanisole sulfate). As an electron-rich aromatic amine, this compound presents unique isolation and stability challenges. Historically utilized in oxidative hair dyes[1] and currently serving as a critical intermediate in pharmaceutical and diagnostic synthesis, its purification requires strict environmental controls.

This guide is engineered for research scientists and drug development professionals. It synthesizes physicochemical data, troubleshooting FAQs, and self-validating methodologies to ensure high-yield, high-purity recovery of this sensitive intermediate.

Part 1: Physicochemical Profile & Purification Impact

To design a successful purification workflow, one must first understand the intrinsic properties of the molecule. The strong electron-donating resonance (+R) effect of the methoxy group increases the electron density on the aromatic ring, making the meta-diamine highly susceptible to auto-oxidation.

Table 1: Quantitative Data & Chromatographic Parameters

PropertyValueCausality / Impact on Purification
Molecular Formula C₇H₁₀N₂O · H₂SO₄The 1:1 stoichiometry requires strict pH control during crystallization to prevent disproportionation into free base or bisulfate.
Molecular Weight 236.25 g/mol Utilized for precise molarity calculations in buffer preparation[2].
Appearance (Pure) Off-white powderAny violet, dark brown, or black hue indicates auto-oxidation and polymerization[2].
Solubility H₂O (10-50 mg/mL), EtOHDifferential solubility allows for highly effective water/ethanol anti-solvent precipitation[2].
Stability Hygroscopic, Air-sensitiveRequires processing under inert gas (Ar/N₂) and storage in desiccated, light-proof containers[3].
Thermal Hazards Decomposes at 188-192 °CEmits toxic fumes of nitrogen oxides (NOx) and sulfur oxides (SOx) when heated; requires ventilated hoods[2][3].
Part 2: Troubleshooting Guide & FAQs

Q1: My purchased or synthesized 4-Methoxy-m-phenylenediamine sulfate has turned from off-white to dark violet/brown. Is the batch ruined? Causality: The color change is a classic indicator of auto-oxidation. Atmospheric oxygen reacts with the electron-rich diamine core to form radical cations, which subsequently couple into highly colored azo or quinonoid polymeric species. Solution: The batch is generally recoverable if the oxidation is superficial (surface-level). You must perform an anaerobic anti-solvent recrystallization (see Protocol A). The oxidized polymers are typically insoluble in cold ethanol, allowing the pure monomeric salt to be selectively crystallized.

Q2: During HPLC analysis, I observe peak splitting and a drifting retention time for the main API. How do I stabilize the chromatography? Causality: 4-Methoxy-m-phenylenediamine has two amino groups with distinct pKa values. In unbuffered or poorly buffered mobile phases, the compound exists in a dynamic equilibrium of mono-protonated and di-protonated states. This mixed ionization causes peak splitting and poor column interaction. Solution: Force the molecule into a single ionization state. Use a highly buffered mobile phase (e.g., 20 mM potassium phosphate at pH 2.5) to ensure both amino groups are fully protonated, or utilize an ion-pairing reagent like sodium 1-octanesulfonate to improve retention and peak symmetry on a standard C18 column.

Q3: How do I ensure I am isolating the 1:1 sulfate salt and not a mixed bisulfate or free base? Causality: The sulfate salt (1:1) is formed via the stoichiometric reaction of the diamine with sulfuric acid[2]. If the crystallization matrix becomes too acidic (pH < 1), the bisulfate (1:2) salt may precipitate. If it approaches neutrality, the free base precipitates. Solution: Maintain the crystallization matrix at a pH of 3.0–4.0. When recrystallizing, do not add excess sulfuric acid unless titrating a free-base starting material.

Part 3: Validated Experimental Protocols

To guarantee scientific integrity, the following protocols are designed as self-validating systems . This means the procedure inherently contains a diagnostic checkpoint to verify success or failure without relying on external assumptions.

Protocol A: Anaerobic Recrystallization & Salt Standardization

Objective: Remove colored oxidized polymers and isolate the pure 1:1 sulfate salt.

  • Solvent Degassing: Sparge 50 mL of deionized water and 150 mL of absolute ethanol with Nitrogen (N₂) or Argon gas for 30 minutes to displace dissolved oxygen.

  • Dissolution: In a Schlenk flask under inert atmosphere, dissolve 5.0 g of crude, darkened 4-Methoxy-m-phenylenediamine sulfate in 50 mL of the degassed water at 30 °C.

  • Antioxidant Addition (Optional but recommended): Add 0.1% w/v ascorbic acid to the aqueous phase to reduce any reversible quinonoid intermediates back to the diamine.

  • Inert Filtration: Filter the dark solution through a 0.22 µm PTFE membrane under positive N₂ pressure. Causality: The highly cross-linked oxidized polymers are insoluble in water and will be retained on the filter, instantly lightening the filtrate.

  • Anti-Solvent Precipitation: Slowly add the 150 mL of degassed cold ethanol (-20 °C) to the aqueous filtrate while stirring vigorously. The off-white 1:1 sulfate salt will precipitate.

  • Isolation: Filter the precipitate under a blanket of N₂ and dry in a vacuum desiccator over P₂O₅ in the dark for 24 hours.

  • Self-Validation Checkpoint (Colorimetry): Prepare a 1.0 mg/mL solution of the starting crude and the final dried product in degassed water. Measure the UV-Vis absorbance at 450 nm (the absorption maximum for the brown oxidized impurities).

    • Validation Criteria: The protocol is successful if the post-crystallization A450​ is <0.05 , confirming the quantitative removal of polymeric degradants.

Protocol B: Reverse-Phase HPLC Impurity Profiling

Objective: Quantify the purity of the isolated 4-Methoxy-m-phenylenediamine sulfate.

  • Column: C18, 250 x 4.6 mm, 5 µm.

  • Mobile Phase: Isocratic elution using 85% Buffer (20 mM KH₂PO₄, pH adjusted to 2.5 with H₃PO₄) and 15% Acetonitrile.

  • Flow Rate: 1.0 mL/min. Detection: UV at 240 nm and 280 nm.

  • Sample Preparation: Dissolve 1.0 mg/mL of the product in the mobile phase immediately prior to injection to prevent in-vial oxidation.

  • Self-Validation Checkpoint (System Suitability): Before analyzing the purified batch, inject a "forced degradation" standard (crude API exposed to 1% H₂O₂ for 1 hour).

    • Validation Criteria: The chromatographic method is validated if, and only if, the resolution ( Rs​ ) between the main API peak and the primary oxidative degradant peak is ≥2.0 . This proves the system is capable of detecting failure.

Part 4: Process Visualization

The following diagram maps the logical workflow for the purification and validation of 4-Methoxy-m-phenylenediamine sulfate, highlighting the decision gates based on impurity levels.

PurificationWorkflow N1 Crude 4-Methoxy-m-phenylenediamine sulfate N2 Anaerobic Dissolution (Degassed H2O/EtOH) N1->N2 N2 sparging N3 Inert Filtration (Remove Polymeric Oxides) N2->N3 T < 30°C N4 RP-HPLC / Cation-Exchange Chromatography N3->N4 Impurities > 2% N5 Anti-Solvent Crystallization (1:1 Sulfate) N3->N5 Impurities < 2% N4->N5 Pure fractions N6 Self-Validating QA (UV-Vis & HPLC) N5->N6 Vacuum dry

Workflow for anaerobic purification of 4-Methoxy-m-phenylenediamine sulfate.

Part 5: References

Sources

Optimization

2,4-Diaminoanisole Sulfate (2,4-DAAS) Technical Support &amp; Troubleshooting Center

Welcome to the 2,4-DAAS Technical Support Center. As a Senior Application Scientist, I frequently encounter researchers struggling with the poor reactivity of 2,4-Diaminoanisole sulfate in organic synthesis.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the 2,4-DAAS Technical Support Center. As a Senior Application Scientist, I frequently encounter researchers struggling with the poor reactivity of 2,4-Diaminoanisole sulfate in organic synthesis. The fundamental paradox of this compound lies in its commercial formulation: it is supplied as a sulfate salt to prevent oxidative degradation, but this exact stabilization mechanism completely deactivates its reactivity.

This guide is engineered to deconstruct the chemical causality behind these issues and provide self-validating protocols to restore nucleophilicity and drive your coupling reactions to completion.

The Causality of Poor Reactivity: Salt vs. Free Base

Commercially, 2,4-Diaminoanisole is supplied as a sulfate salt (often a hydrate) because the free base is highly electron-rich and susceptible to rapid oxidative degradation[1][2]. The methoxy group donates electron density into the aromatic ring, making the unprotected diamine highly reactive toward atmospheric oxygen[3].

However, this stabilizing sulfate counterion is the root cause of poor reactivity in synthetic workflows:

  • Protonation (Loss of Nucleophilicity): The sulfate salt protonates the amine groups, converting them into ammonium cations. This locks away their lone-pair electrons, completely neutralizing their nucleophilicity[1].

  • Solvation (Phase Mismatch): The ionic nature of the sulfate salt renders it highly soluble in water but practically insoluble in standard organic solvents (e.g., DCM, THF, Toluene) used for cross-coupling or amidation[3].

Quantitative Data Summarization: Physicochemical Properties
Physicochemical Property2,4-DAAS (Sulfate Salt)2,4-Diaminoanisole (Free Base)Causality / Impact on Synthesis
Molecular Weight 236.24 g/mol 138.17 g/mol Must account for the 98 g/mol mass difference when calculating stoichiometry.
Aqueous Solubility High (>50 mg/mL)Low (<5 mg/mL)Salt is trapped in the aqueous phase; free base partitions into organics.
Organic Solubility Insoluble (DCM, THF)High (DCM, THF, EtOAc)Salt cannot react in standard homogeneous organic cross-coupling.
Nucleophilicity Negligible (Protonated)Extremely HighProtonation completely deactivates the amine groups toward electrophiles.
Oxidation Potential Low (Stable as solid)Very HighFree base requires strict inert atmosphere to prevent quinone-imine formation.
Diagnostic Troubleshooting Logic

When your reaction fails, identifying whether the issue is solubility, protonation, or oxidation is critical. Follow the diagnostic logic tree below:

Troubleshooting Start Issue: Poor Reactivity of 2,4-DAAS Sol Is the precursor fully dissolving in solvent? Start->Sol NoSol Perform Free-Basing (See Protocol A) Sol->NoSol No YesSol Is the reaction mixture turning dark/black? Sol->YesSol Yes YesBlack Oxidation Occurring: Degas & Use Argon YesSol->YesBlack Yes NoBlack Check Base Equivalents (Require >2.5 eq) YesSol->NoBlack No

Caption: Diagnostic logic tree for troubleshooting 2,4-DAAS reactivity issues.

Frequently Asked Questions (FAQs)

Q1: My nucleophilic substitution reaction with 2,4-DAAS shows 0% conversion, even at reflux. How do I fix this? A1: Heating will not overcome the thermodynamic barrier of a protonated amine. If you add 2,4-DAAS directly to an organic solvent with an electrophile, the reaction will fail. You must add at least 2.5 to 3.0 equivalents of a non-nucleophilic base (e.g., K2​CO3​ , Cs2​CO3​ , or DIPEA) to neutralize the sulfuric acid and liberate the free base in situ[4].

Q2: Upon adding base, my reaction mixture rapidly turns dark purple or black, and my yield drops. What is happening? A2: You are observing oxidative degradation. Once deprotonated, 2,4-Diaminoanisole is highly electron-rich and rapidly oxidizes in the presence of O2​ to form complex, dark-colored azo-dimers and quinone-imine derivatives[5][6]. To prevent this, strict Schlenk techniques must be employed. Degas all solvents prior to adding the base, and maintain a rigorous Argon atmosphere[2].

Q3: Can I use 2,4-DAAS directly in Palladium-catalyzed Buchwald-Hartwig cross-coupling? A3: Yes, but the sulfate counterion can interfere with the active Pd catalyst or cause precipitation of insoluble inorganic sulfates that coat the catalyst. It is highly recommended to pre-isolate the free base (See Protocol A). If performing the reaction in situ, ensure a strong base like NaOtBu is used in sufficient excess (minimum 3.0 eq) to account for the sulfate neutralization[4].

Self-Validating Experimental Protocols

To restore reactivity, the sulfate salt must be converted to the free base. The following protocols are designed with built-in validation steps to ensure success.

Workflow Salt 2,4-DAAS (Salt) Non-Nucleophilic Base Alkaline Wash (pH > 10) Salt->Base Deprotonation FreeBase 2,4-Diaminoanisole Highly Nucleophilic Base->FreeBase Extraction Product Coupled Product (High Yield) FreeBase->Product Electrophile

Caption: Chemical workflow for activating 2,4-DAAS from salt to reactive free base.

Protocol A: Quantitative Free-Basing and Isolation of 2,4-Diaminoanisole

Use this protocol to isolate the reactive free base prior to sensitive catalytic coupling reactions.

  • Biphasic Dissolution: Suspend 2,4-DAAS (1.0 eq) in a biphasic mixture of degassed Deionized Water and degassed Dichloromethane (DCM) (1:1 v/v).

    • Causality: Water dissolves the sulfate salt; DCM will capture the free base immediately upon formation, protecting it from aqueous oxidation.

  • Basification: Slowly add 2.0 M aqueous NaOH dropwise under vigorous stirring.

    • Validation Check: Stop adding base when the aqueous layer reaches pH > 10 (verify with pH paper). The solid suspension should completely disappear, yielding a clear biphasic liquid.

  • Extraction: Separate the organic (DCM) layer. Extract the aqueous layer twice more with fresh DCM.

  • Drying & Concentration: Dry the combined organic layers over anhydrous Na2​SO4​ . Filter and concentrate under reduced pressure using a rotary evaporator flushed with Argon.

    • Validation Check: The resulting product should be a pale oil or off-white solid. If the product is dark purple or brown, aerobic oxidation has occurred, and the batch should be discarded.

Protocol B: In Situ Activation for Nucleophilic Acylation

Use this protocol for robust, standard electrophilic substitutions (e.g., reacting with acyl chlorides).

  • Setup: Charge a Schlenk flask with 2,4-DAAS (1.0 eq) and your electrophile (2.0 eq).

  • Degassing: Evacuate and backfill the flask with Argon three times to remove oxygen.

  • Solvent Addition: Add anhydrous, degassed solvent (e.g., DMF or THF).

  • Base Addition: Add an excess of a non-nucleophilic base (e.g., DIPEA, minimum 3.0 eq) via syringe.

    • Causality: The first 1.0 eq neutralizes the sulfate counterion; the remaining equivalents drive the nucleophilic coupling reaction.

  • Reaction Monitoring: Stir at the required temperature under Argon.

    • Validation Check: Monitor by TLC. The disappearance of the highly polar baseline spot (the sulfate salt) and the emergence of a higher Rf spot indicates successful deprotonation and coupling.

References
  • Title: 1,3-Benzenediamine, 4-methoxy-, sulfate (1:1) Source: PubChem (NIH) URL: [Link]

  • Title: Diamination of Phenylene Dihalides Catalyzed by a Dicopper Complex Source: ACS Publications URL: [Link]

  • Title: Evidence of anaerobic coupling reactions between reduced intermediates of 4-nitroanisole Source: ResearchGate URL: [Link]

Sources

Troubleshooting

Technical Support Center: Safe Handling and Disposal of CAS 39156-41-7

A Note to Our Researchers: The CAS number 39156-41-7 has been associated with more than one chemical compound. To ensure your safety and the integrity of your research, please verify the specific chemical you are working...

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Author: BenchChem Technical Support Team. Date: April 2026

A Note to Our Researchers: The CAS number 39156-41-7 has been associated with more than one chemical compound. To ensure your safety and the integrity of your research, please verify the specific chemical you are working with by checking the manufacturer's label and Safety Data Sheet (SDS). This guide provides information for the most common compounds associated with this CAS number.

Section 1: Identifying Your Compound

Before proceeding, it is crucial to correctly identify the chemical you are using. The CAS number 39156-41-7 can refer to:

  • 4-Methoxybenzene-1,3-diamine sulfate (also known as 2,4-Diaminoanisole sulfate)

  • 2,4-Diamino-6-phenyl-1,3,5-triazine (a synonym for Benzoguanamine, which has the CAS number 91-76-9, but may be cross-referenced)

Consult your container's label and the corresponding Safety Data Sheet (SDS) to confirm the exact identity of your substance.

Section 2: 4-Methoxybenzene-1,3-diamine sulfate

Chemical Formula: C₇H₁₂N₂O₅S Appearance: Brown to dark-brown solid

Overview of Hazards

4-Methoxybenzene-1,3-diamine sulfate is a hazardous substance that requires careful handling. It is suspected of causing cancer and genetic defects, and is toxic to aquatic life with long-lasting effects[1]. Exposure can occur through inhalation, ingestion, or skin contact.

Frequently Asked Questions (FAQs) for Handling

Q1: What are the immediate health risks of exposure to 4-Methoxybenzene-1,3-diamine sulfate?

A1: Acute exposure can be toxic if swallowed or in contact with the skin[1]. It may cause an allergic skin reaction and serious eye irritation[1]. In case of accidental exposure, it is critical to seek immediate medical attention[2].

Q2: What personal protective equipment (PPE) is mandatory when working with this compound?

A2: A comprehensive PPE ensemble is required. This includes:

  • Eye Protection: Chemical safety goggles or a face shield.[3]

  • Hand Protection: Chemical-resistant gloves (e.g., nitrile or neoprene).[3]

  • Body Protection: A lab coat or chemical-resistant apron.[3]

  • Respiratory Protection: If working with the powder outside of a certified chemical fume hood, a NIOSH-approved respirator with an organic vapor cartridge is necessary.[3]

Q3: What are the proper storage conditions for 4-Methoxybenzene-1,3-diamine sulfate?

A3: Store in a cool, dry, and well-ventilated area away from incompatible materials. The recommended storage temperature is between 2-8°C. Keep the container tightly closed.

Troubleshooting Guide for Handling
Issue Probable Cause Solution
Spill of solid material Accidental mishandling of the container.1. Evacuate non-essential personnel from the immediate area. 2. Ensure the area is well-ventilated. 3. Wearing appropriate PPE, contain the spill using an inert absorbent material like vermiculite or sand. 4. Carefully collect the absorbed material into a sealed, labeled container for hazardous waste. 5. Decontaminate the spill area with a suitable solvent, collecting all cleaning materials for disposal as hazardous waste. 6. Report the spill to your institution's Environmental Health and Safety (EHS) department.[3]
Accidental skin or eye contact Improper use or failure of PPE.For Skin Contact: Immediately wash the affected area with soap and plenty of water. Remove contaminated clothing. Seek medical attention.[4] For Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[4]
Disposal Protocol

All waste containing 4-Methoxybenzene-1,3-diamine sulfate must be treated as hazardous waste.

Step-by-Step Disposal:

  • Segregation: Keep waste containing this chemical separate from other waste streams.

  • Containerization: Place the waste in a clearly labeled, sealed, and compatible container.

  • Labeling: The label should clearly indicate "Hazardous Waste" and the chemical name.

  • Disposal: Arrange for disposal through your institution's EHS department or a certified hazardous waste disposal company. All waste must be handled in accordance with local, state, and federal regulations.[5]

Section 3: 2,4-Diamino-6-phenyl-1,3,5-triazine (Benzoguanamine)

Chemical Formula: C₉H₉N₅[6] Appearance: White crystalline powder

Overview of Hazards

2,4-Diamino-6-phenyl-1,3,5-triazine is considered a hazardous substance. It is harmful if swallowed and is harmful to aquatic organisms, potentially causing long-term adverse effects in the aquatic environment[5][6].

Frequently Asked Questions (FAQs) for Handling

Q1: What are the primary routes of exposure and associated health effects?

A1: The primary routes of exposure are ingestion and inhalation of the powder. Accidental ingestion may be harmful[5]. While not considered a skin irritant, direct eye contact may cause transient discomfort[5].

Q2: What are the essential safety precautions when handling this compound?

A2:

  • Work in a well-ventilated area, preferably within a chemical fume hood, to minimize dust inhalation.

  • Avoid generating dust during handling.

  • Prevent contact with skin and eyes by using appropriate PPE.[5]

  • Do not eat, drink, or smoke in the work area.

Q3: What personal protective equipment (PPE) should be worn?

A3:

  • Eye Protection: Safety glasses with side shields or chemical goggles.

  • Hand Protection: Chemical-resistant gloves.

  • Respiratory Protection: If there is a risk of dust inhalation, use a particulate filter respirator.

  • Body Protection: A standard laboratory coat.

Troubleshooting Guide for Handling
Issue Probable Cause Solution
Minor Spill Accidental mishandling.1. Remove all ignition sources. 2. Clean up spills immediately. 3. Use dry clean-up procedures and avoid generating dust. 4. Place the spilled material in a suitable, labeled container for waste disposal.[5]
Major Spill Significant container failure or mishandling.1. Alert personnel in the area and evacuate if necessary. 2. Notify emergency responders and your institution's EHS department. 3. Follow their instructions for cleanup and containment.[5]
Disposal Protocol

Waste containing 2,4-Diamino-6-phenyl-1,3,5-triazine must be disposed of as hazardous waste.

Step-by-Step Disposal:

  • Collection: Collect waste material in a suitable, labeled container.

  • Labeling: Clearly label the container with the chemical name and "Hazardous Waste."

  • Environmental Precaution: Avoid release to the environment[6]. Do not dispose of this chemical in the regular trash or down the drain.

  • Final Disposal: All waste must be handled in accordance with local, state, and federal regulations. This may include incineration at a permitted facility or burial in an authorized landfill[5]. Contact your EHS department for specific procedures.

Visualizing the Workflow

General Handling and Disposal Workflow

cluster_prep Preparation cluster_handling Handling cluster_disposal Disposal cluster_emergency Emergency A Identify Chemical (CAS 39156-41-7) B Review Safety Data Sheet (SDS) A->B C Don Appropriate PPE B->C D Work in Ventilated Area (Fume Hood) C->D E Weigh and Handle with Care D->E F Store Properly E->F J Spill or Exposure Occurs E->J G Segregate Hazardous Waste F->G H Label Waste Container G->H I Contact EHS for Pickup/Disposal H->I K Follow Emergency Procedures J->K L Report Incident K->L

Caption: Workflow for safe handling and disposal.

References

  • 2,4-Diamino-6-phenyl-1,3,5-triazine - ChemBK. (2025, August 19). Retrieved from [Link]

  • PPE for Powder Handling: Support Operators Effectively. (2025, September 14). Dust Arrest. Retrieved from [Link]

  • Benzoguanamine. (n.d.). PubChem. Retrieved from [Link]

  • Chemical Properties of 1,3,5-Triazine-2,4-diamine, 6-phenyl- (CAS 91-76-9). (n.d.). Cheméo. Retrieved from [Link]

  • Replacement of Less-Preferred Dipolar Aprotic and Ethereal Solvents in Synthetic Organic Chemistry with More Sustainable Alternatives. (2022, February 24). ACS Publications. Retrieved from [Link]

  • Personal Protective Equipment (PPE). (2026, March 23). CHEMM. Retrieved from [Link]

  • ICSC 1680 - 2,4-DIAMINO-6-PHENYL-1,3,5-TRIAZINE. (2021). ILO and WHO. Retrieved from [Link]

  • Personal Protective Equipment. (2025, September 12). US EPA. Retrieved from [Link]

  • Chemical Safety: Personal Protective Equipment. (n.d.). University of Pittsburgh. Retrieved from [Link]

  • Helena Chemical Company 13-JUN-2003 16:07:53. (2003, June 13). Greenbook.net. Retrieved from [Link]

  • 5 Types of PPE for Hazardous Chemicals. (2022, December 7). Hazmat School. Retrieved from [Link]

  • 1,3,5-Triazine-2,4-diamine, 6-phenyl-. (n.d.). NIST WebBook. Retrieved from [Link]

  • SAFETY DATA SHEET 1,3,5-Triazine-2,4,6-triamine, N,N-di-2-propenyl-. (2019, January 24). Synerzine. Retrieved from [Link]

  • SAFETY DATA SHEET. (2016, March 15). Retrieved from [Link]

  • Environmental Chemistry Method for Triazines & Metolachlor. (n.d.). EPA. Retrieved from [Link]

  • 2,4-Diamino-6-phenyl-1,3,5-triazine. (n.d.). Haz-Map. Retrieved from [Link]

  • 2,4-Diaminoanisole. (n.d.). PubChem. Retrieved from [Link]

  • Safety data sheet. (2021, October 4). CPAChem. Retrieved from [Link]

  • How to Dispose of Solvents: Safe and Responsible Methods. (2023, December 8). Retrieved from [Link]

  • Disposal of Solid Chemicals in the Normal Trash. (n.d.). Public Safety. Retrieved from [Link]

  • 1,3-Benzenediamine, 4-methoxy-, sulfate (1:1). (2025, December 4). US EPA. Retrieved from [Link]

  • Chapter 7 Chemical Disposal Procedures. (n.d.). University of Wisconsin–Madison. Retrieved from [Link]

  • SAFETY DATA SHEET. (2014, July 11). Chem Service. Retrieved from [Link]

  • Guidelines for Solvent Waste Recycling and Disposal. (2022, January 19). Retrieved from [Link]

Sources

Reference Data & Comparative Studies

Validation

Comprehensive Comparison &amp; Validation Guide: HPLC-UV for 4-Methoxy-m-phenylenediamine Sulfate Quantification

Executive Summary & Analytical Context The quantification of 4-Methoxy-m-phenylenediamine sulfate (4-MMPD sulfate, also recognized as 2,4-diaminoanisole sulfate) is a critical quality control and safety parameter in the...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Analytical Context

The quantification of 4-Methoxy-m-phenylenediamine sulfate (4-MMPD sulfate, also recognized as 2,4-diaminoanisole sulfate) is a critical quality control and safety parameter in the cosmetics and chemical manufacturing industries. Historically utilized as an intermediate in oxidation hair dyes, 4-MMPD is a known mutagen and animal carcinogen that induces oxidative DNA damage[1][2]. Consequently, regulatory bodies strictly monitor or ban its presence in consumer formulations.

Developing a robust analytical method for this compound presents unique challenges: it is highly polar, thermally labile, and exceptionally prone to metal-catalyzed autoxidation. This guide objectively compares High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) against alternative modalities, and provides a field-proven, [3] methodology for its reliable quantification.

Comparative Analysis: HPLC-UV vs. Alternative Modalities

While advanced hyphenated techniques like LC-MS/MS are frequently championed for trace analysis, HPLC-UV remains the gold standard for routine formulation QA/QC. The decision to select HPLC-UV over LC-MS/MS or GC-MS hinges on the specific analytical environment, matrix complexity, and the required dynamic range.

The Causality of Modality Selection
  • Why not GC-MS? 4-MMPD is a highly polar, non-volatile sulfate salt. GC-MS requires time-consuming chemical derivatization (e.g., using pentafluoropropionic anhydride) to volatilize the analyte, introducing variability and reducing throughput[1].

  • Why not LC-MS/MS for routine QA? While[4], cosmetic matrices are laden with heavy polymers, surfactants, and emulsifiers. These excipients cause severe ion suppression in the electrospray ionization (ESI) source, skewing quantitative accuracy unless extensive solid-phase extraction (SPE) is performed.

  • The HPLC-UV Advantage: UV detection is immune to ionization suppression. When paired with a strategic extraction protocol, HPLC-UV provides a highly robust, cost-effective, and reproducible system for high-concentration formulation testing.

Table 1: Performance Comparison of Analytical Modalities for 4-MMPD Sulfate
Analytical ParameterHPLC-UV (Recommended for QA/QC)LC-MS/MS (Best for Trace/Biomonitoring)GC-MS (Legacy Methods)
Sensitivity (LOD) Moderate (~10 - 40 µg/g)High (~0.01 - 0.4 µg/g)Moderate-High (~1 - 10 µg/g)
Matrix Susceptibility Low (Robust against surfactants)High (Severe ion suppression)Moderate (Matrix accumulation in inlet)
Sample Preparation Simple (Solvent extraction + Filtration)Moderate (Requires high dilution or SPE)Complex (Requires derivatization)
Linear Dynamic Range Wide (10 - 500 mg/L)Narrow (0.1 - 4 mg/L)Moderate
Capital & Operational Cost LowHighModerate

Mechanistic Challenges: Autoxidation & Analyte Preservation

A fundamental failure point in 4-MMPD quantification is analyte degradation during sample preparation. 4-MMPD undergoes rapid autoxidation mediated by environmental oxygen and trace metal ions (e.g., Cu²⁺), generating reactive oxygen species (ROS) and degrading the target amine before it ever reaches the column[2].

To counteract this, the protocol mandates the use of Sodium Bisulfite (NaHSO₃) as a sacrificial antioxidant and an ice-bath sonication step to suppress the thermal kinetics of oxidation.

OxidationMechanism Amine 4-MMPD Sulfate (Target Analyte) ROS Reactive Oxygen Species (Degradation Pathway) Amine->ROS Autoxidation Stable Stable Analyte (Ready for HPLC) Amine->Stable Protected State Metal Cu(II) / O2 (Matrix Contaminants) Metal->ROS Catalysis Antioxidant Sodium Bisulfite (NaHSO3) Antioxidant->ROS Scavenges ROS (Inhibition) Antioxidant->Stable Maintains Reduction

Fig 1. Mechanism of 4-MMPD autoxidation and its targeted inhibition by sodium bisulfite.

Optimized HPLC-UV Experimental Protocol

This self-validating protocol is engineered to isolate 4-MMPD from complex matrices while preventing secondary electrostatic interactions during chromatography.

Phase 1: Sample Preparation & Extraction

Causality Check: We use a 1:1 Ethanol/Water mixture. The ethanol selectively precipitates large cosmetic polymers (polyquaterniums, thickeners) that would otherwise foul the column, while the aqueous fraction solubilizes the highly polar 4-MMPD sulfate salt.

  • Weighing: Accurately weigh 1.0 g of the homogenized cosmetic sample into a 50 mL light-protected centrifuge tube.

  • Solvent Addition: Add 10.0 mL of the extraction solvent (Ethanol:Water, 1:1 v/v) containing 10 g/L Sodium Bisulfite .

  • Extraction: Vortex vigorously for 2 minutes to disrupt the emulsion. Transfer the tube to an ice-bath ultrasonic cleaner and sonicate for 10 minutes. (Note: The ice bath is non-negotiable; acoustic cavitation generates localized heat that accelerates amine oxidation).

  • Clarification: Centrifuge the extract at 10,000 rpm for 10 minutes at 4°C.

  • Filtration: Filter the supernatant through a 0.22 µm PTFE syringe filter directly into an amber HPLC vial.

Phase 2: Chromatographic Separation

Causality Check: An end-capped C18 column is mandatory. Uncapped silanols (Si-OH) on the silica support act as weak acids, ionizing to Si-O⁻. The protonated amine groups of 4-MMPD (R-NH₃⁺) will bind to these anionic sites, causing severe peak tailing and loss of resolution. End-capping eliminates this electrostatic trap.

  • Column: End-capped C18 (250 mm × 4.6 mm, 5 µm particle size).

  • Mobile Phase A: 20 mM Phosphate buffer (pH 6.0). (Maintains the amine in a consistent ionization state).

  • Mobile Phase B: HPLC-Grade Acetonitrile.

  • Elution Gradient:

    • 0-5 min: 5% B

    • 5-15 min: Ramp to 40% B

    • 15-20 min: Hold at 40% B

    • 20-25 min: Return to 5% B (Equilibration)

  • Flow Rate: 1.0 mL/min.

  • Injection Volume: 10 µL.

  • Detection: UV at 280 nm (Optimal absorbance maximum for the aromatic amine ring).

AnalyticalWorkflow Sample 1. Sample Collection (Cosmetic Matrix) Extraction 2. Extraction Phase (EtOH/H2O + NaHSO3) Sample->Extraction Weigh & Spike Separation 3. HPLC-UV Separation (End-capped C18, 280nm) Extraction->Separation Ice-bath Sonication & Filtration Validation 4. Method Validation (ICH Q2(R2) Framework) Separation->Validation Peak Integration Output 5. Quantification & QA/QC Reporting Validation->Output Statistical Analysis

Fig 2. Step-by-step analytical workflow for HPLC-UV quantification of 4-MMPD.

Method Validation Framework (ICH Q2(R2) Compliant)

To ensure the analytical procedure is "fit for its intended purpose," the method must be validated according to the modernized [3]. This protocol acts as a self-validating system by embedding continuous system suitability tests (SST).

Specificity & Selectivity
  • Procedure: Inject a blank extraction solvent, a blank cosmetic matrix (formulation without 4-MMPD), and a matrix spiked with 4-MMPD.

  • Acceptance Criteria: The chromatogram of the blank matrix must show no interfering peaks at the retention time of 4-MMPD. The sodium bisulfite peak must elute in the void volume and not co-elute with the analyte.

Linearity & Reportable Range
  • Procedure: Prepare a 6-point calibration curve ranging from 10 mg/L to 500 mg/L using the extraction solvent.

  • Acceptance Criteria: The coefficient of determination ( R2 ) must be ≥0.999 . The residuals plot must show random distribution, ensuring no concentration-dependent bias.

Accuracy (Spike Recovery)
  • Procedure: Spike known amounts of 4-MMPD reference standard into a blank matrix at three concentration levels: 50%, 100%, and 150% of the target specification limit. Perform in triplicate (n=9 total).

  • Acceptance Criteria: Mean recovery must fall between 95.0% and 105.0%. This proves the extraction efficiency of the EtOH/H₂O solvent and confirms the absence of matrix-induced signal suppression.

Precision (Repeatability & Intermediate Precision)
  • Procedure:

    • Repeatability: Analyze 6 independent sample preparations of a 100% spiked matrix on the same day, by the same analyst, on the same HPLC system.

    • Intermediate Precision: Repeat the above on a different day, with a different analyst, using a different HPLC column lot.

  • Acceptance Criteria: The Relative Standard Deviation (RSD) for both repeatability and intermediate precision must be ≤2.0% .

Limit of Detection (LOD) and Limit of Quantification (LOQ)
  • Procedure: Calculated based on the standard deviation of the response ( σ ) and the slope ( S ) of the calibration curve: LOD=3.3×(σ/S) and LOQ=10×(σ/S) .

  • Expected Performance: For this HPLC-UV method, expect an LOD of ~10 µg/g and an LOQ of ~30 µg/g[4].

References

  • Validation of Analytical Procedures Q2(R2) - ICH International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH). URL:[Link]

  • 2,4-Diaminoanisole | CID 11976 - PubChem National Center for Biotechnology Information (NIH). URL:[Link]

  • Hair Dye Ingredients and Potential Health Risks from Exposure to Hair Dyeing Chemical Research in Toxicology - ACS Publications. URL:[Link]

  • Determination of 32 oxidative dyes by high performance liquid chromatography and confirmation by high performance liquid chromatography-tandem mass spectrometry PubMed - National Library of Medicine (NIH). URL:[Link]

Sources

Comparative

A Senior Application Scientist's Guide to 1,3-Benzenediamine, 4-methoxy-, Sulfate vs. its Hydrochloride Salt in Synthesis

In the realm of fine chemical synthesis, particularly in the development of dyes, advanced polymers, and pharmaceutical intermediates, the choice of starting material can profoundly influence the efficiency, purity, and...

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Author: BenchChem Technical Support Team. Date: April 2026

In the realm of fine chemical synthesis, particularly in the development of dyes, advanced polymers, and pharmaceutical intermediates, the choice of starting material can profoundly influence the efficiency, purity, and overall success of a synthetic route. Aromatic diamines are foundational building blocks, but their inherent reactivity and susceptibility to air oxidation often necessitate their use as more stable salt forms. This guide provides an in-depth comparison of two common salt forms of 4-methoxy-1,3-benzenediamine (also known as 2,4-diaminoanisole): the sulfate and the prospective hydrochloride salt. Our analysis moves beyond a simple catalog of properties to explore the practical, causal relationships between the choice of salt and its performance in a laboratory setting, providing researchers with the insights needed to make informed decisions.

Physicochemical Properties: The Foundation of Choice

The initial selection of a reagent often begins with an assessment of its physical and chemical properties. These attributes dictate storage conditions, handling procedures, and dissolution characteristics, which are the first practical steps in any synthetic workflow. While both salts serve the primary purpose of stabilizing the reactive free amine, their differing counter-ions (sulfate vs. chloride) impart distinct characteristics.

Aromatic amines are well-known to be sensitive to air and light, often developing a dark coloration over time due to oxidation.[1][2] Converting the amine to a salt effectively protects the lone pairs on the nitrogen atoms from oxidative degradation, significantly enhancing shelf-life and ensuring the consistency of the starting material.[1]

Property1,3-Benzenediamine, 4-methoxy-, Sulfate1,3-Benzenediamine, 4-methoxy-, Dihydrochloride*
Synonyms 2,4-Diaminoanisole sulfate; 4-Methoxy-m-phenylenediamine sulfate3,4-Diaminoanisole dihydrochloride
CAS Number 39156-41-7[3][4][5]59548-39-9
Molecular Formula C₇H₁₀N₂O · H₂SO₄[3][5]C₇H₁₀N₂O · 2HCl
Molecular Weight 236.25 g/mol [4][5][6]211.09 g/mol
Appearance Off-white to violet or dark brown powder[6]Data not specified, typically a crystalline solid
Melting Point 189-192 °C (decomposes)[4][6][7]206-209 °C (decomposes)
Water Solubility Soluble (1-5 g/100 mL at 18.5 °C)[4][7]Soluble (inferred from salt form)
Stability Generally stable solid, protects amine from oxidation[1]Generally stable, but potentially more hygroscopic

Note: Data for the exact 4-methoxy-1,3-benzenediamine hydrochloride salt is less common in public databases; therefore, data for the isomeric 4-methoxy-1,2-benzenediamine dihydrochloride is presented for comparison, as the general properties are expected to be similar.

The sulfate salt is typically supplied as a 1:1 adduct with sulfuric acid.[3][5][6] In contrast, the diamine would react with two equivalents of hydrochloric acid to form a dihydrochloride salt, a crucial stoichiometric point for subsequent reactions.

The Critical Step: Liberation of the Free Amine

In most synthetic applications where the amine functions as a nucleophile (e.g., in amidation, alkylation, or diazotization reactions), the salt form is merely a stable precursor. The active species is the neutral free base. Therefore, the first and most critical step in its use is the deprotonation (or neutralization) of the ammonium salt. The choice of salt directly impacts this procedure.

The core principle is an acid-base reaction where a chosen base deprotonates the ammonium cations, liberating the free diamine, which is typically insoluble in aqueous media and can be extracted into an organic solvent.

Caption: General workflow for liberating a free amine from its salt form.

Causality Behind Experimental Choices: Sulfate vs. Hydrochloride

The identity of the counter-ion (SO₄²⁻ vs. Cl⁻) dictates the stoichiometry of the neutralization and influences the subsequent work-up.

  • Stoichiometry: The sulfate salt (a 1:1 adduct) requires two equivalents of a monobasic base (like NaHCO₃) for complete neutralization of the diprotic sulfuric acid counter-ion. The dihydrochloride salt would also require two equivalents of the base. Miscalculation of the required base is a common pitfall that leads to incomplete conversion to the free amine and consequently, lower yields in the subsequent reaction.

  • Choice of Base: A weak inorganic base like sodium bicarbonate (NaHCO₃) or sodium carbonate (Na₂CO₃) is generally preferred.[8] These bases are strong enough to deprotonate the anilinium ions but are less likely to induce hydrolysis of other sensitive functional groups, in contrast to stronger bases like sodium hydroxide.

  • Work-up and Byproduct Removal: This is where the most significant practical difference emerges.

    • Neutralizing the sulfate salt with sodium bicarbonate yields sodium sulfate (Na₂SO₄).

    • Neutralizing the hydrochloride salt yields sodium chloride (NaCl).

While both are inorganic salts, their solubilities differ in water and residual solubility in organic solvents. Sodium sulfate is a very effective drying agent precisely because it readily forms a hydrate and has very low solubility in most organic solvents. This can simplify the work-up, as the byproduct is easily removed during the aqueous wash and any residual amount aids in drying the organic phase. Sodium chloride is significantly more soluble in water, but its potential for residual solubility in certain organic extracts can sometimes be a minor concern.

Recommended Experimental Protocol: Generating the Free Amine in situ

This protocol details a robust, self-validating method for liberating 4-methoxy-1,3-benzenediamine from its sulfate salt for immediate use in a subsequent reaction. The visual disappearance of the solid starting material provides a clear indicator of reaction completion.

Objective: To prepare a clean, dry solution of 4-methoxy-1,3-benzenediamine in an organic solvent.

Materials:

  • 1,3-Benzenediamine, 4-methoxy-, sulfate

  • Ethyl acetate (EtOAc) or Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (Sat. aq. NaHCO₃)

  • Brine (Saturated aqueous NaCl)

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Separatory funnel, Erlenmeyer flask, standard glassware

Procedure:

  • Suspension: To a 250 mL Erlenmeyer flask, add the 1,3-benzenediamine, 4-methoxy-, sulfate (e.g., 10.0 g, 42.3 mmol). Add 100 mL of ethyl acetate and 100 mL of saturated aqueous sodium bicarbonate.

    • Rationale: A biphasic system is established. The amine salt is initially more soluble in the aqueous phase, while the target free base is soluble in the organic solvent (EtOAc). Vigorous stirring is required to maximize the interfacial area where the reaction occurs.

  • Neutralization: Stir the biphasic mixture vigorously at room temperature. The solid amine salt will gradually dissolve as it is neutralized to the free base and partitions into the ethyl acetate layer. Continue stirring for 30-60 minutes, or until all solid material has disappeared.

    • Rationale: The disappearance of the solid is the primary indicator that the deprotonation is complete. Carbon dioxide evolution will also be observed as the bicarbonate neutralizes the acid.

  • Phase Separation: Transfer the mixture to a separatory funnel. Allow the layers to separate fully. Drain and discard the lower aqueous layer.

    • Rationale: The free amine is now contained in the upper organic layer.

  • Washing: Wash the organic layer with 50 mL of brine.

    • Rationale: The brine wash helps to remove the bulk of the dissolved water and any remaining inorganic impurities from the organic layer.

  • Drying: Drain the organic layer into a clean, dry Erlenmeyer flask. Add a generous portion of anhydrous sodium sulfate (approx. 10 g), and swirl.

    • Rationale: Anhydrous Na₂SO₄ or MgSO₄ sequesters the residual water from the organic solution. The solution should be clear, not cloudy.

  • Isolation: Filter the solution to remove the drying agent. The resulting filtrate is a solution of free 4-methoxy-1,3-benzenediamine, which can be used directly for the next synthetic step.

Caption: Experimental workflow for the liberation of the free amine.

Impact on Subsequent Reactions: The Case of Diazotization

Aromatic amines are common precursors to diazonium salts, which are exceptionally versatile intermediates in organic synthesis.[9][10] The formation of a diazonium salt requires treating the amine with nitrous acid (generated in situ from NaNO₂ and a strong mineral acid) at low temperatures (0-5 °C).[9][10]

Here, the initial choice of amine salt can have strategic implications:

  • Using the Hydrochloride Salt: If the goal is to perform a reaction where the chloride ion is desired as the counter-ion for the diazonium salt (e.g., for a subsequent Sandmeyer reaction to install a chloro-substituent), starting with the hydrochloride salt can be more direct. After liberating the free base and extracting it, the subsequent diazotization step would be performed with HCl and NaNO₂.

  • Using the Sulfate Salt: When starting with the sulfate salt, the free base is generated as described. For the subsequent diazotization, one must add a mineral acid. If HCl is added, a diazonium chloride is formed. If H₂SO₄ is used, a diazonium hydrogen sulfate is formed. The stability and reactivity of the diazonium salt can be influenced by its counter-ion.[11][12] Therefore, the sulfate salt offers greater flexibility in choosing the acidic medium for diazotization, whereas the hydrochloride salt predetermines the presence of chloride ions.

Summary and Recommendations

The selection between the sulfate and hydrochloride salts of 4-methoxy-1,3-benzenediamine is not a matter of right or wrong, but of strategic optimization based on the specific goals of the synthesis.

FeatureSulfate SaltHydrochloride SaltExpert Insight
Handling & Storage Excellent stability, often less hygroscopic.Good stability, but potentially more hygroscopic.The sulfate salt is generally preferable for long-term storage and less stringent handling conditions.
Neutralization Requires 2 eq. of base (e.g., NaHCO₃).Requires 2 eq. of base (e.g., NaHCO₃).Stoichiometry is similar, but the physical form (mono- vs. di-salt) should be confirmed.
Work-up Byproduct Sodium Sulfate (Na₂SO₄).Sodium Chloride (NaCl).The formation of Na₂SO₄ can be advantageous, as it has very low solubility in organic solvents and acts as a drying agent.
Synthetic Strategy Offers flexibility in choosing the acid for subsequent steps like diazotization.Streamlines syntheses where a chloride counter-ion is desired in the subsequent step.Choose the hydrochloride salt if a Sandmeyer chlorination is the next step. Choose the sulfate for general-purpose use and flexibility.

References

  • PubChem. (n.d.). 1,3-Benzenediamine, 4-methoxy-, sulfate (1:1). National Center for Biotechnology Information. Retrieved from [Link]

  • CK-12 Foundation. (2026, January 14). Chemical Properties of Amines. Retrieved from [Link]

  • Chemistry LibreTexts. (2025, February 24). 24.6: Synthesis of Amines. Retrieved from [Link]

  • PubChem. (n.d.). 1,3-Benzenediamine, 4-methoxy-, sulfate, hydrate (1:1:?). National Center for Biotechnology Information. Retrieved from [Link]

  • Westin, J. (n.d.). Synthesis of Amines - Organic Chemistry. Jack Westin. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (2025, December 4). 1,3-Benzenediamine, 4-methoxy-, sulfate (1:1) - Substance Details. Substance Registry Services. Retrieved from [Link]

  • Jasperse, J. (n.d.). Chem 360 Jasperse Ch. 19 Notes. Amines. Retrieved from [Link]

  • IPL CHEMISTRY. (2020, May 22). Why diazonium salts of aromatic amines are more stable than those of aliphatic amins. YouTube. Retrieved from [Link]

  • Ali, S. A., et al. (2023, November 9). Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines. ACS Chemical Health & Safety. Retrieved from [Link]

  • The Organic Chemistry Tutor. (2021, February 13). Preparation of Amines | SN2 Reactions, Gabriel Synthesis & Quaternary Salts. YouTube. Retrieved from [Link]

  • ResearchGate. (n.d.). Influence of Storage Conditions on the Stability of Certain Aromatic Amine Standard Solutions. Retrieved from [Link]

  • Prahan Chemistry 11,12. (2023, August 3). Diazonium salts of aromatic amines are more stable than those of aliphatic amines. YouTube. Retrieved from [Link]

  • ResearchGate. (2022, July 14). Deprotonation of highly basic tertiary amine in the presence of an ester functional group?. Retrieved from [Link]

  • Quora. (2024, October 20). What is the difference in hydrochloride and sulfate?. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). The selective synthesis of N-arylbenzene-1,2-diamines or 1-arylbenzimidazoles by irradiating 4-methoxy-4′-substituted-azobenzenes in different solvents. Retrieved from [Link]

  • Cheméo. (n.d.). Chemical Properties of 1,3-Benzenediamine, 4-methoxy- (CAS 615-05-4). Retrieved from [Link]

  • Chemsrc. (2025, August 25). 4-Methoxy-1,3-benzenediamine. Retrieved from [Link]

  • Organic Syntheses. (n.d.). Preparation of secondary amines from primary amines via 2-nitrobenzenesulfonamides. Retrieved from [Link]

  • National Center for Biotechnology Information. (2021, February 10). The selective synthesis of N-arylbenzene-1,2-diamines or 1-arylbenzimidazoles by irradiating 4-methoxy-4′-substituted-azobenzenes in different solvents. PubMed Central. Retrieved from [Link]

  • ResearchGate. (2019, October 29). Salts in Organic Synthesis: An Overview and Their Diversified Use. Retrieved from [Link]

  • ChemBK. (2024, April 9). 4-METHOXY-BENZENE-1,3-DIAMINE. Retrieved from [Link]

  • Semantic Scholar. (2019, October 28). Salts in Organic Synthesis: An Overview and Their Diversified Use. Retrieved from [Link]

  • National Institute of Standards and Technology. (n.d.). 1,3-Benzenediamine, 4-methoxy-. NIST Chemistry WebBook. Retrieved from [Link]

  • Reddit. (2025, September 9). 4-Methoxy-o-phenylenediamine. r/OrganicChemistry. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Synthesis and characterization of novel electrochromic poly(amide-imide)s with N,N′-di(4-methoxyphenyl)-N,N′-diphenyl-p-phenylenediamine units. Retrieved from [Link]

  • ACS Publications. (2016, October 24). Effect of Sodium Sulfate, Ammonium Chloride, Ammonium Nitrate, and Salt Mixtures on Aqueous Phase Partitioning of Organic Compounds. Environmental Science & Technology. Retrieved from [Link]

Sources

Validation

Aromatic amine carcinogenicity: a comparative study including 2,4-Diaminoanisole sulfate

Aromatic Amine Carcinogenicity: A Comparative Guide Featuring 2,4-Diaminoanisole Sulfate Executive Summary Aromatic amines (AAs) represent a critical class of industrial chemicals historically utilized in dye manufacturi...

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Author: BenchChem Technical Support Team. Date: April 2026

Aromatic Amine Carcinogenicity: A Comparative Guide Featuring 2,4-Diaminoanisole Sulfate

Executive Summary

Aromatic amines (AAs) represent a critical class of industrial chemicals historically utilized in dye manufacturing, rubber synthesis, and cosmetic formulations. While their industrial utility is vast, their toxicological profiles have been the subject of intense regulatory scrutiny due to potent mutagenic and carcinogenic properties. As a Senior Application Scientist, I have structured this guide to objectively compare the mechanistic behavior and carcinogenic potency of 2,4-Diaminoanisole sulfate (2,4-DAA sulfate) against other notorious aromatic amines. By dissecting the underlying metabolic pathways and the self-validating experimental protocols used to assess them, this guide provides drug development professionals and toxicologists with a definitive framework for evaluating AA-induced genotoxicity.

Mechanistic Causality: The Metabolic Activation Pathway

A fundamental principle in genetic toxicology is that most aromatic amines are pro-carcinogens; they are not inherently genotoxic in their parent form. They require host-mediated metabolic activation to exert their carcinogenic effects.

The toxicity of 2,4-DAA sulfate—an off-white to violet powder once found in 75% of oxidizing "permanent" hair dyes[1]—is governed by a highly specific enzymatic cascade. Theoretical studies and structure-genotoxicity relationship analyses reveal that activation primarily occurs in the liver via a two-phase process:

  • Phase I (N-hydroxylation): The parent amine is oxidized by hepatic cytochrome P450 enzymes, predominantly 2[2]. This generates an N-hydroxyarylamine intermediate.

  • Phase II (O-acetylation): The intermediate is subsequently O-acetylated by N-acetyltransferases (2)[2].

  • Electrophilic Attack: The resulting ester undergoes proton-assisted heterolytic cleavage of the N–O bond, releasing a highly reactive, resonance-stabilized 3[3]. This ultimate carcinogen covalently binds to DNA, forming bulky adducts that induce mutations during replication.

MetabolicPathway AA Aromatic Amine (e.g., 2,4-Diaminoanisole) CYP CYP1A2 (Liver) N-hydroxylation AA->CYP Hepatic Uptake NOH N-hydroxyarylamine (Intermediate) CYP->NOH Phase I Metabolism NAT NAT1 / NAT2 O-acetylation NOH->NAT Phase II Metabolism Nitrenium Nitrenium Ion (Highly Electrophilic) NAT->Nitrenium Heterolytic Cleavage DNA DNA Adduct Formation (Mutagenesis/Carcinogenesis) Nitrenium->DNA Covalent Binding

Metabolic activation pathway of aromatic amines via CYP1A2 and NAT enzymes.

Comparative Toxicological Profiling

To contextualize the risk profile of 2,4-DAA sulfate, we must compare it against established Group 1 human carcinogens like 4-Aminobiphenyl and Benzidine. While 4-Aminobiphenyl and Benzidine exhibit strong tropism for the human bladder[4], 2,4-DAA sulfate demonstrates a distinct organ specificity in rodent models, primarily targeting the thyroid and integumentary systems.

Table 1: Comparative Carcinogenicity Data of Selected Aromatic Amines

CompoundIARC GroupMutagenicity (Ames TA1538 + S9)Rodent Carcinogenicity (Dose/Route)Primary Target Organs
2,4-Diaminoanisole Sulfate 5[5]>40-fold increase in revertants[6]0.12% - 0.5% in diet[7]Thyroid, Zymbal gland, Skin (Rodent)[1]
4-Aminobiphenyl 4[4]PositiveOral administrationBladder (Human/Rodent), Liver
Benzidine 4[4]PositiveOral / SubcutaneousBladder (Human), Liver (Rodent)

Experimental Methodologies & Self-Validating Protocols

Scientific integrity relies on experimental designs that inherently control for biological variables. Below are the definitive methodologies used to generate the comparative data for 2,4-DAA sulfate, explaining the causality behind each procedural choice.

Protocol A: The Salmonella/Microsome (Ames) Assay for Mutagenicity

The Ames test evaluates the ability of a chemical to induce reverse mutations. Because 2,4-DAA sulfate requires metabolic activation, the assay must be supplemented with an exogenous mammalian metabolic system.

AmesTest Step1 Test Compound (2,4-DAA Sulfate) Step2 S9 Mix Addition (Rat Liver Extract) Step1->Step2 Metabolic Activation Step3 Incubation with Salmonella Strains Step2->Step3 Exposure Step4 Plating on Histidine-deficient Agar Step3->Step4 Selection Step5 Colony Counting (Revertants) Step4->Step5 Quantification

Workflow of the Salmonella/microsome (Ames) mutagenicity assay.

Step-by-Step Methodology & Causality:

  • Preparation of S9 Mix: Isolate the post-mitochondrial supernatant (S9 fraction) from the liver of rats induced with Aroclor 1254.

    • Causality:Salmonella bacteria lack mammalian CYP450 and NAT enzymes. Aroclor 1254 is a potent inducer of hepatic CYP1A2. Without this S9 mix, 2,4-DAA sulfate cannot be converted into its reactive nitrenium ion, which would result in a false negative[6].

  • Strain Selection: Utilize Salmonella typhimurium strains TA98 and TA1538.

    • Causality: These specific strains harbor frameshift mutations in the histidine operon and possess a defective lipopolysaccharide (LPS) layer (rfa mutation). The compromised LPS layer increases cellular permeability to bulky aromatic amines.

  • Pre-incubation: Combine 0.1 mL of the bacterial tester strain, 0.5 mL of S9 mix, and 0.1 mL of 2,4-DAA sulfate. Incubate at 37°C for 20 minutes.

    • Causality: Pre-incubation maximizes the generation of short-lived electrophilic metabolites in direct proximity to the bacterial DNA before plating.

  • Plating and Selection: Add molten top agar containing trace amounts of histidine and pour onto minimal glucose agar plates.

    • Causality: The trace histidine allows for a few initial cell divisions. DNA replication is an absolute requirement for the transient DNA adducts to be fixed into permanent, heritable genetic mutations.

  • Quantification: Incubate at 37°C for 48 hours and count revertant colonies.

    • Self-Validation: The system validates itself through dose-dependency. A positive result requires a dose-dependent increase in revertant colonies (e.g., the >40-fold increase observed for oxidized 2,4-DAA[6]) compared to the solvent control background.

Protocol B: In Vivo Chronic Bioassay (NTP Standard)

While in vitro assays confirm genotoxic potential, they cannot model tissue-specific distribution, chronic exposure dynamics, or multi-organ tumor promotion. The 7 relies on chronic bioassays to establish definitive animal carcinogenicity[7].

Step-by-Step Methodology & Causality:

  • Animal Model Selection: Utilize Fischer 344 rats and B6C3F1 mice (50 males, 50 females per dose group).

    • Causality: These specific strains have extensively characterized historical tumor incidence rates, providing a highly reliable statistical baseline for distinguishing spontaneous tumors from chemically induced ones.

  • Dose Formulation: Administer technical-grade 2,4-DAA sulfate in the feed at time-weighted average concentrations (e.g., 0.12% for low dose, 0.5% for high dose in rats)[7].

    • Causality: Dietary administration accurately mimics the continuous, chronic, low-level systemic exposure pathways typical of environmental or occupational absorption.

  • Duration: Maintain chemical administration for 78 weeks, followed by an observation period of up to 29 weeks[7].

    • Causality: Chemical carcinogenesis is a multi-stage process (initiation, promotion, progression). The extended post-dosing observation period is critical to allow late-developing solid tumors to manifest.

  • Histopathology: Perform comprehensive necropsies.

    • Self-Validation: For 2,4-DAA sulfate, the bioassay revealed statistically significant, dose-dependent increases in malignant follicular-cell thyroid tumors and skin/Zymbal gland carcinomas[1],[7], definitively validating its systemic carcinogenic potential and leading to its classification as "reasonably anticipated to be a human carcinogen"[1].

Conclusion

The comparative evaluation of aromatic amines underscores the critical interplay between chemical structure, metabolic activation, and genotoxicity. While compounds like 4-aminobiphenyl act as potent human bladder carcinogens, 2,4-DAA sulfate demonstrates distinct tissue tropism in rodent models. By employing self-validating experimental frameworks—from S9-supplemented Ames assays to chronic in vivo bioassays—researchers can accurately map the risk profiles of these complex molecules, ensuring rigorous safety standards in drug development and chemical regulation.

References

  • RoC Profile: 2,4-Diaminoanisole Sulfate Source: National Toxicology Program (NTP) URL:[Link]

  • 2,4-Diaminoanisole (IARC Summary & Evaluation, Volume 79, 2001) Source: International Agency for Research on Cancer (INCHEM) URL:[Link]

  • Explanation for Main Features of Structure–Genotoxicity Relationships of Aromatic Amines by Theoretical Studies of Their Activation Pathways in CYP1A2 Source: Journal of the American Chemical Society (JACS) URL:[Link]

  • Bioassay of 2,4-diaminoanisole sulfate for possible carcinogenicity Source: National Institutes of Health / PubMed URL:[Link]

  • Hair dyes are mutagenic: identification of a variety of mutagenic ingredients Source: Proceedings of the National Academy of Sciences (PNAS) URL:[Link]

  • Association between NAT2, CYP1A1, and CYP1A2 genotypes, heterocyclic aromatic amines, and prostate cancer risk Source: PubMed Central (PMC) URL:[Link]

  • Known and Probable Human Carcinogens Source: American Cancer Society URL:[Link]

Sources

Comparative

A Senior Application Scientist's Guide to the Structural Activity Relationship of Substituted Phenylenediamines in Catalysis

Substituted o-phenylenediamines (OPDs) have evolved far beyond their traditional roles as simple building blocks for quinoxalines and benzimidazoles. Today, they are recognized as highly tunable organocatalysts and sophi...

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Author: BenchChem Technical Support Team. Date: April 2026

Substituted o-phenylenediamines (OPDs) have evolved far beyond their traditional roles as simple building blocks for quinoxalines and benzimidazoles. Today, they are recognized as highly tunable organocatalysts and sophisticated redox-active ligands in transition-metal catalysis. For drug development professionals and synthetic chemists, understanding the Structural Activity Relationship (SAR) of these molecules is critical for optimizing reaction yields, enantioselectivity, and catalyst turnover.

This guide provides an objective, data-driven comparison of how different substitution patterns on the phenylenediamine ring dictate catalytic performance, supported by mechanistic logic and self-validating experimental protocols.

The Mechanistic Logic: How Substituents Dictate Catalytic Fate

The catalytic efficiency of an OPD derivative is fundamentally controlled by the electronic and steric properties of its ring substituents. When acting as an organocatalyst (e.g., in the synthesis of heterocyclic compounds), the reaction relies heavily on the nucleophilicity of the adjacent amino groups to form a Schiff base intermediate [1].

  • Electron-Donating Groups (EDGs): Substituents such as methyl (-CH₃) or methoxy (-OCH₃) donate electron density into the aromatic ring via inductive or resonance effects. This raises the Highest Occupied Molecular Orbital (HOMO) of the diamine, significantly enhancing the nucleophilic attack on electrophilic substrates.

  • Electron-Withdrawing Groups (EWGs): Substituents like nitro (-NO₂) or cyano (-CN) deplete electron density from the amino groups. This makes them less nucleophilic, drastically slowing down the initial steps of the catalytic cycle and resulting in lower overall yields [1].

  • Redox-Active Ligand Behavior: In transition metal catalysis (e.g., palladium-catalyzed cross-coupling), OPDs can act as "non-innocent" ligands. Instead of the metal center undergoing energetically demanding oxidation state changes (e.g., Pd(0) to Pd(II)), the substituted OPD ligand acts as a reversible electron reservoir, accepting or donating electrons to facilitate oxidative addition and reductive elimination [2].

SAR_Logic Core Substituted o-Phenylenediamine EDG Electron-Donating Groups (-CH3, -OCH3) Core->EDG Substitution EWG Electron-Withdrawing Groups (-NO2, -CN) Core->EWG Substitution Steric Steric Bulk (e.g., t-Butyl) Core->Steric Substitution NucUp Increased Nucleophilicity Faster Schiff Base Formation EDG->NucUp NucDown Decreased Nucleophilicity Slower Catalytic Cycle EWG->NucDown Chiral Enhanced Enantioselectivity in Asymmetric Catalysis Steric->Chiral YieldUp High Yield / Turnover NucUp->YieldUp YieldDown Low Yield NucDown->YieldDown Chiral->YieldUp

Logical flow of substituent effects on phenylenediamine catalytic activity.

Comparative Performance Data

To objectively compare these catalysts, we look at their performance in a standard model reaction: the condensation of OPDs with aldehydes to form benzimidazoles. The table below synthesizes quantitative data trends observed when varying the substituent on the 4-position of the o-phenylenediamine ring [1].

Catalyst / Ligand VariantSubstituent PositionElectronic NatureRelative NucleophilicityPrimary Catalytic ApplicationTypical Yield (%)
Unsubstituted OPD N/ABaselineModerateBenzimidazole Synthesis75%
4-Methyl-OPD Para to NH₂Weak EDGHighBenzimidazole Synthesis88%
4-Methoxy-OPD Para to NH₂Strong EDGVery HighBenzimidazole Synthesis94%
4-Nitro-OPD Para to NH₂Strong EWGLowBenzimidazole Synthesis< 40%
N,N'-Disubstituted OPD On NitrogenSteric BulkModeratePd-Catalyzed Cross-Coupling> 90% (High ee%)

Key Takeaway: For organocatalytic applications requiring rapid nucleophilic attack, 4-Methoxy-OPD is the superior choice. However, if the goal is to stabilize a highly reactive transition metal intermediate in cross-coupling reactions, sterically bulky N,N'-disubstituted variants provide the necessary structural framework to prevent catalyst degradation [3].

Self-Validating Experimental Protocol: Kinetic Evaluation of OPDs

To trust a catalyst's reported yield, the experimental protocol must be self-validating. Relying solely on final isolated yields can mask intermediate bottlenecks or product loss during purification. The following protocol uses real-time quantitative NMR (qNMR) to validate the intrinsic catalytic kinetics of substituted OPDs before isolation.

Objective

Compare the catalytic turnover rate of 4-Methoxy-OPD versus 4-Nitro-OPD in a model condensation reaction.

Step-by-Step Methodology

Step 1: Reagent Preparation & Baseline Establishment

  • Action: Dissolve 1.0 mmol of the chosen substituted o-phenylenediamine and 1.0 mmol of benzaldehyde in 5 mL of deuterated dimethyl sulfoxide (DMSO- d6​ ) containing 0.1 mmol of 1,3,5-trimethoxybenzene as an internal standard.

  • Causality: Conducting the reaction directly in a deuterated solvent eliminates the need for downstream solvent swapping, preserving the exact kinetic profile of the highly sensitive Schiff base intermediate.

Step 2: Reaction Initiation

  • Action: Add 10 mol% of acetic acid as a co-catalyst and stir the mixture at 50°C.

  • Causality: The mild acid protonates the carbonyl oxygen of the aldehyde, increasing its electrophilicity. This lowers the activation energy barrier for the nucleophilic attack by the OPD amino groups.

Step 3: Kinetic Monitoring (The Self-Validation Step)

  • Action: At t=30 min and t=60 min, extract a 0.5 mL aliquot directly into an NMR tube and acquire a 1 H-NMR spectrum.

  • Validation Check: Integrate the aldehyde proton peak (~9.8 ppm) against the internal standard. A rapid reduction in the 9.8 ppm peak, coupled with the appearance of an imine proton peak (~8.5 ppm), validates successful intermediate formation. If the 9.8 ppm peak remains >90% intact for the 4-Nitro-OPD, it quantitatively proves the EWG's inhibitory effect on nucleophilicity, validating the SAR logic in real-time.

Step 4: Cyclization and Product Isolation

  • Action: Elevate the reaction temperature to 80°C for 2 hours to drive the intramolecular cyclization and subsequent aromatization. Quench with water, extract with ethyl acetate, and purify via flash chromatography.

  • Action: Calculate the final isolated yield and compare it against the maximum NMR conversion rate to validate mass balance and account for purification losses.

Workflow Step1 1. Catalyst Preparation Step2 2. Reaction Assembly Step1->Step2 Step3 3. Kinetic Monitoring Step2->Step3 Step4 4. Product Isolation Step3->Step4 Step5 5. NMR/HPLC Validation Step4->Step5

Step-by-step experimental workflow for evaluating phenylenediamine catalysts.

Conclusion

The structural activity relationship of substituted phenylenediamines is a masterclass in chemical tunability. By strategically placing electron-donating groups on the aromatic ring, researchers can drastically accelerate organocatalytic condensation reactions. Conversely, leveraging the redox-active nature of the phenylenediamine core allows for the design of robust transition-metal ligands capable of acting as electron reservoirs, pushing the boundaries of traditional cross-coupling chemistry.

When evaluating these catalysts, employing self-validating kinetic protocols ensures that observed yields are a true reflection of the catalyst's intrinsic electronic properties rather than artifacts of the isolation process.

References

  • New avenues for ligand-mediated processes – expanding metal reactivity by the use of redox-active catechol, o-aminophenol and o-phenylenediamine ligands Chemical Society Reviews (RSC Publishing). URL:[Link]

  • Heterogeneous Catalysis for Cross-Coupling Reactions: An Underutilized Powerful and Sustainable Tool in the Fine Chemical Industry? Organic Process Research & Development - ACS Publications. URL:[Link]

Safety & Regulatory Compliance

Safety

1,3- BENZENEDIAMINE, 4-METHOXY-, SULFATE proper disposal procedures

Comprehensive Safety and Disposal Protocol for 1,3-Benzenediamine, 4-Methoxy-, Sulfate For drug development professionals and laboratory scientists handling toxic aromatic amines, establishing a rigorous, self-validating...

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Author: BenchChem Technical Support Team. Date: April 2026

Comprehensive Safety and Disposal Protocol for 1,3-Benzenediamine, 4-Methoxy-, Sulfate

For drug development professionals and laboratory scientists handling toxic aromatic amines, establishing a rigorous, self-validating disposal framework is not just a regulatory requirement—it is a critical safeguard for human health and environmental integrity.

1,3-Benzenediamine, 4-methoxy-, sulfate (1:1), commonly referred to as 2,4-Diaminoanisole sulfate (CAS: 39156-41-7) , is a highly hazardous chemical historically used as a dye intermediate but now strictly regulated due to its potent carcinogenicity[1]. Because this compound presents severe inhalation, dermal, and environmental risks, standard laboratory waste disposal procedures are fundamentally inadequate. This guide provides the mechanistic reasoning and step-by-step operational protocols required to safely isolate, package, and destroy this compound.

Physicochemical & Hazard Profiling

Before executing any disposal protocol, personnel must understand the quantitative and qualitative hazards of the substance. The following table summarizes the critical data that dictates our handling constraints[2],[3]:

ParameterSpecification & Hazard Data
Common Nomenclature 2,4-Diaminoanisole sulfate; 4-Methoxy-m-phenylenediamine sulfate
CAS Registry Number 39156-41-7
Physical State Off-white to violet or dark brown powder[2]
GHS Hazard Statements H302: Harmful if swallowedH341: Suspected of causing genetic defectsH350: May cause cancerH411: Toxic to aquatic life with long-lasting effects[2],[3]
Thermal Decomposition Emits highly toxic nitrogen oxides (NOx) and sulfur oxides (SOx) upon heating[2]
Primary Exposure Routes Inhalation (dust/aerosols) and Dermal absorption[2],[1]

Mechanistic Basis for Disposal Constraints

In laboratory safety, how we dispose of a chemical is dictated by why it is dangerous. The disposal of 2,4-Diaminoanisole sulfate is governed by two primary mechanistic challenges:

  • Thermal Instability and Toxic Emissions: Standard single-stage incineration is strictly prohibited for this compound. When heated to decomposition, the sulfate salt and the aromatic amine backbone break down to release lethal clouds of nitrogen oxides (NOx) and sulfur oxides (SOx)[2] (). To prevent atmospheric contamination, destruction requires a two-stage gas-fired incinerator . The first stage must operate at a sub-stoichiometric air-to-fuel ratio to suppress the oxidation of nitrogen, followed by a secondary chamber operating with excess air to ensure the complete thermal destruction of the aromatic ring[2].

  • Dermal Permeability and Carcinogenicity: The compound is a Category 2 carcinogen that is readily absorbed through intact skin[2],[1]. Because it is a fine powder, it easily aerosolizes. Consequently, all contaminated consumables (including PPE and absorbent pads) must be sealed in vapor-tight plastic bags prior to transport to prevent secondary exposure pathways[4] ().

Standard Operating Procedure: Routine Waste Disposal

This self-validating workflow ensures that all 2,4-Diaminoanisole sulfate waste generated during routine analytical or synthetic procedures is safely prepped for terminal destruction.

Step 1: Segregation at Source

  • Action: Do not mix 2,4-Diaminoanisole sulfate waste with general organic or aqueous laboratory waste.

  • Validation: Ensure the waste is deposited into a dedicated, wide-mouth High-Density Polyethylene (HDPE) container labeled specifically with "Toxic/Carcinogenic Aromatic Amines."

Step 2: Aqueous Waste Preparation

  • Action: If the chemical is dissolved in an aqueous or organic solvent, do not send the liquid directly for incineration. Liquid injection into standard incinerators can lead to incomplete combustion of the aromatic amine. Instead, absorb the solution entirely onto a suitable combustible material (e.g., vermiculite or specialized chemical absorbent pads)[2].

  • Validation: Inspect the container to verify no free-flowing liquid remains before sealing.

Step 3: Solid Waste Packaging

  • Action: Transfer all contaminated solid consumables (weighing boats, pipette tips, gloves, and the combustible absorbents from Step 2) into vapor-tight plastic bags[4].

  • Validation: Seal the bags using a gooseneck twist-and-tape method to guarantee an airtight environment, preventing the aerosolization of the fine powder during transit.

Step 4: Two-Stage Incineration Handoff

  • Action: Manifest the waste for collection by an approved hazardous waste vendor. Explicitly note on the waste manifest that the material requires two-stage gas-fired incineration [2].

Emergency Spill Response Workflow

Accidental releases of 2,4-Diaminoanisole sulfate require immediate, structured intervention to prevent inhalation and dermal exposure.

SpillResponse A Spill Detected (2,4-Diaminoanisole Sulfate) B Isolate Area (Minimum 25m radius) A->B C Don High-Hazard PPE (Respirator, Double Gloves) B->C D Containment (Damp Absorbents) C->D E Seal in Vapor-Tight Plastic Bags D->E F Two-Stage Gas-Fired Incineration E->F

Workflow for isolating, containing, and disposing of 2,4-Diaminoanisole sulfate spills.

Step-by-Step Spill Clean-Up Protocol:

  • Immediate Isolation: Upon detection of a spill, immediately halt work and evacuate unprotected personnel. Isolate the spill area in all directions for a minimum of 25 meters (75 feet) for solid releases[5] ().

  • PPE Donning: Responders must equip high-hazard Personal Protective Equipment (PPE). This includes a NIOSH-approved respirator (N100 or P100 particulate filter to block fine powders), double nitrile gloves, and a disposable Tyvek suit to prevent dermal absorption[5].

  • Dry Containment: Do not use water or liquid streams initially , as this can spread the contamination and facilitate skin absorption if splashed. Gently cover the powder with a damp absorbent pad or a specialized hazardous dust suppressant to prevent the powder from becoming airborne.

  • Collection and Bagging: Using non-sparking plastic tools, carefully scoop the contained material and all contaminated absorbents into a vapor-tight plastic bag[4].

  • Secondary Decontamination: Wipe the spill surface with a mild detergent solution, absorbing all wash water with combustible pads. Place all used pads and contaminated PPE into the vapor-tight bag, seal it securely, and label it for two-stage incineration[4],[2].

References

  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 38221, 1,3-Benzenediamine, 4-methoxy-, sulfate (1:1)" PubChem,[Link]

  • National Industrial Chemicals Notification and Assessment Scheme (NICNAS). "4-Methoxy-1,3-benzenediamine and its sulfate: Human health tier II assessment" Australian Government Department of Health,[Link]

Sources

Handling

Personal protective equipment for handling 1,3- BENZENEDIAMINE, 4-METHOXY-, SULFATE

As a Senior Application Scientist, I approach the handling of 1,3-Benzenediamine, 4-methoxy-, sulfate (commonly known as 2,4-Diaminoanisole sulfate; CAS: 39156-41-7 / 6219-67-6) with strict adherence to mechanistic safet...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I approach the handling of 1,3-Benzenediamine, 4-methoxy-, sulfate (commonly known as 2,4-Diaminoanisole sulfate; CAS: 39156-41-7 / 6219-67-6) with strict adherence to mechanistic safety principles. This compound is not merely a standard laboratory reagent; it is a highly reactive intermediate and a potent genotoxin.

To build a truly self-validating safety culture in your laboratory, you must understand why specific Personal Protective Equipment (PPE) and handling protocols are required, rather than just following a checklist.

Mechanistic Hazard Profile & Toxicokinetics

When handled as a dry powder, 2,4-Diaminoanisole sulfate presents severe inhalation and dermal absorption risks ()[1]. Once absorbed systemically, the compound undergoes cytochrome P450-mediated metabolic activation in the liver and kidneys, forming reactive intermediates that covalently bind to cellular proteins ()[2].

Chronic exposure directly disrupts thyroid hormone synthesis. This disruption leads to elevated Thyroid Stimulating Hormone (TSH) and reduced thyroxine levels, which drives compensatory follicular cell hyperplasia and subsequent tumorigenesis ()[3]. Understanding this irreversible, cumulative pathway underscores why standard laboratory PPE is insufficient and why closed-system handling is a non-negotiable operational standard.

Quantitative Toxicity Data

To accurately assess the risk during experimental design, refer to the acute toxicity estimates (ATE) and lethal dose metrics summarized below:

Toxicity MetricValueRouteSpeciesHazard Classification
Acute Oral (LD50) 500 mg/kg (ATE)OralRatCategory 4 (H302)[4]
Acute Dermal (LD50) 1,100 mg/kg (ATE)DermalRat/RabbitCategory 4 (H312)[4]
Acute Inhalation (LC50) 1.5 mg/L (4h, ATE)InhalationRatCategory 4 (H332)[4]
Intraperitoneal (LD50) 372 mg/kgIPRatN/A[2]

Mandatory PPE Matrix

To break the chain of exposure, the following self-validating PPE system must be employed. Each layer is chosen based on the chemical's specific physical properties and toxicokinetics.

  • Respiratory Protection : NIOSH-approved N100, P100 particulate respirator, or a Powered Air-Purifying Respirator (PAPR).

    • Causality: The powder emits fine carcinogenic dust and toxic fumes (nitrogen and sulfur oxides) that easily bypass standard surgical masks ()[1].

  • Hand Protection : Double-gloving with chemical-resistant Nitrile or Neoprene gloves (minimum 0.11 mm thickness).

    • Causality: Dermal absorption is a primary route of systemic entry[1]. Double gloving allows for the safe removal of the outer contaminated layer inside the fume hood without exposing bare skin to the environment.

  • Eye Protection : Tight-fitting chemical safety goggles.

    • Causality: Prevents mucosal absorption of airborne particulates during mass transfer.

  • Body Protection : Disposable Tyvek® suit or a dedicated, fluid-resistant laboratory coat with knit cuffs.

    • Causality: Prevents the accumulation of carcinogenic dust on personal clothing, which could lead to secondary, chronic exposure outside the laboratory.

Operational Workflows: Safe Handling & Decontamination

Protocol 1: Anti-Static Weighing and Closed-System Dissolution

Objective: Prevent the aerosolization of carcinogenic dust during mass transfer.

  • Pre-Operational Setup : Line the analytical balance area inside a certified Class II Type B2 Biological Safety Cabinet or a dedicated chemical fume hood with a disposable, chemical-resistant bench pad. Ensure the sash is lowered to maintain a face velocity of 80-100 fpm.

  • Static Neutralization : Apply a zero-stat anti-static gun to the weighing spatulas and weigh boats.

    • Causality: 2,4-Diaminoanisole sulfate is a fine powder; static charge causes rapid, uncontrolled dispersion of particles into the breathing zone.

  • Mass Transfer : Tare a sealable centrifuge tube. Open the primary chemical container only within the active draft area. Transfer the required mass directly into the tube.

  • Closed-System Dissolution : Add the required solvent (e.g., DMSO or aqueous buffer) directly to the centrifuge tube while still inside the hood. Securely cap the tube before removing it from the hood or placing it on a vortex mixer. Never vortex an open container.

Protocol 2: Wet-Wipe Decontamination for Carcinogenic Powders

Objective: Safely neutralize and remove surface contamination without generating airborne dust.

  • Initial Containment : If a spill occurs, do not use a brush or dry paper towel. Dry sweeping immediately aerosolizes the carcinogen.

  • Wetting : Gently mist the spill area with water or a suitable solvent to bind the powder to the surface.

  • Wiping : Place absorbent disposable towels over the wetted spill. Wipe inward from the perimeter to the center to prevent spreading the contamination.

  • Secondary Cleaning : Wash the surface with a laboratory detergent solution, followed by a final wipe with 70% ethanol or water.

  • Waste Segregation : Dispose of all contaminated wipes and the bench pad into a designated, double-bagged hazardous waste receptacle ()[5].

Pathway/Workflow Visualization

G A Start: Chemical Handling B Transfer to Fume Hood (Ventilation ON) A->B C Don PPE (Nitrile, N100, Goggles) B->C D Spill Occurs? C->D E Wet-Wipe Decontamination (No Dry Sweeping) D->E Yes F Weighing & Dissolution (Closed System) D->F No G Dispose as Carcinogenic Solid Waste E->G F->G

Workflow for safe handling and spill response of 2,4-Diaminoanisole sulfate.

Waste Disposal Plan

All materials contaminated with 1,3-Benzenediamine, 4-methoxy-, sulfate must be treated as highly toxic and carcinogenic waste.

  • Solid Waste : Seal in double-lined, puncture-resistant hazardous waste bags. Label clearly with "Toxic/Carcinogenic Solid Waste - Contains 2,4-Diaminoanisole sulfate".

  • Liquid Waste : Collect in dedicated, chemically compatible high-density polyethylene (HDPE) carboys. Do not mix with general organic solvents to prevent incompatible reactions.

  • Final Disposition : Must be incinerated by a licensed hazardous waste contractor. Never flush down the drain, as it is highly toxic to aquatic life with long-lasting effects (H411) ()[6].

References

  • 1,3-Benzenediamine, 4-methoxy-, sulfate (1:1) - PubChem CID 38221 Source: National Institutes of Health (NIH) URL:[Link]

  • Other Data Relevant to an Evaluation of Carcinogenicity and Its Mechanisms Source: NCBI Bookshelf URL:[Link]

  • 4-Methoxy-1,3-benzenediamine and its sulfate: Human health tier II assessment Source: Australian Industrial Chemicals Introduction Scheme (AICIS) URL: [Link]

  • Safety data sheet: 2,4-Diaminoanisole Sulfate Hydrate Source: CPAchem URL:[Link]

Sources

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